molecular formula C14H34O5Si4 B1591413 Methacryloxymethyltris(trimethylsiloxy)silane CAS No. 74681-63-3

Methacryloxymethyltris(trimethylsiloxy)silane

Cat. No.: B1591413
CAS No.: 74681-63-3
M. Wt: 394.76 g/mol
InChI Key: NYHMLROEJNBVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methacryloxymethyltris(trimethylsiloxy)silane (CAS 74681-63-3) is a specialized organosilicon compound that serves as a versatile silane coupling agent and synthesis intermediate. This compound features a unique molecular structure combining a reactive methacrylate functional group with a tris(trimethylsiloxy)silyl moiety, enabling it to form stable bridges between organic polymers and inorganic surfaces . Its mechanism of action involves the hydrolysis of its siloxane groups to form silanols, which condense with hydroxyl groups on inorganic materials, while the methacryloxy group can undergo free-radical copolymerization with organic monomers and polymers . A key application is as an important additive in the preparation of soft contact lenses, where it contributes to enhanced material properties . It is also widely employed as a crosslinking agent and adhesion promoter in high-performance coatings, adhesives, and sealants, significantly improving mechanical strength, durability, and water resistance . Furthermore, its role as a surface modifier improves the dispersibility of fillers in composite materials and promotes hydrophobicity . The synthesis of this compound typically involves an acid-catalyzed transesterification and siloxane exchange reaction between 1-methacryloxymethyltrimethoxysilane and hexamethyldisiloxane, followed by purification via vacuum distillation to achieve high purity . This product is intended for research and industrial synthesis purposes only. It is not intended for direct human or veterinary use.

Properties

IUPAC Name

tris(trimethylsilyloxy)silylmethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H34O5Si4/c1-13(2)14(15)16-12-23(17-20(3,4)5,18-21(6,7)8)19-22(9,10)11/h1,12H2,2-11H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHMLROEJNBVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H34O5Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20581588
Record name {1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74681-63-3
Record name {1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methacryloxymethyltris(trimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathways for producing methacryloxymethyltris(trimethylsiloxy)silane, a key monomer in advanced polymer systems. Designed for researchers, chemists, and professionals in drug development and material science, this document details the underlying chemical principles, step-by-step protocols, and critical considerations for the successful synthesis of this versatile molecule.

Introduction: The Significance of Methacryloxymethyltris(trimethylsiloxy)silane

Methacryloxymethyltris(trimethylsiloxy)silane is a unique hybrid molecule that combines the reactivity of a methacrylate group with the properties of a bulky siloxane structure. This dual nature makes it an invaluable component in the formulation of specialized polymers. The tris(trimethylsiloxy)silane moiety imparts desirable characteristics such as high gas permeability, hydrophobicity, and low surface energy. Concurrently, the methacrylate functional group allows for straightforward incorporation into polymer chains via free-radical polymerization.[1]

These properties have led to its use as a critical raw material and additive in applications ranging from gas-permeable contact lenses to advanced coatings and surface modifiers.[2][3] This guide will elucidate a robust, two-stage synthetic approach, beginning with the preparation of the core siloxane structure, followed by its functionalization to yield the final product.

A Proposed Two-Stage Synthetic Strategy

A prevalent and logical approach to synthesizing methacryloxymethyltris(trimethylsiloxy)silane involves a two-stage process. This strategy ensures a high degree of purity and control over the final product by first constructing the stable siloxane backbone and then introducing the reactive methacrylate group.

Synthesis_Overview cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Functionalization Methyltrichlorosilane Methyltrichlorosilane Methyltris(trimethylsiloxy)silane Methyltris(trimethylsiloxy)silane Methyltrichlorosilane->Methyltris(trimethylsiloxy)silane LPNC Catalyst Hexamethyldisiloxane Hexamethyldisiloxane Hexamethyldisiloxane->Methyltris(trimethylsiloxy)silane Chloromethyltris(trimethylsiloxy)silane Chloromethyltris(trimethylsiloxy)silane Methyltris(trimethylsiloxy)silane->Chloromethyltris(trimethylsiloxy)silane Free-Radical Chlorination Final_Product Methacryloxymethyltris- (trimethylsiloxy)silane Chloromethyltris(trimethylsiloxy)silane->Final_Product Nucleophilic Substitution Sodium Methacrylate Sodium Methacrylate Sodium Methacrylate->Final_Product

Caption: Overall two-stage synthesis pathway for methacryloxymethyltris(trimethylsiloxy)silane.

Stage 1: Synthesis of the Methyltris(trimethylsiloxy)silane Backbone

The foundational step in this synthesis is the creation of the methyltris(trimethylsiloxy)silane core. This is achieved through the reaction of methyltrichlorosilane with hexamethyldisiloxane.

Underlying Chemistry and Rationale

This reaction is a classic example of forming a siloxane bond (Si-O-Si) from a chlorosilane and a disiloxane. The key to achieving high selectivity and yield is the use of a specific catalyst, a linear phosphonitrilic chloride (LPNC).[4] The LPNC catalyst facilitates the cleavage of the Si-O bond in hexamethyldisiloxane and the Si-Cl bond in methyltrichlorosilane, promoting the formation of the desired branched siloxane while minimizing unwanted side reactions like gelation or the formation of other by-products.[4] The molar ratio of the reactants is also a critical parameter, with an excess of hexamethyldisiloxane favoring the formation of the desired product.[4]

Experimental Protocol: Synthesis of Methyltris(trimethylsiloxy)silane

This protocol is adapted from the procedure described in patent EP1241171A1.[4]

Materials:

  • Hexamethyldisiloxane

  • Methyltrichlorosilane

  • Linear Phosphonitrilic Chloride (LPNC) catalyst

Procedure:

  • Reactor Setup: A 500-mL separable flask is equipped with a mechanical stirrer and a dropping funnel, operating under an inert atmosphere (e.g., nitrogen).

  • Charging the Reactor: The flask is charged with a solution mixture of 249.1 g of hexamethyldisiloxane and 50.9 g of methyltrichlorosilane (a molar ratio of approximately 4.5:1).

  • Catalyst Addition: With continuous stirring at 25°C, 9 g of the LPNC catalyst is added to the mixture.

  • Reaction: The reaction is allowed to proceed for 2 hours at 25°C.

  • Purification: The crude product is purified by conventional distillation to yield methyltris(trimethylsiloxy)silane. A yield of approximately 70.8% can be expected.[4]

  • Characterization: The structure of the isolated product should be confirmed using NMR and IR spectroscopy.[4]

ParameterValueRationale
Reactant Ratio~4.5:1 (Hexamethyldisiloxane:Methyltrichlorosilane)An excess of hexamethyldisiloxane drives the reaction towards the desired product and minimizes polymerization.[4]
CatalystLinear Phosphonitrilic Chloride (LPNC)Provides high selectivity for the desired branched siloxane over other by-products.[4]
Temperature25°CThe reaction proceeds efficiently at room temperature, simplifying the experimental setup.[4]
Reaction Time2 hoursSufficient time for the reaction to reach a high level of conversion.[4]

Stage 2 (Proposed): Functionalization to Methacryloxymethyltris(trimethylsiloxy)silane

With the siloxane core synthesized, the next stage involves the introduction of the methacrylate group. This is proposed to be achieved in a two-step process: free-radical chlorination of the methyl group, followed by a nucleophilic substitution with a methacrylate salt.

Step 2a (Proposed): Free-Radical Chlorination

4.1.1 Underlying Chemistry and Rationale

The conversion of the methyl group on the siloxane core to a chloromethyl group is a crucial step to create a reactive site for the subsequent introduction of the methacrylate moiety. Free-radical chlorination is a well-established method for the halogenation of alkyl groups, including those on alkylsilanes.[5] This reaction is typically initiated by UV light or a chemical initiator and proceeds via a chain reaction mechanism. The choice of chlorinating agent and reaction conditions is critical to ensure mono-chlorination and prevent over-halogenation.

Chlorination_Mechanism Initiation Initiation Cl2 Cl2 Propagation Propagation Silane_Me R-CH3 Termination Termination Cl_radical 2 Cl• Cl2->Cl_radical UV light Cl_radical->Cl2 + Cl• Silane_radical R-CH2• Silane_Me->Silane_radical + Cl• HCl HCl Chlorinated_Silane R-CH2Cl Silane_radical->Chlorinated_Silane + Cl2 Dimer Dimer Silane_radical->Dimer + R-CH2•

Caption: Mechanism of free-radical chlorination of the methylsilane intermediate.

4.1.2 Proposed Experimental Protocol

  • Reactor Setup: A quartz reactor equipped with a UV lamp, a reflux condenser, a mechanical stirrer, and a gas inlet is used.

  • Charging the Reactor: The reactor is charged with the previously synthesized methyltris(trimethylsiloxy)silane and a suitable solvent that is inert to radical chlorination (e.g., carbon tetrachloride).

  • Initiation: The reaction mixture is heated to reflux, and the UV lamp is turned on to initiate the chlorination. Chlorine gas is bubbled through the solution at a controlled rate.

  • Monitoring: The reaction is monitored by gas chromatography (GC) to follow the disappearance of the starting material and the appearance of the mono-chlorinated product.

  • Work-up and Purification: Once the desired conversion is achieved, the UV lamp is turned off, and the chlorine gas flow is stopped. The reaction mixture is cooled, and any dissolved HCl and excess chlorine are removed by purging with an inert gas. The solvent is removed under reduced pressure, and the crude chloromethyltris(trimethylsiloxy)silane is purified by fractional distillation.

Step 2b (Proposed): Nucleophilic Substitution with Sodium Methacrylate

4.2.1 Underlying Chemistry and Rationale

This step involves the reaction of the newly formed chloromethyltris(trimethylsiloxy)silane with a methacrylate salt, typically sodium methacrylate. This is a classic Williamson ether synthesis-type reaction, proceeding via a nucleophilic substitution mechanism (likely S_N2).[2] The methacrylate anion acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride leaving group.[6] The choice of a polar aprotic solvent is crucial to solvate the cation of the methacrylate salt and enhance the nucleophilicity of the methacrylate anion.

SN2_Mechanism Methacrylate_Anion CH2=C(CH3)COO⁻ Transition_State [CH2=C(CH3)COO---CH2(R)---Cl]⁻ Methacrylate_Anion->Transition_State Chloromethyl_Silane R-CH2-Cl Chloromethyl_Silane->Transition_State Final_Product Methacryloxymethyltris- (trimethylsiloxy)silane Transition_State->Final_Product Chloride_Ion Cl⁻ Transition_State->Chloride_Ion

Caption: Proposed SN2 mechanism for the formation of the final product.

4.2.2 Proposed Experimental Protocol

  • Reactor Setup: A round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an inert atmosphere is used.

  • Reagent Preparation: Sodium methacrylate is either purchased or prepared by reacting methacrylic acid with sodium hydroxide. It should be thoroughly dried before use.

  • Charging the Reactor: The flask is charged with sodium methacrylate and a suitable polar aprotic solvent (e.g., dimethylformamide or acetonitrile).

  • Addition of Silane: The purified chloromethyltris(trimethylsiloxy)silane is added dropwise to the stirred suspension of sodium methacrylate at room temperature.

  • Reaction: The reaction mixture is heated (e.g., to 60-80°C) to increase the reaction rate. The progress of the reaction can be monitored by TLC or GC.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The precipitated sodium chloride is removed by filtration.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified, for instance, by vacuum distillation, to yield the final methacryloxymethyltris(trimethylsiloxy)silane.

ParameterProposed ValueRationale
NucleophileSodium MethacrylateA readily available and effective source of the methacrylate nucleophile.
SolventPolar Aprotic (e.g., DMF)Solvates the sodium cation, enhancing the reactivity of the methacrylate anion.
Temperature60-80°CProvides sufficient thermal energy to overcome the activation energy of the substitution reaction without causing decomposition.
PurificationFiltration and Vacuum DistillationFiltration removes the inorganic salt by-product, and vacuum distillation purifies the final product from the solvent and any unreacted starting materials.

Safety Considerations

  • Chlorosilanes: Methyltrichlorosilane is corrosive and reacts with moisture to produce HCl. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Chlorination: Chlorine gas is highly toxic and corrosive. The free-radical chlorination step must be performed in a dedicated, well-ventilated fume hood with a chlorine gas scrubber.

  • Solvents: The organic solvents used in these procedures are flammable and may be harmful. Avoid inhalation and skin contact.

Conclusion

The synthesis of methacryloxymethyltris(trimethylsiloxy)silane is a multi-step process that requires careful control of reaction conditions and purification techniques. The two-stage approach outlined in this guide, involving the initial synthesis of the methyltris(trimethylsiloxy)silane core followed by a proposed functionalization via chlorination and nucleophilic substitution, represents a robust and chemically sound strategy. By understanding the underlying principles and adhering to the detailed protocols, researchers can successfully synthesize this valuable monomer for a wide range of applications in materials science and beyond.

References

  • Source: Google Patents (EP1241171A1)
  • Title: Terpolymerization of 3-methacryloxypropyl tris(trimethylsiloxy)silane, methacrylic acid and dimethyl octyl ammonium styrene sulfonate: Determination of the reactivity ratios Source: ResearchGate URL: [Link]

  • Title: 4.18: Nucleophilic Substitution at Silicon Source: Chemistry LibreTexts URL: [Link]

  • Title: Recent Applications of the (TMS)3SiH Radical-Based Reagent Source: PMC - NIH URL: [Link]

  • Title: Nucleophilic substitution Source: Wikipedia URL: [Link]

  • Title: Methyltris(trimethylsiloxy)silane Source: PubChem URL: [Link]

  • Title: Nucleophilic Aromatic Substitution Source: YouTube URL: [Link]

  • Title: METHACRYLOXYMETHYLPHENETHYLTRIS(TRIMETHYLSILOXY)SILANE, mixed isomers Source: Gelest URL: [Link]

  • Title: 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane, CAS NO. 17096-07-0 Source: Co-Formula URL: [Link]

  • Title: Methacryloxymethyltris(Trimethylsiloxy)Silane Cas 74681-63-3 Source: Co-Formula URL: [Link]

  • Title: Methyltris(methylethylketoxime)silane,cas:22984-54-9,MOS Source: Hengda Chemical URL: [Link]

  • Title: Free-radical chlorination of alkylsilanes Source: Sci-Hub URL: [Link]

  • Title: Methyltris(trimethylsiloxy)silane Source: NIST WebBook URL: [Link]

  • Title: METHACRYLOXYPROPYLTRIS(TRIMETHYLSILOXY)SILANE Source: Gelest, Inc. URL: [Link]

Sources

structure of Methacryloxymethyltris(trimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure of Methacryloxymethyltris(trimethylsiloxy)silane for Advanced Biomedical Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of Methacryloxymethyltris(trimethylsiloxy)silane, a molecule of significant interest in the fields of materials science and drug development. We will dissect its unique molecular architecture, exploring how its distinct chemical moieties contribute to the novel properties of the polymers it forms. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this siloxane-methacrylate monomer in advanced applications.

Molecular Architecture: A Hybrid of Functionalities

Methacryloxymethyltris(trimethylsiloxy)silane (CAS No. 74681-63-3) is a hybrid molecule that marries the reactive nature of organic methacrylates with the distinct physicochemical properties of silicones.[1] Its structure is composed of three key components: a polymerizable methacrylate group, a central silicon atom with a methylene bridge, and a bulky tris(trimethylsiloxy) shielding group. This unique combination allows it to act as a critical building block in the synthesis of specialized polymers.[2]

The methacrylate group provides a reactive handle, enabling the molecule to readily participate in free-radical polymerization. This allows for its incorporation into a wide range of polymer backbones, including those based on acrylics and polyurethanes.[2] The tris(trimethylsiloxy)silane moiety is a sterically demanding, non-polar group that imparts classic silicone-like properties to the resulting material, such as high gas permeability, hydrophobicity, and low surface tension.[2]

cluster_methacrylate Methacrylate Group cluster_siloxane Tris(trimethylsiloxy)silane Core C1 C C3 C C1->C3 CH3 CH₃ C1->CH3 C2 C O1 O C3->O1 C3:n->O1:s O2 O C3->O2 C4 CH₂ O2->C4 H2C H₂C H2C->C1 H2C:e->C1:w Si1 Si C4->Si1 O3 O Si1->O3 O4 O Si1->O4 O5 O Si1->O5 Si2 Si(CH₃)₃ O3->Si2 Si3 Si(CH₃)₃ O4->Si3 Si4 Si(CH₃)₃ O5->Si4 reagent1 Methacryloxymethyltrichlorosilane product Methacryloxymethyltris(trimethylsiloxy)silane reagent1->product Reaction reagent2 3 (CH₃)₃Si-O-Si(CH₃)₃ (Hexamethyldisiloxane) reagent2->product byproduct 3 (CH₃)₃SiCl (Trimethylchlorosilane) product->byproduct Byproduct

Caption: A representative synthesis scheme for the target molecule.

Free-Radical Polymerization

The methacrylate group of Methacryloxymethyltris(trimethylsiloxy)silane allows it to undergo free-radical polymerization, typically initiated by thermal or photochemical means. [2]This process connects the monomer units to form a long polymer chain with the bulky tris(trimethylsiloxy)silane groups as pendant side chains.

cluster_initiation Initiation cluster_propagation Propagation initiator Initiator (R•) monomer1 Monomer initiator->monomer1 Attack monomer2 Monomer monomer1->monomer2 Chain Growth polymer Polymer Chain monomer2->polymer

Caption: Schematic of the free-radical polymerization process.

Structure-Property Relationships in Drug Development

The unique hybrid structure of this monomer is directly responsible for the desirable properties of the polymers it forms, making it highly valuable in biomedical and drug delivery applications. [3]

  • Enhanced Oxygen Permeability: The large, bulky tris(trimethylsiloxy)silane side groups prevent efficient packing of the polymer chains. This creates significant free volume within the polymer matrix, which acts as a pathway for the diffusion of small molecules like oxygen. [2]This property is the cornerstone of its use in manufacturing highly oxygen-permeable contact lenses, which are crucial for maintaining corneal health. [4]

  • Hydrophobicity and Surface Modification: The non-polar siloxane groups tend to migrate to the polymer-air or polymer-liquid interface during film formation. This surface segregation creates a hydrophobic, low-energy surface that can resist protein fouling and microbial adhesion—a critical attribute for medical implants and devices. [2]

  • Controlled Drug Release: In drug delivery systems, polymers containing this monomer can be used to create a hydrophobic matrix. This is particularly useful for the sustained release of lipophilic (fat-soluble) drugs. The hydrophobic nature of the siloxane domains can modulate the release rate, preventing burst release and allowing for prolonged therapeutic action. Siloxane-based materials are increasingly explored for theranostics and controlled drug delivery due to their biocompatibility and tunable properties. [5][6]

  • Biocompatibility: Both polysiloxanes and polymethacrylates have a long history of use in medical devices and are generally considered biocompatible. [7][8]Polymers derived from Methacryloxymethyltris(trimethylsiloxy)silane are therefore excellent candidates for applications involving direct contact with biological tissues, such as drug-eluting stents, soft tissue implants, and advanced wound dressings.

Conclusion

Methacryloxymethyltris(trimethylsiloxy)silane is a sophisticated molecular building block whose value lies in its dual-functionality. Its structure provides a polymerizable group for integration into robust polymer networks and a bulky siloxane moiety that imparts a unique set of properties, including high gas permeability, hydrophobicity, and biocompatibility. For researchers in drug development and biomedical engineering, a thorough understanding of this structure is key to designing next-generation materials for applications ranging from advanced contact lenses to innovative controlled-release drug delivery systems.

References

  • Daken Chemical. (2026, January 22). Application of 3-(METHACRYLOYLOXY)PROPYLTRIS(TRIMETHYLSILOXY)SILANE in Coatings and Surface Treatments.
  • PubChem. Methyltris(trimethylsiloxy)silane. Available at: [Link]

  • Gelest, Inc. METHACRYLOXYPROPYLTRIS(TRIMETHYLSILOXY)SILANE. Available at: [Link]

  • Chemsrc. (2025, August 25). methacryloxymethyltris(trimethylsiloxy)silane. Available at: [Link]

  • Co-Formula. Methacryloxymethyltris(Trimethylsiloxy)Silane Cas 74681-63-3. Available at: [Link]

  • Co-Formula. CFS-S070, 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane, CAS NO. 17096-07-0. Available at: [Link]

  • ResearchGate. (2025, August 6). Terpolymerization of 3-methacryloxypropyl tris(trimethylsiloxy)silane, methacrylic acid and dimethyl octyl ammonium styrene sulfonate: Determination of the reactivity ratios. Available at: [Link]

  • ACS Publications. Poly(Oligo(Ethylene Glycol) Methacrylate)-Based Polymers in Biomedical Applications: Preparation and Applications. Available at: [Link]

  • NIH. (2018, July 9). Polysiloxanes in Theranostics and Drug Delivery: A Review. Available at: [Link]

  • ResearchGate. FT-IR spectrum of methyltrimethoxysilane (MTMS). Available at: [Link]

  • Medical Device and Diagnostic Industry. (2006, May 1). Silicones for Drug-Delivery Applications. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Advancing Biomaterials: The Role of Methacryloxypropyl Tris(Trimethylsiloxy)Silane in Medical Applications. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). Biomedical Applications of Methacrylate Monomers: The Potential of BDDMA. Available at: [Link]

  • NIH. (2020, October 10). Siloxane: Medical Device Material Safety Summaries. Available at: [Link]

  • YouTube. (2019, June 1). Why tetramethylsilane (TMS) is used as the reference standard in NMR? Available at: [Link]

  • MDDI Online. Acrylic Polymers in the Healthcare Industry. Available at: [Link]

Sources

molecular weight of Methacryloxymethyltris(trimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methacryloxymethyltris(trimethylsiloxy)silane for Advanced Material and Biomedical Applications

Abstract

Methacryloxymethyltris(trimethylsiloxy)silane is a specialized organosilicon compound that serves as a critical building block in the synthesis of advanced polymers. Its unique hybrid structure, featuring a polymerizable methacrylate group and a bulky, flexible tris(trimethylsiloxy)silyl moiety, imparts a valuable combination of properties to materials. This guide provides a comprehensive technical overview of this monomer, including its fundamental physicochemical properties, a representative synthesis pathway, and its primary application in the formulation of high-oxygen-permeability materials. Specifically, its role in the development of silicone hydrogels for soft contact lenses and other biomedical devices is explored in detail. This document is intended for researchers, polymer chemists, and drug development professionals seeking to leverage the unique attributes of functional siloxanes in next-generation materials.

Introduction to Methacryloxymethyltris(trimethylsiloxy)silane

The convergence of organic and inorganic chemistry has led to the development of hybrid materials with tailored functionalities. Organosiloxanes, characterized by a silicon-oxygen backbone, are at the forefront of this field. Their inherent properties, such as high thermal stability, chemical inertness, and low surface energy, make them invaluable. When functionalized with reactive organic groups, like methacrylates, they become powerful monomers for creating sophisticated polymer networks.

Methacryloxymethyltris(trimethylsiloxy)silane, CAS number 74681-63-3, is a prime example of such a monomer.[1][2][3] It is engineered to integrate the high gas permeability of siloxanes into conventional polymer systems. This colorless liquid is particularly significant in the biomedical field, where it is a key component in the production of materials like soft contact lenses, which require efficient oxygen transport to maintain tissue health.[1][4]

Molecular Identity and Physicochemical Properties

The precise chemical structure and properties of Methacryloxymethyltris(trimethylsiloxy)silane are fundamental to its function. The molecule consists of a central silicon atom bonded to a methacryloxymethyl group and three trimethylsiloxy groups. This structure is distinct from similar compounds such as methacryloxypropyltris(trimethylsiloxy)silane, and care must be taken to select the correct monomer for a given application.[5]

Table 1: Physicochemical Properties of Methacryloxymethyltris(trimethylsiloxy)silane

Property Value Source(s)
CAS Number 74681-63-3 [1][2][3]
Molecular Formula C₁₄H₃₄O₅Si₄ [2][3][6]
Molecular Weight 394.76 g/mol [2][3][6]
Appearance Colorless clear liquid [1]
Density 0.94 g/cm³ [2]
Boiling Point 325.75 °C at 760 mmHg [2]

| Storage Condition | Recommended below 5°C |[2] |

The Chemistry: Synthesis and Characterization

Understanding the synthesis of Methacryloxymethyltris(trimethylsiloxy)silane is crucial for ensuring its purity and for potential in-house production. While specific industrial synthesis routes are often proprietary, a representative pathway can be described based on established organosilicon chemistry.

Principle of Synthesis: A Mechanistic Overview

The synthesis of branched siloxanes like Methacryloxymethyltris(trimethylsiloxy)silane often involves the catalyzed reaction between a functionalized chlorosilane and a disiloxane. For instance, a known method for producing the related compound methyltris(trimethylsiloxy)silane involves reacting methyltrichlorosilane with hexamethyldisiloxane in the presence of a linear phosphonitrilic chloride (LPNC) catalyst.[7] This reaction proceeds via the cleavage of the Si-O-Si bond in the disiloxane and subsequent substitution of the chlorine atoms on the central silane. A similar principle can be applied to synthesize the target molecule.

Representative Synthesis Workflow

The following protocol describes a plausible, self-validating laboratory-scale synthesis. The key is the precise control of stoichiometry and the exclusion of water to prevent undesirable side reactions.

Experimental Protocol: Synthesis of Methacryloxymethyltris(trimethylsiloxy)silane

  • Reactor Setup: A multi-neck, round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure an inert, anhydrous environment.

  • Charge Reactants: The flask is charged with methacryloxymethyltrichlorosilane and the LPNC catalyst.

  • Addition of Disiloxane: Hexamethyldisiloxane is added dropwise from the dropping funnel to the stirred solution at a controlled temperature. The molar ratio of hexamethyldisiloxane to the chlorosilane is critical and is typically maintained in excess to ensure complete substitution.[7]

  • Reaction: The mixture is heated to reflux and maintained for several hours until gas chromatography (GC) analysis of an aliquot indicates the complete consumption of the starting chlorosilane.

  • Workup and Purification: Upon cooling, the reaction mixture is filtered to remove the catalyst. The resulting liquid contains the desired product and trimethylchlorosilane as a byproduct. The final product is isolated and purified via fractional distillation under reduced pressure.

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_output Purification R1 Methacryloxymethyl- trichlorosilane Setup Inert Atmosphere (Dry Nitrogen) R1->Setup R2 Hexamethyldisiloxane (Excess) R2->Setup Cat LPNC Catalyst Cat->Setup Reaction Controlled Heating & Reflux Setup->Reaction Monitor Reaction Monitoring (via GC) Reaction->Monitor Filter Catalyst Filtration Monitor->Filter Reaction Complete Distill Fractional Distillation (Vacuum) Filter->Distill Product Pure Methacryloxymethyltris- (trimethylsiloxy)silane Distill->Product

Caption: Workflow for the synthesis of Methacryloxymethyltris(trimethylsiloxy)silane.

Analytical Characterization

To ensure the identity and purity of the synthesized product, a suite of analytical techniques is employed:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR confirms the presence of methacrylate protons and trimethylsilyl protons in the correct ratio. ²⁹Si NMR is invaluable for confirming the T-structure of the central silicon atom and the M-structure of the terminal silicon atoms.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Characteristic peaks for C=O (methacrylate carbonyl), Si-O-Si (siloxane backbone), and Si-CH₃ groups are used for structural confirmation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to assess purity, while MS provides the molecular weight and fragmentation pattern, confirming the overall structure.

Core Application: A Monomer for High-Permeability Biomaterials

The primary application for Methacryloxymethyltris(trimethylsiloxy)silane is as a specialty monomer in the fabrication of polymers where high gas permeability is essential.[1] This is particularly relevant in the field of ophthalmology for soft contact lenses.

Mechanism of Action: Engineering Oxygen Permeability

The high oxygen permeability of polymers containing this monomer stems from the unique properties of the tris(trimethylsiloxy)silyl group.[8] This bulky, flexible side chain disrupts efficient polymer chain packing, creating significant free volume within the material's matrix. This "open" molecular architecture provides pathways for gas molecules, like oxygen, to diffuse through the material with relative ease. The methacrylate group provides the means to covalently lock this functionality into the polymer network via free-radical polymerization.[8]

Workflow: Formulation of a Silicone Hydrogel

Silicone hydrogels are crosslinked polymer networks that combine the high oxygen permeability of silicones with the comfort and wettability of conventional hydrogels.

Experimental Protocol: UV-Cured Silicone Hydrogel Formulation

  • Monomer Mixture Preparation: In a scintillation vial, Methacryloxymethyltris(trimethylsiloxy)silane is combined with a hydrophilic co-monomer (e.g., N-Vinylpyrrolidone), a cross-linking agent (e.g., ethylene glycol dimethacrylate), and a suitable solvent/diluent. The ratios are precisely measured to achieve the desired final properties.

  • Initiator Addition: A UV photoinitiator (e.g., Irgacure 819) is added to the monomer mix, and the vial is sonicated in the dark until the initiator is fully dissolved.

  • Molding: The liquid monomer mixture is dispensed into transparent, disposable lens molds.

  • UV Curing: The filled molds are placed in a UV curing chamber and irradiated with UV light of a specific wavelength and intensity for a predetermined time to initiate polymerization and cross-linking.

  • Demolding and Extraction: The cured hydrogel discs (lenses) are removed from the molds. They are then submerged in a solvent like isopropanol to extract any unreacted monomers and the diluent.

  • Hydration and Sterilization: The extracted discs are transferred through a series of solvent-water baths to fully hydrate them. Finally, they are placed in buffered saline and sterilized in an autoclave.

PolymerizationWorkflow M1 M-TRIS Monomer (Oxygen Permeability) Mix Homogeneous Monomer Mixture M1->Mix M2 Hydrophilic Monomer (e.g., NVP for Wettability) M2->Mix XL Cross-Linker (e.g., EGDMA) XL->Mix PI Photoinitiator PI->Mix UV UV Curing (Polymerization) Mix->UV Result Silicone Hydrogel Network UV->Result

Sources

An In-depth Technical Guide to Methacryloxymethyltris(trimethylsiloxy)silane in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Duality for Advanced Polymer Systems

In the landscape of modern polymer chemistry, few monomers offer the unique duality of properties seen in Methacryloxymethyltris(trimethylsiloxy)silane (MCR-M17-A). This specialized organosilane, bearing the CAS number 74681-63-3, stands as a critical building block for materials scientists and engineers aiming to impart sophisticated functionalities to their polymer systems. Its molecular architecture, a careful balance of a reactive organic methacrylate group and a bulky, low-surface-energy tris(trimethylsiloxy)silyl moiety, allows for the precise tuning of polymer characteristics. This guide provides an in-depth exploration of the core properties of MCR-M17-A, its polymerization behavior, and its transformative impact on the final polymer's performance, with a particular focus on its applications in high-value sectors such as biomedical devices and advanced coatings.

Fundamental Properties of Methacryloxymethyltris(trimethylsiloxy)silane

Understanding the intrinsic properties of MCR-M17-A is paramount to leveraging its full potential in polymer design. A summary of its key physical and chemical characteristics is presented below.

PropertyValueSource
CAS Number 74681-63-3[1]
Molecular Formula C14H34O5Si4[1]
Molecular Weight 394.76 g/mol [1]
Appearance Colorless clear liquid[2]
Boiling Point 130-135 °C at 1 mmHg[1]
Density ~0.926 g/cm³[3]
Refractive Index ~1.4150[3]
Storage Temperature Below 5 °C[4]
Hydrolytic Sensitivity Reacts with aqueous base[1]

The structure of MCR-M17-A is central to its functionality. The molecule possesses two key domains that dictate its behavior in polymerization and the properties of the resulting polymer.

Figure 1: Molecular structure of Methacryloxymethyltris(trimethylsiloxy)silane.

The Methacrylate Group: This functional group is readily polymerizable via free-radical mechanisms, allowing for its incorporation into a wide range of acrylic and styrenic polymer backbones. Its reactivity is a cornerstone of MCR-M17-A's utility in creating novel copolymers.

The Tris(trimethylsiloxy)silyl Group: This bulky, non-polar moiety is responsible for the unique surface properties and high gas permeability imparted by MCR-M17-A. The flexible Si-O-Si bonds and the high free volume associated with this group are critical to its performance.

Polymerization and Copolymerization Behavior

MCR-M17-A is primarily polymerized through free-radical polymerization, a versatile and widely used industrial process. The methacrylate group allows it to be readily copolymerized with a variety of common monomers, including methyl methacrylate (MMA), styrene, and hydrophilic monomers like N-vinylpyrrolidone (NVP) and 2-hydroxyethyl methacrylate (HEMA).

Free-Radical Polymerization Mechanism

The polymerization process follows the classical steps of initiation, propagation, and termination. A thermal initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is typically used to generate free radicals, which then attack the double bond of the methacrylate group, initiating the polymer chain growth.

Figure 2: Simplified workflow of free-radical polymerization of MCR-M17-A.

Reactivity Ratios and Copolymer Composition

In copolymerization, the reactivity ratios of the comonomers determine the composition and sequence distribution of the resulting polymer chain. While specific reactivity ratios for MCR-M17-A are not widely published, studies on the closely related 3-methacryloxypropyl tris(trimethylsiloxy)silane (MPTS) provide valuable insights. For the terpolymerization of MPTS, methacrylic acid (MA), and dimethyl octyl ammonium styrene sulfonate (DOASS), the reactivity ratios indicated a random distribution of monomer units along the polymer chain.[5] This suggests that MCR-M17-A is likely to incorporate randomly into copolymers with other methacrylates and styrenics, leading to homogeneous materials.[5]

Impact on Polymer Properties

The incorporation of MCR-M17-A into a polymer backbone imparts a unique set of properties, primarily due to the influence of the tris(trimethylsiloxy)silyl group.

Surface Properties: Low Surface Energy and Hydrophobicity

The bulky, non-polar siloxane groups have a strong tendency to migrate to the polymer-air or polymer-liquid interface. This phenomenon, known as surface segregation, results in a surface rich in silicone, leading to a significant reduction in surface energy and increased hydrophobicity.[6] This property is highly desirable in applications requiring water repellency, anti-fouling, and low adhesion.

Gas Permeability

The tris(trimethylsiloxy)silyl group creates a significant amount of free volume within the polymer matrix.[6] This "open" molecular architecture facilitates the diffusion of gases, particularly oxygen, through the material.[6] This high oxygen permeability is a critical property for applications such as contact lenses, where oxygen transport to the cornea is essential for ocular health.

Thermal Stability

Polymers containing siloxane moieties generally exhibit enhanced thermal stability compared to their purely organic counterparts. The high bond energy of the Si-O bond contributes to this improved resistance to thermal degradation. The incorporation of MCR-M17-A can therefore increase the service temperature of the resulting polymer.

Key Applications

The unique combination of properties imparted by MCR-M17-A makes it a valuable component in a range of high-performance materials.

Biomedical Devices: The Case of Contact Lenses

One of the most significant applications of MCR-M17-A and related siloxane methacrylates is in the fabrication of soft contact lenses. By copolymerizing MCR-M17-A with hydrophilic monomers, it is possible to create materials that are both highly permeable to oxygen and comfortable to wear.[2] The siloxane component ensures adequate oxygen supply to the cornea, while the hydrophilic component maintains a high water content for comfort and biocompatibility.

Advanced Coatings and Surface Treatments

The ability of MCR-M17-A to dramatically lower surface energy makes it an ideal additive for creating hydrophobic and oleophobic coatings.[6] These coatings find use in a variety of applications, including:

  • Anti-graffiti and easy-to-clean surfaces: The low surface energy prevents paints and other contaminants from adhering strongly to the surface.

  • Water-repellent textiles: Fabrics treated with MCR-M17-A-containing polymers resist wetting while maintaining breathability.

  • Fouling-release marine coatings: The low-adhesion surface prevents the attachment of marine organisms, reducing drag and improving fuel efficiency for ships.

Experimental Protocols

The following protocols provide a general framework for the polymerization and characterization of polymers containing MCR-M17-A.

Protocol for Free-Radical Copolymerization of MCR-M17-A and Methyl Methacrylate (MMA)

This protocol describes a representative solution polymerization.

Materials:

  • Methacryloxymethyltris(trimethylsiloxy)silane (MCR-M17-A), purified

  • Methyl methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Anhydrous toluene

  • Methanol

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired molar ratio of MCR-M17-A and MMA in anhydrous toluene.

  • Add AIBN (typically 1 mol% with respect to the total monomer concentration).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours).

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration and wash with fresh methanol.

  • Dry the polymer in a vacuum oven at 60°C to a constant weight.

Figure 3: Experimental workflow for the free-radical polymerization of MCR-M17-A.

Characterization Techniques

5.2.1. Gel Permeation Chromatography (GPC/SEC) GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymer. A solution of the polymer in a suitable solvent (e.g., THF) is passed through a column packed with porous beads, which separate the polymer chains based on their hydrodynamic volume.

5.2.2. Thermal Analysis (DSC and TGA) Differential Scanning Calorimetry (DSC) is employed to determine the glass transition temperature (Tg) of the polymer, providing insights into its amorphous or crystalline nature and its thermal behavior.[7] Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.[8]

5.2.3. Oxygen Permeability Measurement The oxygen permeability of a polymer film can be measured using various techniques, such as the carrier gas method or an optical method with an oxygen-sensitive dye.[9] A common approach involves placing the polymer film as a barrier between a chamber with a known concentration of oxygen and an oxygen-free chamber, and then measuring the rate of oxygen diffusion across the film.

Conclusion

Methacryloxymethyltris(trimethylsiloxy)silane is a highly versatile and valuable monomer in the field of polymer chemistry. Its unique molecular structure, combining a polymerizable methacrylate group with a bulky, low-energy siloxane moiety, enables the creation of advanced polymers with tailored surface properties, high gas permeability, and enhanced thermal stability. The ability to fine-tune these properties through copolymerization makes MCR-M17-A an indispensable tool for researchers and engineers developing next-generation materials for demanding applications in the biomedical, coatings, and other advanced technology sectors. A thorough understanding of its fundamental properties and polymerization behavior, as outlined in this guide, is the key to unlocking its full potential in innovative polymer design.

References

  • Tayea, A., Roy, M., Dhar, A., Barman, J., & Pramanik, N. B. (2023). Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization. French-Ukrainian Journal of Chemistry, 11(2), 39-47.
  • Helary, G., Sauvet, G., & Legeay, G. (2000). Terpolymerization of 3-methacryloxypropyl tris(trimethylsiloxy)silane, methacrylic acid and dimethyl octyl ammonium styrene sulfonate: Determination of the reactivity ratios. European Polymer Journal, 36(11), 2365–2369.
  • Chemsrc. (2025, August 25). CAS#:74681-63-3 | methacryloxymethyltris(trimethylsiloxy)silane. Retrieved from [Link]

  • Co-Formula. (n.d.). Methacryloxymethyltris(Trimethylsiloxy)Silane Cas 74681-63-3. Retrieved from [Link]

  • Soderholm, K. J., & Roberts, M. J. (1993). Effect of mixed silanes on the hydrolytic stability of composites. Journal of dental research, 72(11), 1545–1549.
  • Kim, J. H., & Kim, J. (2025, December 8).
  • Muratore, L. M., Heuts, J. P. A., & Davis, T. P. (2000). Synthesis of 3-[tris(trimethylsilyloxy)silyl]propyl methacrylate macromers using catalytic chain transfer polymerization: a kinetic and mechanistic study. Macromolecular Chemistry and Physics, 201(8), 985-994.
  • Akovali, G., & Dilsiz, N. (1998). Surface free energy analysis of vinyl triethoxy silane-methyl methacrylate copolymers and their homopolymer blends. Journal of applied polymer science, 69(8), 1551-1556.
  • Mohammed, A. H., & Al-Lami, H. S. (2016). SYNTHESIS AND MONOMER REACTIVITY RATIOS OF [3-(TRIMETHOXYSILYL) PROPYL METHACRYLATE/N- VINYL PYRROLIDONE] COPOLYMER. Trade Science Inc..
  • Masuda, T., & Higashimura, T. (1987). Synthesis, characterization, and oxygen permeability of homo-and copolymers from p-[tris (trimethylsilyl) silyl]-phenylacetylene. Journal of Polymer Science Part A: Polymer Chemistry, 25(8), 2215-2225.
  • Arkles, B., & Pan, Y. (2010). Enhanced hydrolytic stability of siliceous surfaces modified with pendant dipodal silanes. Gelest, Inc.
  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis of Polymers. Part 1: DSC of Thermoplastics. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane)
  • Buback, M., & Gilbert, R. G. (2024, January 22).
  • Lai, J. T. (2004). Method and apparatus for determining the oxygen permeability of a polymer membrane, and membranes formed thereby. U.S.
  • Shin-Etsu Chemical Co., Ltd. (2002). Preparation of branched siloxanes.
  • Kim, J. H., & Kim, J. (2025, December 8).
  • Al-Bayati, A. H. A., & Al-Azzawi, A. H. (2024, December 21). Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically. Iraqi Journal of Science, 65(12), 6241-6250.
  • East China University of Science and Technology. (n.d.). FREE RADICAL POLYMERIZATION. Retrieved from [Link]

  • Zhang, L., Chen, J., & Yang, Y. (2003). MEASUREMENTS OF MONOMER REACTIVITY RATIOS FOR COPOLYMERIZATION OF STYRENE AND METHYL METHACRYLATE IN CARBON DIOXIDE AT VAPOR-LIQ. Chinese Journal of Polymer Science, 21(3), 263-268.
  • Müller, K., Scheurer, Z., Florian, V., Skutschik, T., & Sängerlaub, S. (2017). Comparison of test methods for oxygen permeability: Optical method versus carrier gas method. Polymer Testing, 63, 126-132.
  • Co-Formula. (n.d.). CFS-633 Chemical Name: Methacryloxymethyltris(trimethylsiloxy)silane Typical Prope. Retrieved from [Link]

  • Jelcic, Z. (n.d.). Surface and Interface Phenomenon in Polymers. Retrieved from [Link]

  • PerkinElmer. (2021, May 21). Webinar: Polymer Characterization using DSC & TGA [Video]. YouTube. Retrieved from [Link]

  • Taguet, A., Cassagnau, P., & Lopez-Cuesta, J. M. (2014). Surface energies of some polymers and fillers. Polymer, 55(21), 5349-5359.
  • Arkles, B. (2006).

Sources

understanding the siloxane backbone in Methacryloxymethyltris(trimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Siloxane Backbone in Methacryloxymethyltris(trimethylsiloxy)silane

Introduction: A Hybrid Monomer of Unique Capability

Methacryloxymethyltris(trimethylsiloxy)silane is a fascinating hybrid organic-inorganic monomer that occupies a critical space in advanced materials science. Its unique molecular architecture, combining a reactive organic methacrylate group with a bulky, flexible siloxane core, imparts a highly desirable set of properties not achievable with purely organic monomers. This guide delves into the core of this molecule—the tris(trimethylsiloxy)silane group—to elucidate how its specific siloxane backbone dictates its function and enables its use in high-performance applications, from gas-permeable contact lenses to hydrophobic coatings and advanced dental composites.[1][2][3] Understanding this structure is paramount for researchers and formulation scientists seeking to manipulate material properties at the molecular level.

Part 1: Deconstructing the Molecular Architecture

At its heart, Methacryloxymethyltris(trimethylsiloxy)silane is a molecule of two distinct personalities:

  • The Methacryloxymethyl Group: This is the organic, polymerizable "head" of the molecule. Its carbon-carbon double bond readily participates in free-radical polymerization, allowing it to be chemically incorporated into a larger polymer chain alongside other acrylic or vinyl monomers.[4] This ensures that its unique properties become a permanent fixture of the final material, rather than a transient effect from a leachable additive.[4]

  • The Tris(trimethylsiloxy)silane Group: This is the inorganic, property-defining "tail." A central silicon atom is linked to three trimethylsiloxy [-O-Si(CH₃)₃] groups, forming a bulky, branched siloxane structure. This silicon-dense cluster is responsible for the molecule's signature hydrophobicity, flexibility, and gas permeability.[4]

Below is a visualization of this dual-natured structure.

cluster_0 Methacryloxymethyl Group (Organic/Reactive) cluster_1 Tris(trimethylsiloxy)silane Group (Inorganic/Functional) methacryl H₂C=C(CH₃)-C(=O)O-CH₂- Si_center Si methacryl->Si_center Linker O1 O Si_center->O1 O2 O Si_center->O2 O3 O Si_center->O3 SiMe3_1 Si(CH₃)₃ O1->SiMe3_1 SiMe3_2 Si(CH₃)₃ O2->SiMe3_2 SiMe3_3 Si(CH₃)₃ O3->SiMe3_3

Caption: Molecular structure of Methacryloxymethyltris(trimethylsiloxy)silane.

Core Chemical Properties

The fundamental properties of this monomer are summarized below.

PropertyValue
CAS Number 74681-63-3[5]
Molecular Formula C₁₄H₃₄O₅Si₄[5]
Molecular Weight 394.76 g/mol [5]
Appearance Colorless clear liquid[2]
Density ~0.94 g/cm³[5]
Boiling Point ~325.7 °C at 760 mmHg[5]
Purity Typically ≥92-98%[1][5]

Part 2: A Deep Dive into the Siloxane Backbone

The term "siloxane" refers to the Si-O-Si functional group, which forms the backbone of all silicones.[6][7] This inorganic chain is fundamentally different from the carbon-based backbones of most organic polymers, bestowing a unique set of characteristics.

FeatureSiloxane Backbone (Si-O)Carbon Backbone (C-C / C-O)
Bond Angle Wide (~145-160°), highly flexible[8]Narrower (~109-111°), more rigid[6]
Rotational Barrier Very low, promoting chain flexibility[6]Higher, restricting chain movement
Bond Energy High (~450 kJ/mol), leading to thermal stabilityLower (~350 kJ/mol for C-C), less stable at high temps
Polarity Highly polar backboneVaries, but C-C is nonpolar
UV Resistance Excellent, does not absorb UV radiation[9]Susceptible to UV degradation
The Unique Nature of the Tris(trimethylsiloxy)silane Moiety

Unlike the linear repeating units of a typical silicone like polydimethylsiloxane (PDMS), the siloxane structure in this monomer is branched and bulky. This specific arrangement is the key to its performance.

  • Steric Hindrance and Free Volume: The three trimethylsiloxy groups create a large, umbrella-like structure around the central silicon atom. When these monomers are polymerized, this immense steric bulk prevents the resulting polymer chains from packing tightly against one another. This inefficient packing creates a significant amount of "free volume" within the polymer matrix.[4] This "open" molecular architecture is directly responsible for one of the material's most valued properties: high gas permeability . Oxygen and other gas molecules can diffuse through the material with exceptional ease, a critical requirement for applications like soft contact lenses.[1][4]

  • Surface Activity and Hydrophobicity: The siloxane moiety has very low surface energy. In a polymer formulation, this thermodynamic instability drives the siloxane groups to migrate towards the polymer-air interface during the curing or film-forming process.[4] This phenomenon, known as surface segregation , results in a surface that is densely populated with the hydrophobic methyl groups of the siloxane tail.[4] The consequence is a highly durable, water-repellent (hydrophobic) and oil-repellent (oleophobic) surface, even when the monomer is used as a minor additive (1-5% by weight).[4]

  • Hydrolytic Stability: The Si-O bond, while strong, is susceptible to cleavage by hydrolysis, particularly under strong acidic or basic conditions.[10] However, the tris(trimethylsiloxy)silane structure offers a degree of kinetic protection. The nine methyl groups provide steric shielding to the underlying siloxane bonds, hindering the approach of water molecules. The interaction between water and siloxane bonds is best viewed as a dynamic equilibrium, where bonds can hydrolyze and reform.[11] This inherent stability is crucial for materials intended for use in aqueous environments, such as dental restorations or medical devices.

Part 3: Reactivity and Polymerization

The dual-component nature of Methacryloxymethyltris(trimethylsiloxy)silane allows it to act as a bridge between the worlds of inorganic siloxanes and organic polymers.

The Role of the Methacrylate Group

The methacryloxymethyl group is the molecule's gateway to polymerization. It readily undergoes free-radical polymerization, a common and versatile reaction mechanism initiated either by heat (using initiators like AIBN or benzoyl peroxide) or by light (using photoinitiators).[4] This allows it to copolymerize with a wide range of conventional monomers, such as methyl methacrylate (MMA), styrene, and various acrylates.[4] Through this copolymerization, the unique properties of the bulky siloxane group are permanently tethered to and distributed throughout the final polymer network.[12]

cluster_workflow Experimental Workflow: Free-Radical Copolymerization prep 1. Monomer Preparation (MCR-M07 + Co-monomer in Solvent) initiator 2. Initiator Addition (e.g., AIBN) prep->initiator reaction 3. Inert Atmosphere (Purge with N₂/Ar to remove O₂) initiator->reaction polymerization 4. Polymerization (Heat to initiate reaction) reaction->polymerization purification 5. Precipitation & Purification (Precipitate in non-solvent like Methanol) polymerization->purification analysis 6. Characterization (FTIR, NMR, GPC) purification->analysis

Caption: Workflow for a typical free-radical polymerization experiment.

Experimental Protocol: Synthesis of a Hydrophobic Copolymer Film

This protocol provides a self-validating system for integrating Methacryloxymethyltris(trimethylsiloxy)silane into a polymer matrix. The causality behind each step is explained to demonstrate experimental rationale.

  • Monomer & Initiator Preparation:

    • In a reaction vessel, dissolve 10g of Methyl Methacrylate (MMA) and 2g of Methacryloxymethyltris(trimethylsiloxy)silane in 50 mL of anhydrous toluene. The toluene acts as a solvent to ensure a homogeneous reaction mixture.

    • Add 0.12g (1% by weight of total monomers) of Azobisisobutyronitrile (AIBN). AIBN is a common thermal initiator that decomposes at a known rate to generate free radicals.

  • Establishing Inert Conditions:

    • Seal the vessel with a rubber septum and purge the solution with dry nitrogen gas for 20 minutes while stirring.

    • Causality: Oxygen is a potent inhibitor of free-radical polymerization. Removing it is critical to ensure the reaction proceeds efficiently and achieves high molecular weight.

  • Polymerization Reaction:

    • Immerse the sealed reaction vessel in an oil bath preheated to 70°C.

    • Maintain stirring and temperature for 6 hours.

    • Causality: This temperature is optimal for the thermal decomposition of AIBN, providing a steady flux of radicals to initiate and propagate the polymer chains.

  • Polymer Isolation and Purification:

    • Cool the reaction vessel to room temperature. The solution will be noticeably more viscous.

    • Slowly pour the viscous polymer solution into 500 mL of vigorously stirring methanol. The copolymer will precipitate as a white solid.

    • Causality: Methanol is a good solvent for the unreacted monomers but a poor solvent (a non-solvent) for the high molecular weight copolymer, causing it to precipitate out of the solution. This step purifies the polymer.

    • Filter the precipitate, wash with fresh methanol, and dry in a vacuum oven at 50°C overnight to remove all residual solvents.

  • Validation:

    • The resulting solid polymer can be redissolved in a solvent like THF and cast into a film. A simple contact angle measurement with a water droplet on the film's surface will validate its hydrophobicity, confirming the successful incorporation and surface expression of the siloxane moieties.

Part 4: Applications Driven by the Siloxane Core

The unique properties imparted by the tris(trimethylsiloxy)silane backbone enable its use in several specialized fields.

  • Gas-Permeable Contact Lenses: This is a primary application where the high free volume created by the bulky siloxane groups allows for excellent oxygen permeability, which is essential for corneal health.[1][3]

  • Advanced Dental Composites: In dental resins, the hydrophobic nature of the siloxane backbone is highly advantageous. Traditional methacrylate resins can absorb water over time, leading to discoloration, degradation of mechanical properties, and dimensional instability.[13] Incorporating a siloxane component reduces water sorption, enhancing the longevity and stability of the restoration.[14][15][16] This principle is also central to "silorane" composites, which leverage a siloxane backbone to dramatically reduce polymerization shrinkage, a major challenge in restorative dentistry.[14][17]

  • Hydrophobic Coatings and Surface Modifiers: As a formulation additive, Methacryloxymethyltris(trimethylsiloxy)silane is used to create highly durable and water-repellent surfaces.[4] Applications include protective coatings for electronics, anti-graffiti paints, and treatments to improve the weather resistance of exterior coatings.[4]

References

  • Daken Chemical. (2026). Application of 3-(METHACRYLOYLOXY)PROPYLTRIS(TRIMETHYLSILOXY)
  • Helary, G., et al. (2000). Terpolymerization of 3-methacryloxypropyl tris(trimethylsiloxy)
  • Gelest, Inc. METHACRYLOXYPROPYLTRIS(TRIMETHYLSILOXY)SILANE.
  • Co-Formula. Methacryloxymethyltris(Trimethylsiloxy)Silane Cas 74681-63-3.
  • Co-Formula. CFS-S070, 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane, CAS NO. 17096-07-0.
  • ChemSrc. (2025). CAS#:74681-63-3 | methacryloxymethyltris(trimethylsiloxy)silane.
  • Mitthra, S., et al. (2020). Role of Silorane composites in Dentistry-an Overview of the Composition and Properties. Journal of Advanced Pharmaceutical Technology & Research.
  • Gelest, Inc. Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes.
  • Wikipedia. Siloxane.
  • Journal of Pharmacy and Bioallied Sciences. (2020). View of Role of Silorane composites in Dentistry- an Overview of the Composition and Properties.
  • Silicones Europe. THE UNIQUE PROPERTIES OF SILOXANES.
  • Alrahlah, A. (2019). Resin based restorative dental materials: characteristics and future perspectives. PMC.
  • Global Silicones Council. THE UNIQUE PHYSICO-CHEMICAL PROPERTIES OF SILOXANES.
  • Czochara, R., et al. (2004). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study.
  • Changfu Chemical.
  • Unosson, J. (2013).
  • Cazacu, M., et al. (2022). Some Theoretical and Experimental Evidence for Particularities of the Siloxane Bond. PMC.

Sources

An In-depth Technical Guide to the Solubility of Methacryloxymethyltris(trimethylsiloxy)silane in Common Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility characteristics of Methacryloxymethyltris(trimethylsiloxy)silane (MCR-M07), a key monomer in various advanced material applications. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles governing its solubility, presents qualitative solubility data, and offers a detailed protocol for quantitative determination.

Introduction: Understanding the Molecular Basis of Solubility

Methacryloxymethyltris(trimethylsiloxy)silane is a unique hybrid molecule featuring both a reactive organic methacrylate group and a bulky, non-polar tris(trimethylsiloxy)silyl moiety. This bifunctional nature is central to its utility in polymer chemistry, particularly in the formulation of materials requiring high gas permeability, such as soft contact lenses and coatings. The solubility of this silane is dictated by the fundamental principle of "like dissolves like".[1] Its molecular structure, dominated by the large, non-polar siloxane and methyl groups, suggests a strong affinity for non-polar organic solvents.[2][3]

The presence of a methacrylate group introduces a degree of polarity, but the overwhelming size of the siloxane portion of the molecule governs its overall solubility behavior. Consequently, MCR-M07 is expected to be readily soluble in a wide array of common organic solvents, while exhibiting very limited solubility in highly polar solvents like water.

Theoretical Framework: Polarity, Intermolecular Forces, and Hydrolytic Stability

The solubility of Methacryloxymethyltris(trimethylsiloxy)silane is a function of the balance of intermolecular forces between the solute and the solvent molecules. The primary intermolecular forces at play are van der Waals forces (specifically, London dispersion forces) due to the large, non-polar siloxane structure.

In Non-Polar Solvents:

In non-polar solvents such as hydrocarbons (e.g., hexane, toluene) and chlorinated solvents (e.g., dichloromethane), the energy required to break the solute-solute and solvent-solvent interactions is readily compensated by the formation of strong solute-solvent interactions. This results in good solubility.

In Polar Solvents:

In polar aprotic solvents (e.g., acetone, ethyl acetate), the methacrylate group can participate in dipole-dipole interactions, which may contribute to solubility. However, the large non-polar part of the molecule can hinder dissolution in more polar solvents.

In polar protic solvents, particularly water, the situation is more complex. The molecule itself is largely hydrophobic and thus insoluble in water.[4] However, the silicon-oxygen bonds in the siloxane structure are susceptible to hydrolysis, especially in the presence of acid or base catalysts. This hydrolysis leads to the formation of silanol (Si-OH) groups, which are more polar and can increase water solubility.[5] Concurrently, these silanols are highly reactive and can undergo condensation to form larger, insoluble polysiloxane oligomers.[6]

Molecular Structure of Methacryloxymethyltris(trimethylsiloxy)silane

Figure 1: Molecular Structure of Methacryloxymethyltris(trimethylsiloxy)silane.

Qualitative Solubility Profile

Based on the principles outlined above and data from structurally analogous compounds, the expected solubility of Methacryloxymethyltris(trimethylsiloxy)silane in a range of common laboratory solvents is summarized below. It is important to note that for many applications, complete miscibility is observed, meaning the silane will dissolve in all proportions.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Non-Polar Aliphatic Hexane, CyclohexaneSoluble / MiscibleStrong van der Waals interactions between the non-polar silane and the aliphatic solvent.[2]
Aromatic Toluene, XyleneSoluble / MiscibleFavorable interactions between the siloxane and the aromatic ring.[2]
Chlorinated Dichloromethane, ChloroformSoluble / MiscibleSimilar polarity and dispersion forces promote dissolution.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Soluble / MiscibleThe ether oxygen provides some polarity, but the overall non-polar character allows for good miscibility.[7]
Ketones Acetone, Methyl Ethyl Ketone (MEK)Soluble / MiscibleThe carbonyl group's polarity is balanced by non-polar alkyl chains, making it a good solvent.[2]
Esters Ethyl Acetate, Butyl AcetateSoluble / MiscibleSimilar balance of polar and non-polar characteristics.
Alcohols Methanol, Ethanol, IsopropanolGenerally Soluble / MiscibleThe non-polar nature of the silane dominates, but the polarity of the alcohol may lead to slightly reduced solubility compared to non-polar solvents, especially for shorter-chain alcohols.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderately Soluble to SolubleThe high polarity of these solvents may present a slight mismatch with the largely non-polar silane.
Water WaterInsoluble / ImmiscibleThe large, non-polar siloxane structure leads to hydrophobicity.[4] Hydrolysis may occur over time.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a systematic experimental approach is necessary. The following protocol outlines a gravimetric method for determining the solubility of Methacryloxymethyltris(trimethylsiloxy)silane in a given solvent at a specific temperature.

Materials and Equipment
  • Methacryloxymethyltris(trimethylsiloxy)silane (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Vials with sealed caps (e.g., 20 mL scintillation vials)

  • Glass syringes and syringe filters (0.22 µm, solvent-compatible)

  • Pre-weighed aluminum weighing dishes

  • Forced-air oven

Experimental Workflow

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess silane to a known volume of solvent in a sealed vial. B Equilibrate at a constant temperature with agitation for 24-48 hours. A->B C Allow solids (if any) to settle. B->C D Withdraw a known volume of the supernatant using a syringe. C->D E Filter the supernatant through a 0.22 µm syringe filter into a pre-weighed dish. D->E F Weigh the dish with the filtered solution. E->F G Evaporate the solvent in a forced-air oven. F->G H Cool in a desiccator and weigh the dish with the residue. G->H I Calculate the solubility. H->I

Figure 2: Workflow for Quantitative Solubility Determination.
Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • To a series of sealed vials, add a known volume (e.g., 10.0 mL) of the desired solvent.

    • Add an excess amount of Methacryloxymethyltris(trimethylsiloxy)silane to each vial. The presence of a small, undissolved phase of the silane at the bottom of the vial after equilibration is indicative of a saturated solution.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for 24-48 hours with continuous agitation to ensure saturation.

  • Sampling:

    • After the equilibration period, cease agitation and allow any undissolved silane to settle.

    • Carefully withdraw a precise volume (e.g., 5.0 mL) of the clear supernatant using a glass syringe.

    • Attach a solvent-compatible syringe filter (0.22 µm) to the syringe.

    • Dispense the filtered solution into a pre-weighed aluminum dish.

  • Gravimetric Analysis:

    • Immediately weigh the aluminum dish containing the filtered solution to determine the mass of the solution.

    • Place the dish in a forced-air oven at a temperature sufficient to evaporate the solvent without degrading the silane (e.g., 60-80 °C). The boiling point of the solvent should be considered.

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the dish containing the non-volatile silane residue.

    • Repeat the drying and weighing steps until a constant mass is achieved.

Calculation of Solubility

The solubility can be expressed in various units. A common representation is grams of solute per 100 mL of solvent.

  • Mass of the silane residue (g):

    • mresidue = (Mass of dish + residue) - (Mass of empty dish)

  • Mass of the solvent (g):

    • msolution = (Mass of dish + solution) - (Mass of empty dish)

    • msolvent = msolution - mresidue

  • Volume of the solvent (mL):

    • Vsolvent = msolvent / ρsolvent (where ρsolvent is the density of the solvent at the experimental temperature)

  • Solubility (g / 100 mL):

    • Solubility = (mresidue / Vsolvent) * 100

This protocol provides a robust and reliable method for determining the quantitative solubility of Methacryloxymethyltris(trimethylsiloxy)silane, enabling researchers to formulate solutions with precise concentrations for their specific applications.

Conclusion

Methacryloxymethyltris(trimethylsiloxy)silane exhibits excellent solubility in a wide range of common non-polar and moderately polar organic solvents, a characteristic driven by its predominantly non-polar molecular structure. Its insolubility in water is a key feature, although the potential for hydrolysis should be considered in aqueous environments. For applications requiring precise concentrations, the experimental protocol provided in this guide offers a reliable method for quantitative solubility determination. A thorough understanding of the solubility profile of this versatile monomer is essential for its effective application in the development of advanced materials.

References

  • Gelest, Inc. (2015). METHYLTRIS(TRIMETHYLSILOXY)SILANE Safety Data Sheet. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Silane Coupling Agents. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane, 98%. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Silane Coupling Agents: Chemical Principles and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Organic chemistry. Retrieved from [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • DTIC. (n.d.). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and. Retrieved from [Link]

  • YouTube. (2021). 4: Predicting the solubility of organic molecules. Retrieved from [Link]

  • Gelest, Inc. (n.d.). METHACRYLOXYPROPYLTRIS(TRIMETHYLSILOXY)SILANE. Retrieved from [Link]

  • Amazon AWS. (n.d.). METHACRYLOXYPROPYLTRIS(TRIMETHYLSILOXY)SILANE, 94% (6% DISILOXANE). Retrieved from [Link]

  • Gelest, Inc. (n.d.). METHACRYLOXYMETHYLPHENETHYLTRIS(TRIMETHYLSILOXY)SILANE, mixed isomers. Retrieved from [Link]

  • Gelest. (n.d.). Silanes and Silicones for Epoxy Resins. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • ChemBK. (n.d.). Methacryloxypropyltris(trimethylsiloxy)silane. Retrieved from [Link]

  • YouTube. (2023). How To Predict Solubility Of Organic Compounds? Retrieved from [Link]

  • ResearchGate. (2021). Solubility prediction of organic molecules with molecular dynamics simulations. Retrieved from [Link]

  • Google Patents. (n.d.). Method for determining solubility of a chemical compound.
  • Reddit. (2022). Determination of maximum solubility? Retrieved from [Link]

  • Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • ScienceDirect. (n.d.). Study of the reaction of γ – methacryloxypropyltrimethoxysilane (γ – MPS) with slate surfaces. Retrieved from [Link]

Sources

A Guide to the Purity of Commercial Methacryloxymethyltris(trimethylsiloxy)silane for High-Stakes Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Discerning Scientist

In the realms of advanced materials, medical devices, and drug delivery systems, the performance of a final product is inextricably linked to the purity of its constituent monomers. Methacryloxymethyltris(trimethylsiloxy)silane (sold under CAS numbers 17096-07-0 and 74681-63-3, among others), a cornerstone monomer for specialty polymers, is no exception. Its unique structure, combining a polymerizable methacrylate group with a bulky, flexible tris(trimethylsiloxy)silyl moiety, is critical for designing materials with high oxygen permeability, such as those used in contact lenses and advanced coatings.[1][2] However, the presence of even seemingly minor impurities can significantly compromise the polymerization kinetics, optical clarity, mechanical properties, and biocompatibility of the final polymer. This guide provides an in-depth analysis of the purity levels of commercially available Methacryloxymethyltris(trimethylsiloxy)silane, offering a practical framework for its assessment and purification to ensure the integrity and reproducibility of your research.

Commercial Purity Grades: What the Label Tells You (and What It Doesn't)

Methacryloxymethyltris(trimethylsiloxy)silane is available from various chemical suppliers in several grades. The stated purity is typically determined by Gas Chromatography (GC), which separates components based on their volatility. While a high percentage on the certificate of analysis is reassuring, understanding the potential nature of the remaining percentage is crucial for anticipating its impact.

Reported Purity Common Supplier Designation Typical Analytical Method Potential Implications for R&D
>98.0%High Purity, Reagent GradeGas Chromatography (GC)[1]Suitable for most research applications, but characterization is still recommended to identify minor impurities that could affect sensitive applications.
≥97%Standard GradeGas Chromatography (GC)[3]May require purification for applications demanding high optical clarity or controlled polymerization kinetics.
~94-95%Technical GradeGas Chromatography (GC)[4]Often contains a significant percentage of known impurities, such as disiloxanes.[4] Best suited for applications where high purity is not the primary concern or when in-house purification is planned.

It is imperative to recognize that the stated purity reflects only the components detectable by the specific analytical method used. Non-volatile impurities or those that co-elute with the main component may not be accounted for.

Unmasking the Impurities: A Look into Synthesis Byproducts

The most common route to synthesizing silane-methacrylate monomers involves the hydrosilylation of an unsaturated methacrylate with a hydrosilane, such as tris(trimethylsiloxy)silane, typically catalyzed by a platinum complex.[5] This process, while efficient, can introduce several types of impurities.

Common Impurities in Commercially Available Methacryloxymethyltris(trimethylsiloxy)silane:
  • Unreacted Starting Materials: Residual amounts of tris(trimethylsiloxy)silane and the unsaturated methacrylate precursor can remain if the reaction does not go to completion.

  • Catalyst Residues: Trace amounts of the transition metal catalyst (e.g., platinum) may persist in the final product. These can be highly problematic, potentially influencing redox-sensitive processes or biocompatibility.

  • Disiloxanes: A notable impurity found in some commercial grades is 1,3-Bis(3-methacryloxypropyl)tetrakis(trimethylsiloxy)disiloxane.[4] This can arise from side reactions during synthesis, particularly if moisture is present, leading to the hydrolysis and condensation of the parent silane.

  • Isomers: Side reactions during hydrosilylation can lead to the formation of different isomers, where the silane adds to the double bond in a different orientation.

  • Stabilizers: To prevent premature polymerization of the methacrylate group, inhibitors such as hydroquinone monomethyl ether (MEHQ) are often added. While necessary for storage, these are technically impurities that can influence polymerization initiation.

The presence of these impurities can have a cascading effect on the final polymer's properties. For instance, disiloxanes, being difunctional, can act as cross-linkers, altering the network structure and mechanical properties of the polymer. Catalyst residues might affect the color or long-term stability of the material.

Main Methacryloxymethyltris (trimethylsiloxy)silane Impurity1 1,3-Bis(3-methacryloxypropyl)tetrakis (trimethylsiloxy)disiloxane Main->Impurity1 Side-Reaction Product Impurity2 Unreacted Tris(trimethylsiloxy)silane Main->Impurity2 Incomplete Reaction Impurity3 Catalyst Residues (e.g., Platinum) Main->Impurity3 Synthesis Carryover Impurity4 Stabilizers (e.g., MEHQ) Main->Impurity4 Intentional Additive center

Caption: Common impurities found in commercial silane monomers.

The Analytical Toolkit: Protocols for Purity Verification

A multi-pronged analytical approach is essential for a comprehensive purity assessment. While GC is the industry standard for quantification, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) provide invaluable structural confirmation and impurity identification.

Workflow for Purity Assessment

Start Receive Commercial Monomer FTIR_Analysis FTIR Spectroscopy Start->FTIR_Analysis Initial Functional Group Check NMR_Analysis ¹H and ²⁹Si NMR Spectroscopy Start->NMR_Analysis Structural Verification & Impurity ID GCMS_Analysis GC-MS Analysis Start->GCMS_Analysis Quantitative Purity & Volatile Impurities Data_Integration Integrate Data & Assess Purity FTIR_Analysis->Data_Integration NMR_Analysis->Data_Integration GCMS_Analysis->Data_Integration Decision Purity Acceptable? Data_Integration->Decision Proceed Proceed with Application Decision->Proceed Yes Purify Purification Required Decision->Purify No

Sources

Methodological & Application

Application Notes & Protocols: The Role of Methacryloxymethyltris(trimethylsiloxy)silane in Advanced Contact Lens Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Methacryloxymethyltris(trimethylsiloxy)silane, commonly known as TRIS, in the formulation and manufacturing of silicone hydrogel contact lenses. This document elucidates the fundamental properties of TRIS, its mechanism of action in enhancing oxygen permeability, and provides detailed protocols for its incorporation into contact lens materials.

Introduction: The Oxygen Challenge in Contact Lens Development

The cornea, being an avascular tissue, relies on atmospheric oxygen for its metabolic functions. Conventional hydrogel contact lenses, while offering comfort due to their high water content, present a barrier to oxygen transmission. This can lead to hypoxia-related complications, particularly during extended wear. The advent of silicone hydrogel (Si-Hy) contact lenses marked a significant breakthrough in addressing this challenge.[1] These materials ingeniously combine the high oxygen permeability of silicones with the comfort and wettability of hydrogels.

At the heart of many successful Si-Hy formulations lies Methacryloxymethyltris(trimethylsiloxy)silane (TRIS). This siloxane-containing monomer is a cornerstone ingredient for achieving the high oxygen permeability that defines modern contact lenses.[2][3] However, its effective use requires a nuanced understanding of its properties and a carefully balanced formulation to counteract its inherent hydrophobicity.

Mechanism of Action: How TRIS Enhances Oxygen Permeability

The exceptional oxygen permeability of TRIS is attributed to the presence of flexible siloxane (Si-O-Si) bonds within its molecular structure. Oxygen molecules have a high solubility in and diffusivity through polysiloxane chains. By incorporating TRIS into the polymer network of a contact lens, a pathway for efficient oxygen transport to the cornea is created.[2]

The fundamental trade-off with TRIS is its hydrophobicity. The silicone-rich nature of the monomer, while excellent for oxygen transport, repels water.[4][5] This can lead to poor surface wettability, discomfort, and increased deposition of lipids and proteins from the tear film.[4] Therefore, the art of formulating with TRIS lies in achieving a delicate balance between oxygen permeability and hydrophilicity. This is accomplished by copolymerizing TRIS with a selection of hydrophilic monomers.

Formulation Strategy: Balancing Oxygen Permeability and Wettability

A successful silicone hydrogel formulation is a synergistic blend of monomers, each contributing a specific property to the final lens material. The goal is to create a biphasic material where the silicone component provides a continuous pathway for oxygen, while the hydrophilic component ensures a comfortable, wettable surface.

Key Components of a TRIS-Based Silicone Hydrogel Formulation:
  • Silicone Monomer (Oxygen Permeability): Methacryloxymethyltris(trimethylsiloxy)silane (TRIS) is the primary component for high oxygen permeability.

  • Hydrophilic Monomers (Wettability & Comfort): To counteract the hydrophobicity of TRIS, hydrophilic monomers are essential. Commonly used examples include:

    • N,N-dimethylacrylamide (DMA): A highly hydrophilic monomer that enhances water content and surface wettability.[6][7][8]

    • 1-vinyl-2-pyrrolidinone (NVP): Another hydrophilic monomer that contributes to the water content and overall comfort of the lens.[6][7][8]

    • 2-hydroxyethylmethacrylate (HEMA): A foundational monomer in traditional hydrogels, often included in Si-Hy formulations to improve hydrophilicity.[6][7][8]

  • Cross-linking Agent: A cross-linking agent, such as Ethylene glycol dimethacrylate (EGDMA) , is crucial for forming a stable, three-dimensional polymer network. This provides the lens with its shape and mechanical strength.[7]

  • Initiator: A photoinitiator, like 1-hydroxycyclohexyl phenyl ketone (PI184) , is used to initiate the polymerization reaction upon exposure to UV light.[7] Alternatively, a thermal initiator such as azobisisobutyronitrile (AIBN) can be used for thermal curing.[9]

The following diagram illustrates the logical relationship between the components in a typical TRIS-based formulation.

G cluster_0 Monomer Mixture TRIS TRIS (Oxygen Permeability) Polymerization UV or Thermal Curing TRIS->Polymerization Hydrophilic Hydrophilic Monomers (DMA, NVP, HEMA) (Wettability) Hydrophilic->Polymerization Crosslinker Cross-linker (EGDMA) (Network Formation) Crosslinker->Polymerization Initiator Initiator (PI184 or AIBN) (Initiates Polymerization) Initiator->Polymerization SiHy_Lens Silicone Hydrogel Contact Lens Polymerization->SiHy_Lens caption Formulation Component Workflow

Caption: Workflow of silicone hydrogel lens formulation.

Experimental Protocols

The following protocols provide a step-by-step methodology for the preparation and characterization of TRIS-based silicone hydrogel contact lenses.

Protocol for Preparation of Silicone Hydrogel Lenses

This protocol is based on established methodologies for the UV-initiated polymerization of TRIS-based formulations.[7]

Materials:

  • Methacryloxymethyltris(trimethylsiloxy)silane (TRIS)

  • N,N-dimethylacrylamide (DMA)

  • 1-vinyl-2-pyrrolidinone (NVP)

  • 2-hydroxyethylmethacrylate (HEMA)

  • Ethylene glycol dimethacrylate (EGDMA)

  • 1-hydroxycyclohexyl phenyl ketone (PI184)

  • Polypropylene contact lens molds

  • Ethanol (50%)

  • Distilled water

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Monomer Mixture Preparation:

    • In a light-protected vessel, combine the desired weight percentages of TRIS, DMA, NVP, and HEMA. (Refer to Table 1 for example formulations).

    • Add the cross-linking agent (EGDMA, e.g., 0.625 wt%) and the photoinitiator (PI184, e.g., 0.4 wt%).

    • Stir the mixture in a dark environment at room temperature for a minimum of 5 hours to ensure a homogenous solution.

  • Casting and Curing:

    • Carefully dispense the monomer mixture into the female side of the polypropylene contact lens molds.

    • Place the male side of the mold onto the female side, ensuring no air bubbles are trapped.

    • Cure the lenses by exposing them to 365 nm UV light for approximately 40 minutes. The exact time may vary based on the light intensity and formulation.

  • Demolding and Extraction:

    • Carefully separate the mold halves to release the polymerized lens.

    • To remove unreacted monomers and the photoinitiator, immerse the lenses in a 50% ethanol solution at 50°C for 24 hours.

    • Transfer the lenses to distilled water at 50°C for 12 hours to wash out the ethanol.

  • Hydration and Storage:

    • Finally, place the lenses in a phosphate-buffered saline (PBS, pH 7.4) solution at room temperature for at least 24 hours to allow them to fully hydrate.

    • The lenses should be stored in PBS until further characterization.

The following diagram outlines the key steps in the manufacturing process.

G A 1. Monomer Mixture Preparation B 2. Casting into Molds A->B C 3. UV Curing (Polymerization) B->C D 4. Demolding C->D E 5. Extraction (Ethanol & Water) D->E F 6. Hydration (PBS) E->F G Finished Lens F->G caption Contact Lens Manufacturing Workflow

Caption: Step-by-step contact lens manufacturing process.

Data Presentation: Formulation Examples and Resulting Properties

The ratio of TRIS to hydrophilic monomers is a critical determinant of the final lens properties. The following table, adapted from a study by Tran et al. (2019), demonstrates how varying the concentration of TRIS and hydrophilic monomers impacts key performance parameters of the resulting silicone hydrogel lenses.[8][10]

Sample IDTRIS (wt%)DMA (wt%)NVP (wt%)HEMA (wt%)EWC (%)Dk (barrer)Contact Angle (°)Modulus (MPa)
TDN3204040069.069.070.30.70
TDNH1202448860.670.673.80.87
TDNH22040241658.172.374.80.94
TDN4303535061.770.472.10.84
TDNH3302142755.971.475.41.13
TDNH43035211454.872.676.31.09
TDNH5401836649.572.578.01.19
TDNH64030181244.574.981.91.29

EWC: Equilibrium Water Content; Dk: Oxygen Permeability

Analysis of the Data:

  • Effect of TRIS Concentration: As the concentration of TRIS increases, the oxygen permeability (Dk) generally increases, while the equilibrium water content (EWC) decreases. This highlights the fundamental trade-off in formulation.

  • Impact on Wettability: A higher TRIS content also leads to a larger contact angle, indicating reduced surface wettability.

  • Mechanical Properties: The modulus, a measure of stiffness, tends to increase with higher TRIS concentrations.

Conclusion and Future Perspectives

Methacryloxymethyltris(trimethylsiloxy)silane is an indispensable monomer in the field of silicone hydrogel contact lenses, primarily due to its ability to impart high oxygen permeability. A thorough understanding of its properties and a strategic approach to formulation are essential for developing lenses that offer both excellent physiological compatibility and user comfort. Future research in this area will likely focus on the development of novel silicone-containing monomers that offer even higher oxygen permeability with inherently better wettability, potentially reducing the reliance on hydrophilic comonomers and surface treatments.

References

  • Tran, N.-P.-D., & Yang, M.-C. (2019). Synthesis and Characterization of Silicone Contact Lenses Based on TRIS-DMA-NVP-HEMA Hydrogels. Polymers, 11(6), 944. [Link]

  • Tran, N.-P.-D., & Yang, M.-C. (2019). Synthesis and Characterization of Silicone Contact Lenses Based on TRIS-DMA-NVP-HEMA Hydrogels. PMC, 11(6), 944. [Link]

  • SiSiB SILANES & SILICONES. (n.d.). Silanes & Siloxanes for Contact Lenses. Retrieved from [Link]

  • Co-Formula. (n.d.). Methacryloxymethyltris(Trimethylsiloxy)Silane Cas 74681-63-3. Retrieved from [Link]

  • Lai, Y.-C. (2018). A Novel Approach to Increase the Oxygen Permeability of Soft Contact Lenses by Incorporating Silica Sol. Polymers, 10(5), 519. [Link]

  • Changfu Chemical. (n.d.). Silanes in Contact Lenses: Enhancing Comfort and Performance. Retrieved from [Link]

  • Silva, R., & Pimenta, P. (2016). Silicone Hydrogels Materials for Contact Lens Applications. Journal of Ophthalmology, 2016, 1-2. [Link]

  • Weeks, A., Subbaraman, L. N., Jones, L., & Sheardown, H. (2011). Hyaluronic acid as an internal wetting agent in model DMAA/TRIS contact lenses. Journal of biomaterials science. Polymer edition, 22(16), 2239–2253. [Link]

  • Google Patents. (n.d.). EP2483737B1 - Silicone hydrogel contact lenses and methods of making silicone hydrogel contact lenses.
  • Lee, M.-J., & Sung, A.-Y. (2025). Synergistic Enhancement of Oxygen Permeability in Silane-Modified Hydrogel Networks for Advanced Ophthalmic Applications. Gels, 11(12), 987. [Link]

  • Tran, N.-P.-D., & Yang, M.-C. (2019). Synthesis and Characterization of Silicone Contact Lenses Based on TRIS-DMA-NVP-HEMA Hydrogels. ResearchGate. [Link]

  • Google Patents. (n.d.). US8703891B2 - Contact lens.
  • Pult, H., & Tosatti, S. G. P. (2017). Influence of Selected Ophthalmic Fluids on the Wettability and Hydration of Hydrogel and Silicone Hydrogel Contact Lenses—In Vitro Study. Polymers, 9(12), 675. [Link]

  • Lin, H.-Y., & Yang, M.-C. (2019). Preparation, material properties and antimicrobial efficacy of silicone hydrogel by modulating silicone and hydrophilic monomer. Journal of the Taiwan Institute of Chemical Engineers, 101, 1-9. [Link]

  • Tran, N.-P.-D., & Yang, M.-C. (2019). Synthesis and Characterization of Silicone Contact Lenses Based on TRIS-DMA-NVP-HEMA Hydrogels. PubMed, 11(6), 944. [Link]

  • Tran, N.-P.-D., & Yang, M.-C. (2019). Formulations of silicone hydrogel by copolymerization of TRIS, DMA, NVP. ResearchGate. [Link]

  • KRÜSS Scientific. (n.d.). Wettability of contact lenses. Retrieved from [Link]

  • Lee, M.-J., & Sung, A.-Y. (2024). Analysis and Optimization of TRIS-Based Silicone Hydrogel Lens Materials. Journal of the Korean Applied Science and Technology, 41(2), 489-498. [Link]

Sources

Application Note: Harnessing Methacryloxymethyltris(trimethylsiloxy)silane for Advanced Copolymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methacryloxymethyltris(trimethylsiloxy)silane (MDTMS), a versatile siloxane-based methacrylate monomer, and its application in copolymerization. We delve into the underlying chemical principles that make MDTMS a valuable building block for creating advanced materials with tailored properties. This document offers detailed, field-proven protocols for the free-radical copolymerization of MDTMS with a representative comonomer, methyl methacrylate (MMA), followed by in-depth characterization of the resulting copolymer. These methodologies are designed to be self-validating, providing researchers with a robust framework for synthesizing and evaluating novel biomaterials, particularly for applications in drug delivery and medical devices.

Introduction: The Strategic Advantage of Siloxane-Methacrylate Copolymers

The integration of inorganic siloxane moieties into organic polymer backbones offers a powerful strategy for developing high-performance materials. Polysiloxanes are renowned for their unique combination of properties, including high gas permeability, low surface tension, excellent thermal stability, and biocompatibility.[1][2] When copolymerized with traditional organic monomers like methacrylates, the resulting materials synergistically combine the desirable attributes of both components.

Methacryloxymethyltris(trimethylsiloxy)silane (MDTMS) is a key monomer in this class. Its structure features a polymerizable methacrylate group linked to a bulky tris(trimethylsiloxy)silane headgroup.[1] This unique architecture allows for its facile incorporation into polymer chains via conventional polymerization techniques, such as free-radical polymerization. The bulky siloxane groups impart a range of beneficial properties to the final copolymer, including:

  • Enhanced Gas Permeability: The flexible Si-O-Si linkages and the significant free volume created by the bulky siloxane side chains facilitate the transport of gases like oxygen. This is a critical property for materials used in contact lenses and artificial skin.[1][3]

  • Hydrophobicity and Low Surface Energy: The siloxane component tends to migrate to the polymer surface, creating a low-energy, water-repellent interface.[1] This can reduce biofouling and improve the biocompatibility of medical implants.[4]

  • Thermal Stability: The inherent strength of the siloxane bond contributes to the overall thermal stability of the copolymer, making it suitable for applications requiring resistance to high temperatures.[5]

  • Biocompatibility: Silicones are widely used in medical devices due to their low toxicity and chemical inertness.[4][6]

The ability to precisely control the ratio of MDTMS to other comonomers allows for the fine-tuning of these properties, enabling the rational design of materials for specific and demanding applications, including drug delivery systems, medical implants, and advanced coatings.[3][7]

The Chemistry of Copolymerization: A Mechanistic Perspective

The most common and versatile method for copolymerizing MDTMS with other vinyl monomers is free-radical polymerization . This process is typically initiated by the thermal decomposition of a radical initiator, such as 2,2'-Azobis(2-methylpropionitrile) (AIBN).[8]

The mechanism proceeds through three key stages:

  • Initiation: At elevated temperatures (typically 60-80 °C), AIBN decomposes into two 2-cyano-2-propyl radicals and a molecule of nitrogen gas.[8] These highly reactive radicals then attack the carbon-carbon double bond of a monomer molecule (either MDTMS or the comonomer), initiating the polymer chain.[8][9]

  • Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, rapidly extending the polymer chain.[8] The relative reactivity of the monomers determines their distribution along the copolymer backbone.

  • Termination: The growth of polymer chains is eventually halted when two radicals combine or undergo disproportionation.

The choice of solvent is critical for successful solution polymerization. It must dissolve both the monomers and the resulting copolymer to maintain a homogeneous reaction environment. Dioxane and tetrahydrofuran (THF) are commonly used solvents for the copolymerization of siloxane-methacrylate monomers.[10]

Experimental Protocols

Materials and Equipment
Material/EquipmentSpecifications
Methacryloxymethyltris(trimethylsiloxy)silane (MDTMS)Purity ≥ 98%
Methyl Methacrylate (MMA)Inhibitor removed prior to use
2,2'-Azobis(2-methylpropionitrile) (AIBN)Recrystallized from methanol
1,4-DioxaneAnhydrous, ≥ 99.8%
MethanolACS grade
Round-bottom flask with magnetic stirrerAppropriate size for reaction volume
Condenser
Nitrogen inlet
Heating mantle with temperature controller
Schlenk line or similar inert atmosphere setup
Magnetic stir bar
Glassware for purificationBeakers, funnels, etc.
Vacuum oven
Protocol 1: Synthesis of poly(MDTMS-co-MMA)

This protocol describes the synthesis of a random copolymer of MDTMS and MMA with a target 50:50 molar ratio.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomers 1. Monomers (MDTMS, MMA) + Initiator (AIBN) + Solvent (Dioxane) Purge 2. Purge with Nitrogen (3 cycles) Monomers->Purge Heat 3. Heat to 70°C with stirring Purge->Heat React 4. React for 24h under Nitrogen Heat->React Cool 5. Cool to RT React->Cool Precipitate 6. Precipitate in Methanol Cool->Precipitate Filter 7. Filter the Copolymer Precipitate->Filter Wash 8. Wash with Methanol Filter->Wash Dry 9. Dry under Vacuum at 60°C Wash->Dry Characterization Characterization Dry->Characterization Final Copolymer

Caption: Free-radical copolymerization workflow.

Step-by-Step Procedure:

  • Monomer and Initiator Preparation: In a 100 mL round-bottom flask, combine MDTMS (e.g., 10.0 g), MMA (e.g., 2.37 g for a 1:1 molar ratio), and AIBN (e.g., 0.1 g, ~1 wt% of total monomer weight).

    • Rationale: The molar ratio of the monomers in the feed will influence the final copolymer composition. AIBN concentration affects the polymerization rate and the molecular weight of the resulting polymer.[8]

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 40 mL) to the flask to achieve a monomer concentration of approximately 25-30% (w/v). Add a magnetic stir bar.

  • Inert Atmosphere: Equip the flask with a condenser and a nitrogen inlet. Purge the system with dry nitrogen for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Polymerization Reaction: Immerse the flask in a preheated oil bath at 70 °C and stir the reaction mixture.[10]

    • Rationale: This temperature is optimal for the thermal decomposition of AIBN, ensuring a steady rate of radical generation.[8]

  • Reaction Monitoring and Completion: Allow the reaction to proceed under a nitrogen atmosphere for 24 hours. The solution will become more viscous as the polymer forms.

  • Copolymer Isolation and Purification: a. After 24 hours, cool the reaction mixture to room temperature. b. Slowly pour the viscous polymer solution into a beaker containing a large excess of methanol (e.g., 400 mL) while stirring vigorously. The copolymer will precipitate as a white solid.[]

    • Rationale: The copolymer is insoluble in methanol, while the unreacted monomers and initiator remain dissolved, allowing for effective purification. c. Allow the precipitate to settle, then decant the supernatant. d. Re-dissolve the polymer in a minimal amount of a good solvent (e.g., THF) and re-precipitate in methanol. Repeat this step two more times to ensure high purity. e. Collect the purified copolymer by filtration and dry it in a vacuum oven at 60 °C to a constant weight.
Protocol 2: Characterization of poly(MDTMS-co-MMA)

3.3.1. Structural Analysis by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the incorporation of both monomers into the copolymer chain and for determining the copolymer composition.[12][13]

Workflow Diagram:

G cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_analysis Data Analysis Dissolve 1. Dissolve Copolymer (10-15 mg) in CDCl3 (0.7 mL) Transfer 2. Transfer to NMR tube Dissolve->Transfer Acquire 3. Acquire ¹H NMR Spectrum (e.g., 400 MHz) Transfer->Acquire Process 4. Process Data (FT, Phasing, Baseline) Acquire->Process Integrate 5. Integrate Key Signals (MDTMS & MMA) Process->Integrate Calculate 6. Calculate Molar Ratio Integrate->Calculate Composition Composition Calculate->Composition

Caption: Workflow for NMR-based copolymer analysis.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 10-15 mg of the dried copolymer in approximately 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz).

  • Spectral Analysis and Composition Calculation: a. Identify the characteristic resonance signals for each monomer unit.

    • MDTMS: A strong singlet around 0.1 ppm corresponding to the 27 protons of the three -Si(CH₃)₃ groups.
    • MMA: A singlet around 3.6 ppm corresponding to the 3 protons of the -OCH₃ group.[14] b. Integrate the area under these two characteristic peaks. c. Calculate the molar ratio of the monomers in the copolymer using the following equation:[15]

3.3.2. Molecular Weight Determination by Gel Permeation Chromatography (GPC)

GPC separates polymer molecules based on their hydrodynamic volume in solution to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[16][17]

Step-by-Step Procedure:

  • Sample Preparation: Prepare a dilute solution of the copolymer (e.g., 1-2 mg/mL) in a suitable GPC eluent such as THF. Ensure the polymer is fully dissolved.

  • Instrumentation and Conditions:

    • Eluent: Tetrahydrofuran (THF) is a common choice.

    • Columns: A set of Styragel columns suitable for the expected molecular weight range.

    • Detector: A refractive index (RI) detector is standard. For polysiloxanes, which have a refractive index close to THF, an evaporative light scattering detector (ELSD) or using a different solvent like toluene may provide better results.[18]

    • Calibration: Calibrate the system using narrow PDI polystyrene standards.

  • Data Analysis: Analyze the resulting chromatogram to determine Mn, Mw, and PDI relative to the polystyrene standards.

3.3.3. Thermal Properties Analysis by TGA and DSC

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability and degradation temperature.[19][20] Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (Tg).

Step-by-Step Procedure:

  • TGA Analysis: a. Place a small amount of the copolymer (5-10 mg) in a TGA pan. b. Heat the sample from room temperature to e.g., 600 °C at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. c. Analyze the resulting TGA curve to determine the onset of decomposition temperature (Td), which is an indicator of the polymer's thermal stability.[19]

  • DSC Analysis: a. Seal a small amount of the copolymer (5-10 mg) in a DSC pan. b. Perform a heat-cool-heat cycle (e.g., from -50 °C to 150 °C at 10 °C/min) to erase the thermal history of the material. c. Analyze the second heating scan to determine the glass transition temperature (Tg). The presence of a single Tg indicates a random copolymer, while two distinct Tgs might suggest a blocky structure or phase separation.

Expected Results and Interpretation

The copolymerization of MDTMS and MMA should yield a white, solid polymer. The properties of this copolymer can be tailored by adjusting the monomer feed ratio.

PropertyMDTMS-rich CopolymerMMA-rich CopolymerRationale
Glass Transition Temp. (Tg) LowerHigherThe flexible siloxane backbone of MDTMS lowers the Tg.
Thermal Stability (Td) Potentially HigherLowerThe strong Si-O bonds can enhance thermal stability.[5]
Surface Energy Lower (more hydrophobic)Higher (more hydrophilic)Siloxane groups migrate to the surface, reducing surface energy.[1]
Oxygen Permeability HigherLowerThe bulky siloxane groups increase free volume, facilitating gas diffusion.[1][3]

Conclusion

Methacryloxymethyltris(trimethylsiloxy)silane is a highly effective monomer for creating advanced copolymers with a unique and tunable set of properties. By employing straightforward free-radical polymerization techniques, researchers can readily synthesize materials that combine the flexibility, gas permeability, and biocompatibility of polysiloxanes with the desirable mechanical properties of conventional acrylic polymers. The detailed protocols provided in this guide offer a solid foundation for the synthesis and comprehensive characterization of MDTMS-based copolymers, empowering scientists and drug development professionals to innovate and develop next-generation materials for a wide range of biomedical and technological applications.

References

  • Brar, A. S., & Singh, G. (2008). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry, 80(3), 389-402.
  • Malvern Panalytical. (n.d.). How to use GPC/SEC for compositional analysis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Biomaterials: The Role of Methacryloxypropyl Tris(Trimethylsiloxy)Silane in Medical Applications.
  • Shimadzu. (n.d.). Measurement of Molecular Weight by using GPC method.
  • Lee, H., et al. (2019). Preparation and Properties of Poly(imide-siloxane) Copolymer Composite Films with Micro-Al2O3 Particles. MDPI.
  • ResearchGate. (n.d.). ¹H-NMR spectrum of PSI L -g-poly(DMA-co-MMA) (sample A4).
  • ResearchGate. (n.d.). Representative 1 H-NMR spectra of poly(MMA/BMA) copolymers synthesized.
  • Hélary, G., et al. (2000). Terpolymerization of 3-methacryloxypropyl tris(trimethylsiloxy)silane, methacrylic acid and dimethyl octyl ammonium styrene sulfonate: Determination of the reactivity ratios. European Polymer Journal, 36(11), 2365-2369.
  • ResearchGate. (n.d.). Isothermal TGA measurements for thermal stability analysis of the indicated copolymers at 160 and 180 °C.
  • Magritek. (2020). Determination of copolymer composition by benchtop NMR.
  • Chemistry LibreTexts. (2020). 1.8: Polymerization of Methyl Methacrylate Monomer to Form Poly (Methyl Methacrylate), Tromsdorff Effect.
  • Arnold, D. (2012). Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers to investigate the effect of chain rigidity on micelle formation in solution. Eastern Michigan University.
  • Goff, J., et al. (2013). Living Polymerization Routes to Siloxane Macromers and Higher Order Silicone Structures. Gelest, Inc.
  • Creative Biostructure. (n.d.). Determination of Copolymer Compositions.
  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
  • AZoM. (2017). Using GPC/SEC for Compositional Analysis.
  • Daken Chemical. (2026). Application of 3-(METHACRYLOYLOXY)PROPYLTRIS(TRIMETHYLSILOXY)SILANE in Coatings and Surface Treatments.
  • ResearchGate. (n.d.). A New Polycondensation Process for the Preparation of Polysiloxane Copolymers.
  • ResearchGate. (n.d.). ¹H NMR spectrum of a prepared high RI siloxane polymer.
  • ResolveMass Laboratories Inc. (2025). Methods of Measuring Polymer Molecular Weight by GPC.
  • Chemistry For Everyone. (2025). How Does TGA Measure Polymer Thermal Stability? [Video]. YouTube.
  • MDPI. (n.d.). A Fusion of Molecular Imprinting Technology and Siloxane Chemistry: A Way to Advanced Hybrid Nanomaterials.
  • Agilent. (n.d.). Polysiloxane Analysis on Agilent PLgel 5 µm MIXED-D using GPC/SEC with RI and ELS Detection.
  • AIP Publishing. (n.d.). ¹H-NMR Characterization of Poly(ethylene glycol) and Polydimethylsiloxane Copolymer.
  • Johansson, M. (2012). Synthesis and characterization of hydrophilic silicone copolymers. Chalmers University of Technology.
  • Clarson, S. J. (Ed.). (2003). The Polysiloxanes. Oxford Academic.
  • Thermo Fisher Scientific. (n.d.). Determination of polymer molecular weight and composition using picoSpin NMR spectroscopy.
  • University of Warwick. (n.d.). Using GPC Viscometry, molecular weights are determined using.
  • Agilent. (2015). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS.
  • Rubber Chemistry and Technology. (n.d.). NMR Composition Analysis of Copolymers.
  • ResearchGate. (n.d.). NMR spectroscopy based configurational and compositional analysis of isobornyl methacrylate—Acrylonitrile copolymers.
  • ResearchGate. (n.d.). Thermal analysis of copolymers with (a) DSC and (b) TGA.
  • Magritek. (n.d.). Fast Analysis of Polysiloxanes by Benchtop NMR.
  • Simona, M., et al. (2024).
  • TÜBİTAK Academic Journals. (2023). Synthesis of silane- and quaternary ammonium-bearing copolymers and application as a coating resin on cotton fabric.
  • TA Instruments. (n.d.). Introduction to GPC.
  • It's Chemistry Time. (2022). Molecular weight determination of polymer by viscometry [Video]. YouTube.
  • Red Thermo. (n.d.). Mastering TGA Crucible Analysis for Polymer Thermal Stability.
  • ResearchGate. (n.d.). Copolymer's composition calculated from 1 H-NMR data.
  • BOC Sciences. (n.d.). Polymer Isolation and Purification.
  • Wang, J., et al. (2000). 'Living' radical polymerization of styrene with AIBN/FeCl₃/PPh₃ initiating system via a reverse atom transfer radical polymerization mechanism.
  • Chen, C., & Tung, L. H. (1973). GPC Analysis of Block Copolymers. Advances in Chemistry.
  • Taye, A., et al. (2023). Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization. French-Ukrainian Journal of Chemistry, 11(2), 39-47.
  • Chemistry For Everyone. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind AIBN: How it Initiates Polymerization.
  • ACS Publications. (2026). Nanoparticle to Surfactant Transition Behavior and EOR Performance of an Alkali/Styrene-Acrylate Copolymer Emulsion Binary Flooding System.
  • SpecialChem. (n.d.). Industrial processes for the production of methacrylate-based (acrylic) polymers.
  • AIMPLAS. (n.d.). Determination of Molecular Weight Distribution (GPC/SEC).
  • Balakrishnan, T., & Jayachandramani, N. (n.d.). Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology.

Sources

Application Notes and Protocols for the Polymerization of Methacryloxymethyltris(trimethylsiloxy)silane (MDTMS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Methacryloxymethyltris(trimethylsiloxy)silane (MDTMS)

Methacryloxymethyltris(trimethylsiloxy)silane (MDTMS) is a unique hybrid monomer that bridges the worlds of organic and silicone chemistry. Its structure features a polymerizable methacrylate group and a bulky tris(trimethylsiloxy)silyl moiety.[1] This combination imparts valuable properties to the resulting polymers, including high oxygen permeability, hydrophobicity, and low surface energy.[2] Consequently, poly(MDTMS) and its copolymers are of significant interest for a range of applications, most notably in the fabrication of soft contact lenses and as additives for specialized coatings.[3]

The bulky siloxane side chains create significant free volume within the polymer matrix, which facilitates the diffusion of gases like oxygen.[2] This high oxygen permeability is a critical attribute for materials used in continuous-wear contact lenses. Furthermore, the hydrophobic nature of the siloxane groups influences surface properties, leading to materials with low surface energy that can resist biofouling and provide desirable tactile characteristics.

This guide provides detailed experimental protocols for the polymerization of MDTMS, focusing on both conventional free radical polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization. The protocols are designed to be a starting point for researchers, offering a solid foundation for the synthesis and characterization of MDTMS-based polymers.

I. Free Radical Polymerization of MDTMS: A Robust and Accessible Method

Free radical polymerization is a widely used and versatile method for polymerizing a vast array of vinyl monomers, including methacrylates like MDTMS.[4] The process is initiated by the decomposition of a radical initiator, which generates free radicals that then propagate by adding to monomer units.

Causality Behind Experimental Choices:
  • Initiator Selection: The choice of initiator is dictated by the desired reaction temperature and the solvent system. Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are common thermal initiators.[4] AIBN is often preferred due to its decomposition into non-interfering radicals. The decomposition rate of the initiator, often expressed as its half-life at a given temperature, is a critical parameter for controlling the polymerization rate.[5]

  • Solvent Selection: MDTMS is soluble in a variety of common organic solvents.[2] The choice of solvent can influence the polymerization kinetics and the solubility of the resulting polymer. Dioxane has been successfully used for the polymerization of similar siloxane-containing methacrylates and is a good starting point.[6] Toluene is another suitable solvent.

  • Temperature Control: The reaction temperature directly affects the rate of initiator decomposition and, consequently, the rate of polymerization.[7] Higher temperatures lead to faster polymerization but can also result in lower molecular weight polymers due to increased chain transfer and termination rates. A temperature of 70°C is a common starting point for AIBN-initiated polymerizations.[6]

  • Inert Atmosphere: Free radical polymerizations are sensitive to oxygen, which can act as a radical scavenger and inhibit the reaction. Therefore, it is crucial to perform the polymerization under an inert atmosphere, such as nitrogen or argon.

Experimental Workflow: Free Radical Polymerization of MDTMS

FRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization Monomer MDTMS ReactionVessel Schlenk Flask Monomer->ReactionVessel Initiator AIBN Initiator->ReactionVessel Solvent Dioxane Solvent->ReactionVessel Degassing Freeze-Pump-Thaw Cycles ReactionVessel->Degassing Polymerization Heat to 70°C (under N2) Degassing->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Filtration Collect Polymer Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying GPC GPC Drying->GPC NMR NMR Drying->NMR DSC DSC/TGA Drying->DSC

Caption: Workflow for the free radical polymerization of MDTMS.

Detailed Protocol: Free Radical Polymerization of MDTMS

Materials:

  • Methacryloxymethyltris(trimethylsiloxy)silane (MDTMS), purity > 98%

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol

  • Anhydrous Dioxane (or Toluene)

  • Methanol (for precipitation)

  • Nitrogen or Argon gas (high purity)

  • Schlenk flask and standard glassware for air-sensitive techniques

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve MDTMS (e.g., 5.0 g) and AIBN in anhydrous dioxane. The monomer concentration and the monomer-to-initiator ratio are key parameters to control the molecular weight. A typical starting point is a monomer concentration of 2 M and a monomer-to-initiator molar ratio of 200:1.

  • Degassing: To remove dissolved oxygen, subject the reaction mixture to at least three freeze-pump-thaw cycles. This involves freezing the mixture with liquid nitrogen, evacuating the flask under high vacuum, and then allowing it to thaw under an inert atmosphere.

  • Polymerization: After the final thaw cycle, backfill the flask with nitrogen or argon. Immerse the flask in a preheated oil bath at 70°C and stir the reaction mixture. The polymerization time will influence the final monomer conversion and molecular weight. A typical reaction time is 12-24 hours.

  • Polymer Isolation: After the desired reaction time, cool the flask to room temperature. To isolate the polymer, slowly pour the viscous reaction mixture into a large excess of a non-solvent, such as methanol, while stirring vigorously. The polymer will precipitate as a white solid.

  • Purification and Drying: Collect the precipitated polymer by filtration. To further purify the polymer, it can be redissolved in a small amount of a good solvent (e.g., THF or chloroform) and reprecipitated into methanol. Finally, dry the polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Quantitative Data Summary:

ParameterRecommended Starting ValueRationale
Monomer Concentration2 MBalances reaction rate and potential for side reactions.
[Monomer]/[Initiator] Ratio200:1Influences the final molecular weight of the polymer.
Reaction Temperature70°CSuitable for AIBN decomposition.[6]
Reaction Time12-24 hoursAllows for high monomer conversion.

II. Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of MDTMS: A Controlled Approach

RAFT polymerization is a form of reversible-deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. The key to RAFT polymerization is the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound.[8]

Causality Behind Experimental Choices:
  • RAFT Agent Selection: The choice of the RAFT agent is crucial and depends on the monomer being polymerized. For methacrylates, dithiobenzoates and trithiocarbonates are commonly used. The effectiveness of the RAFT agent is determined by the "Z" and "R" groups, which influence the stability of the intermediate radical and the re-initiation efficiency.[8]

  • Monomer:CTA:Initiator Ratio: The ratio of monomer to CTA primarily determines the theoretical molecular weight of the polymer. The initiator concentration is typically much lower than the CTA concentration to minimize the number of chains initiated by the thermal initiator alone. A CTA to initiator ratio of 5:1 to 10:1 is a common starting point.

  • Reaction Conditions: Similar to free radical polymerization, RAFT polymerizations are typically carried out under an inert atmosphere and at a temperature suitable for the decomposition of the chosen initiator.

Experimental Workflow: RAFT Polymerization of MDTMS

RAFT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization Monomer MDTMS ReactionVessel Ampule/Schlenk Flask Monomer->ReactionVessel RAFT_Agent RAFT Agent RAFT_Agent->ReactionVessel Initiator AIBN Initiator->ReactionVessel Solvent Toluene Solvent->ReactionVessel Degassing Freeze-Pump-Thaw Cycles ReactionVessel->Degassing Polymerization Heat to 60-70°C (under Vacuum/N2) Degassing->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Kinetics Kinetic Analysis Polymerization->Kinetics Filtration Collect Polymer Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying GPC GPC (Mn, PDI) Drying->GPC NMR NMR (Conversion) Drying->NMR

Caption: Workflow for the RAFT polymerization of MDTMS.

Detailed Protocol: RAFT Polymerization of MDTMS

Materials:

  • Methacryloxymethyltris(trimethylsiloxy)silane (MDTMS), purity > 98%

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) or a suitable dithiobenzoate RAFT agent

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol

  • Anhydrous Toluene

  • Methanol (for precipitation)

  • Nitrogen or Argon gas (high purity)

  • Ampules or Schlenk flask

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of MDTMS and AIBN in toluene.

  • Reaction Setup: In a series of ampules or a Schlenk flask, add the desired amount of the RAFT agent. Then, add a measured volume of the stock solution to each container. The ratio of monomer to RAFT agent will determine the target molecular weight.

  • Degassing: Degas the reaction mixtures by performing at least three freeze-pump-thaw cycles. Seal the ampules under vacuum or maintain the Schlenk flask under a positive pressure of inert gas.

  • Polymerization: Place the sealed ampules or the Schlenk flask in a preheated oil bath at a temperature appropriate for the initiator (e.g., 60-70°C for AIBN). To monitor the progress of the polymerization, samples can be withdrawn at specific time intervals for kinetic analysis.

  • Polymer Isolation and Purification: At the end of the reaction, cool the containers to room temperature. Isolate and purify the polymer using the same precipitation and drying procedure described for free radical polymerization.

Quantitative Data Summary:

ParameterRecommended Starting ValueRationale
[Monomer]/[RAFT Agent] Ratio50:1 - 500:1Determines the target molecular weight.
[RAFT Agent]/[Initiator] Ratio5:1 - 10:1Ensures control over the polymerization.
Reaction Temperature60-70°CSuitable for AIBN decomposition.
SolventTolueneA common solvent for RAFT polymerization.

III. Characterization of Poly(MDTMS)

Thorough characterization of the synthesized poly(MDTMS) is essential to confirm its structure, molecular weight, and thermal properties.

Molecular Weight and Dispersity (Gel Permeation Chromatography - GPC)

GPC (also known as Size Exclusion Chromatography - SEC) is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the polymer.

  • Instrumentation: A GPC system equipped with a refractive index (RI) detector is suitable.

  • Mobile Phase: Tetrahydrofuran (THF) is a common eluent.

  • Calibration: The system should be calibrated with polystyrene or poly(methyl methacrylate) standards.

Chemical Structure (Nuclear Magnetic Resonance - NMR Spectroscopy)

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer and to determine the monomer conversion.

  • ¹H NMR: The disappearance of the vinyl proton signals from the monomer (typically in the 5.5-6.5 ppm range) and the appearance of the polymer backbone signals can be used to calculate the monomer conversion.

  • ¹³C NMR: Provides detailed information about the carbon skeleton of the polymer.

Thermal Properties (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA)

DSC and TGA are used to evaluate the thermal properties of the polymer.

  • DSC: Determines the glass transition temperature (Tg) of the polymer. Poly(MDTMS) is expected to have a low Tg due to the flexible siloxane side chains.

  • TGA: Measures the thermal stability and decomposition temperature of the polymer.

IV. Concluding Remarks and Future Directions

The protocols outlined in this guide provide a comprehensive starting point for the synthesis and characterization of poly(Methacryloxymethyltris(trimethylsiloxy)silane). By systematically varying the experimental parameters described, researchers can tailor the properties of the resulting polymers to suit specific applications. For instance, adjusting the monomer-to-initiator or monomer-to-RAFT agent ratio can be used to control the molecular weight, which in turn influences the mechanical properties of the material.

Future research could explore the copolymerization of MDTMS with hydrophilic monomers to create amphiphilic materials with tunable surface properties, which could be highly beneficial for biomedical applications such as drug delivery and advanced contact lens materials. The use of other controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), could also be investigated to further expand the range of accessible polymer architectures.

References

  • Co-Formula. Methacryloxymethyltris(Trimethylsiloxy)Silane Cas 74681-63-3. Retrieved from [Link]

  • Tayea, A., Roy, M., Dhar, A., Barman, J., & Pramanik, N. B. (2023). Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization. French-Ukrainian Journal of Chemistry, 11(2), 39-47. Retrieved from [Link]

  • Segla, P., & Gilbert, R. G. (1999). Synthesis of 3-[tris(trimethylsilyloxy)silyl]propyl methacrylate macromers using catalytic chain transfer polymerization. Macromolecular Symposia, 143(1), 433-442. Retrieved from [Link]

  • Ahmad, Z., & Bhat, A. H. (2022). Method of Moments Applied to Most-Likely High-Temperature Free-Radical Polymerization Reactions. Polymers, 14(19), 4057. Retrieved from [Link]

  • Hamaide, T., Hella, A., & Le BORGNE, R. (2000). Terpolymerization of 3-methacryloxypropyl tris (trimethylsiloxy) silane, methacrylic acid and dimethyl octyl ammonium styrene sulfonate: Determination of the reactivity ratios. Polymer, 41(19), 7033-7041. Retrieved from [Link]

  • Mata, A., Kim, E., & Fleischman, A. J. (2007). Characterization of polydimethylsiloxane (PDMS) properties for biomedical micro/nanosystems. Biomedical microdevices, 9(5), 631-638. Retrieved from [Link]

  • Michalik, R., & Łukaszczyk, J. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. Materials, 15(22), 8196. Retrieved from [Link]

  • Gregory, A., & Stenzel, M. H. (2012). How to Do a RAFT Polymerization. In Handbook of RAFT Polymerization (pp. 1-37). Wiley-VCH Verlag GmbH & Co. KGaA. Retrieved from [Link]

  • Michalik, R., & Łukaszczyk, J. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. Materials, 15(22), 8196. Retrieved from [Link]

  • Das, S., & Kumar, A. (2015). Preparation and characterization of new poly (dimethylsiloxane) membrane series via a ‘cross-linking’reaction using monomolecular trichloro (alkyl) silane of different alkyl chain and type. RSC advances, 5(63), 51608-51620. Retrieved from [Link]

  • Benicewicz, B. C., & He, T. (2005). A versatile method to prepare RAFT agent anchored substrates and the preparation of PMMA grafted nanoparticles. Macromolecules, 38(19), 7825-7828. Retrieved from [Link]

  • Chen, W. C., & Lee, S. J. (1999). Synthesis and characterization of poly (methyl methacrylate)-silica hybrid optical thin films. Journal of the Chinese Chemical Society, 46(5), 755-762. Retrieved from [Link]

  • Harrisson, S., & Couvreur, P. (2011). RAFT polymerization of tert-butyldimethylsilyl methacrylate: kinetic study and determination of rate coefficients. Polymers, 3(2), 656-671. Retrieved from [Link]

  • Chemistry For Everyone. (2025, June 9). What Are Common Initiators For Free-Radical Polymerization? [Video]. YouTube. Retrieved from [Link]

  • Benicewicz, B. C., & He, T. (2007). 11 Surface and Particle Modification via the RAFT Process: Approach and Properties. In Handbook of RAFT Polymerization (pp. 301-334). Wiley-VCH Verlag GmbH & Co. KGaA. Retrieved from [Link]

  • Gelest, Inc. METHACRYLOXYPROPYLTRIS(TRIMETHYLSILOXY)SILANE. Retrieved from [Link]

Sources

Application Notes & Protocols: The Role of Methacryloxymethyltris(trimethylsiloxy)silane in Advanced Silicone Hydrogel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide on the utilization of Methacryloxymethyltris(trimethylsiloxy)silane (MDTMS) in the formulation and synthesis of high-performance silicone hydrogels. This document delves into the fundamental principles, detailed experimental protocols, and critical performance attributes of MDTMS-containing hydrogels, with a particular focus on applications in ophthalmology, such as contact lenses.

Introduction: The Pivotal Role of Siloxane Monomers in Hydrogel Innovation

The advent of silicone hydrogels marked a paradigm shift in biomaterials science, particularly for continuous-wear contact lenses. The primary challenge has always been to balance high oxygen permeability (Dk), essential for corneal health, with sufficient water content (EWC) for comfort and on-eye movement.[1][2] Conventional hydrogels, typically based on polymers like poly(2-hydroxyethyl methacrylate) (pHEMA), offer excellent hydrophilicity but suffer from low oxygen permeability, as oxygen transport is solely dependent on the water phase.[1]

To overcome this limitation, silicone-containing monomers were introduced. These monomers create a biphasic structure within the hydrogel, consisting of a silicone-rich phase that is highly permeable to oxygen and a hydrophilic hydrogel phase that ensures wettability and comfort.[2] Methacryloxymethyltris(trimethylsiloxy)silane (MDTMS) has emerged as a critical building block in this technology. Its unique molecular architecture, featuring a polymerizable methacrylate group and a bulky, oxygen-permeable tris(trimethylsiloxy)silane moiety, allows for its seamless integration into hydrogel networks.

MDTMS is a colorless, clear liquid that serves as an important additive in the preparation of soft contact lenses.[3] Its incorporation into a hydrogel formulation significantly enhances the material's oxygen permeability.[4][5] This guide will elucidate the mechanisms by which MDTMS achieves this and provide practical protocols for its application in the laboratory.

Chemical Properties and Structure of MDTMS

MDTMS is a functionalized siloxane with the following key structural features that dictate its performance in silicone hydrogel synthesis:

  • Methacrylate Group: This reactive functional group enables MDTMS to readily copolymerize with a wide range of hydrophilic vinyl monomers (e.g., HEMA, N-vinylpyrrolidone (NVP), N,N-dimethylacrylamide (DMA)) via free-radical polymerization.[6] This ensures the stable and covalent incorporation of the siloxane component into the final polymer network.

  • Tris(trimethylsiloxy)silane Group: This bulky, non-polar siloxane "tail" is responsible for the dramatic increase in oxygen permeability.[6] The flexible Si-O-Si bonds and the large free volume associated with this group create pathways for oxygen molecules to diffuse through the material, independent of the water content.[6]

PropertyValue
Chemical Name Methacryloxymethyltris(trimethylsiloxy)silane
CAS Number 74681-63-3
Molecular Formula C14H34O5Si4
Molecular Weight 394.761 g/mol
Appearance Colorless Liquid
Boiling Point 130-135°C at 1 mmHg
Density 0.926 g/cm³
Refractive Index 1.415

Data sourced from ChemicalBook.[7][8]

Figure 1: Chemical structure of Methacryloxymethyltris(trimethylsiloxy)silane (MDTMS).

Mechanism of Action in Silicone Hydrogels: A Balancing Act

The incorporation of MDTMS into a hydrogel formulation results in a microphase-separated structure. The hydrophobic siloxane chains aggregate to form silicone-rich domains, while the hydrophilic polymer chains form hydrated, water-rich domains. This biphasic morphology is fundamental to the performance of the material.

Hydrogel_Formation cluster_monomers Monomer Mixture cluster_polymerization Polymerization cluster_hydrogel Silicone Hydrogel Network MDTMS MDTMS (Hydrophobic) UV_Heat UV Light or Heat MDTMS->UV_Heat Hydrophilic Hydrophilic Monomer (e.g., HEMA, NVP) Hydrophilic->UV_Heat Crosslinker Cross-linker (e.g., EGDMA) Crosslinker->UV_Heat Initiator Photo/Thermal Initiator Initiator->UV_Heat Network Biphasic Structure: - Silicone Domains (O₂ Pathway) - Hydrophilic Channels (Water/Ion Pathway) UV_Heat->Network Copolymerization

Figure 2: Workflow for the synthesis of an MDTMS-based silicone hydrogel.

  • Oxygen Transport: The silicone-rich domains provide a highly efficient pathway for oxygen diffusion, leading to a significant increase in the overall oxygen permeability (Dk) of the material.[2][4] This is crucial for preventing hypoxia-related complications in contact lens wearers.[4]

  • Ion and Water Transport: The interconnected hydrophilic channels allow for the transport of water and ions, which is essential for lens movement on the eye and for maintaining a comfortable wearing experience.[2]

  • The Trade-off: A critical aspect of formulating with MDTMS is managing the trade-off between oxygen permeability and water content. As the concentration of the hydrophobic MDTMS increases, the Dk value rises, but the equilibrium water content (EWC) tends to decrease.[4][5] This can also lead to an increase in the material's modulus (stiffness).[2] Therefore, the formulation must be carefully optimized to achieve the desired balance of properties for a specific application.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of MDTMS-based silicone hydrogels. Researchers should note that specific monomer ratios and curing conditions may need to be optimized to achieve desired material properties.

Protocol for Silicone Hydrogel Synthesis via Photopolymerization

This protocol is adapted from a study by Lin et al. (2019) which utilized a similar siloxane monomer (TRIS) and provides a solid foundation for working with MDTMS.[4]

Materials and Reagents:

  • Methacryloxymethyltris(trimethylsiloxy)silane (MDTMS)

  • 2-Hydroxyethyl methacrylate (HEMA)

  • N,N-Dimethylacrylamide (DMA)

  • N-Vinyl-2-pyrrolidinone (NVP)

  • Ethylene glycol dimethacrylate (EGDMA) as a cross-linking agent

  • 1-Hydroxycyclohexyl phenyl ketone as a photoinitiator

  • Ethanol (50%)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Polypropylene molds for contact lenses

Procedure:

  • Monomer Mixture Preparation:

    • In a light-protected vessel, combine the desired ratios of MDTMS, HEMA, DMA, and NVP. A starting point for formulation development could be a weight ratio that systematically varies the MDTMS content while adjusting the hydrophilic monomers.

    • Add the cross-linking agent (e.g., 0.5-1.0 wt% EGDMA) and the photoinitiator (e.g., 0.2-0.5 wt% 1-hydroxycyclohexyl phenyl ketone) to the monomer mixture.

    • Stir the mixture in a dark environment at room temperature for at least 4-5 hours to ensure a homogeneous solution.[4]

  • Curing/Polymerization:

    • Carefully dispense the monomer mixture into polypropylene molds.

    • Cure the mixture under a UV light source (e.g., 365 nm) for a specified duration, typically 30-60 minutes, to induce polymerization.[4] The exact time will depend on the initiator concentration and the intensity of the UV source.

  • Purification and Hydration:

    • After polymerization, carefully demold the resulting hydrogel discs or lenses.

    • To remove unreacted monomers and the photoinitiator, immerse the hydrogels in 50% ethanol for 24 hours at 50°C.[4]

    • Transfer the lenses to distilled water for at least 12 hours at 50°C to wash out the ethanol.[4]

    • Finally, store the purified hydrogels in fresh PBS (pH 7.4) at room temperature until they reach equilibrium hydration.

Protocol for Characterization of Silicone Hydrogels

Equilibrium Water Content (EWC):

  • Remove the hydrated hydrogel from the PBS solution and gently blot the surface with lint-free paper to remove excess water.

  • Immediately weigh the hydrated sample (Whydrated).

  • Dry the sample in an oven at 60-70°C until a constant weight is achieved (Wdry).

  • Calculate the EWC using the following formula: EWC (%) = [(Whydrated - Wdry) / Whydrated] x 100

Oxygen Permeability (Dk):

The determination of Dk requires specialized equipment and is typically performed using polarographic or coulometric methods as described in ISO 18369-4. The principle involves measuring the oxygen flux through a lens of known thickness under controlled conditions.

Performance Characteristics and Data

The inclusion of MDTMS in a silicone hydrogel formulation has a predictable and significant impact on the material's key properties.

MDTMS Concentration (wt%)Oxygen Permeability (Dk, Barrer)Equilibrium Water Content (EWC, %)Modulus (MPa)
Low~50-70~45-55%~0.5-0.8
Medium~70-100~35-45%~0.8-1.1
High>100~25-35%~1.1-1.4

Note: These are representative values illustrating the general trend. Actual values will vary depending on the specific co-monomers, cross-linker density, and processing conditions. Data is synthesized from trends reported in the literature.[2][4][5][9]

Increasing the concentration of MDTMS generally leads to:

  • Increased Oxygen Permeability: As expected, a higher siloxane content creates more pathways for oxygen diffusion.[4][9]

  • Decreased Water Content: The hydrophobic nature of MDTMS reduces the overall water-holding capacity of the hydrogel network.[4][9]

  • Increased Modulus: Higher concentrations of the bulky, rigid MDTMS monomer can result in a stiffer material.[2]

Conclusion and Future Perspectives

Methacryloxymethyltris(trimethylsiloxy)silane is a cornerstone monomer in the design of advanced silicone hydrogels. Its ability to impart high oxygen permeability is unparalleled, enabling the development of materials suitable for extended and continuous wear applications. The key to successful formulation lies in the judicious balancing of MDTMS with hydrophilic co-monomers to achieve a material that is not only highly breathable but also comfortable, wettable, and mechanically robust.

Future research in this area will likely focus on the development of novel siloxane monomers that can further optimize the Dk/EWC ratio, as well as surface modification techniques to enhance the biocompatibility and lubricity of these materials, ultimately leading to improved outcomes for patients and consumers.

References

  • Co-Formula. (n.d.). Methacryloxymethyltris(Trimethylsiloxy)Silane Cas 74681-63-3. Retrieved from [Link]

  • Lin, C. P., Liau, J. S., & Yang, M. C. (2019). Synthesis and Characterization of Silicone Contact Lenses Based on TRIS-DMA-NVP-HEMA Hydrogels. Polymers, 11(6), 983. Available at: [Link]

  • Hussein, D. J., & Mutar, M. T. (2020). Synthesis and Characterization of New Silicone Hydrogels Contact lenses Based on TRIS-DMA-AA-NVP Via Photo Polymerization for Biomedical Application. Al-Qadisiyah Journal for Engineering Sciences, 13(2), 118-126. Available at: [Link]

  • SiSiB SILANES & SILICONES. (n.d.). Silanes & Siloxanes for Contact Lenses. Retrieved from [Link]

  • Lai, Y. C. (2014). Tris(trimethyl siloxy)silane vinylic monomers and uses thereof. Google Patents. WO2014093772A1.
  • Takahashi, A., & Uyama, Y. (2022). Biomimetic-Engineered Silicone Hydrogel Contact Lens Materials. Biomimetics, 7(3), 111. Available at: [Link]

  • Pruitt, J. D., & Laredo, W. R. (2008). Method for preparing silicone hydrogels. Google Patents. EP1969397B1.
  • Fonn, D., Dumbleton, K., Jones, L., du Toit, R., & Sweeney, D. (2002). Silicone Hydrogel Material and Surface Properties. Contact Lens Spectrum. Available at: [Link]

  • Lin, C. P., Liau, J. S., & Yang, M. C. (2019). Synthesis and Characterization of Silicone Contact Lenses Based on TRIS-DMA-NVP-HEMA Hydrogels. Polymers (Basel), 11(6), 983. Available at: [Link]

  • Lin, C. P., Liau, J. S., & Yang, M. C. (2019). Synthesis and Characterization of Silicone Contact Lenses Based on TRIS-DMA-NVP-HEMA Hydrogels. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for Methacryloxymethyltris(trimethylsiloxy)silane as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Monomer for Advanced Polymer Systems

Methacryloxymethyltris(trimethylsiloxy)silane (M-TRIS) is a unique hybrid organic-inorganic monomer that serves as a highly effective crosslinking agent and property modifier in a variety of polymer systems. Its distinct molecular architecture, featuring a reactive methacrylate group and a bulky tris(trimethylsiloxy)silane moiety, allows for its integration into polymer backbones while simultaneously imparting desirable characteristics such as enhanced hydrophobicity, increased oxygen permeability, and low surface energy.[1] This makes M-TRIS a valuable component in the formulation of high-performance materials, particularly in the biomedical field for applications like soft contact lenses, as well as in advanced coatings and composites.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of M-TRIS as a crosslinking agent. We will delve into the fundamental principles of its reactivity, provide detailed protocols for its application in hydrogel synthesis, and discuss the expected impact on material properties.

Chemical Properties and Specifications

A clear understanding of the physicochemical properties of M-TRIS is crucial for its successful application.

PropertyValueReference
CAS Number 74681-63-3[4]
Molecular Formula C16H38O5Si4[2][3]
Molecular Weight 422.82 g/mol [1][3]
Appearance Colorless to pale yellow transparent liquid[1]
Boiling Point 130-135°C at 1 mmHg[4]
Density 0.926 g/cm³[4]
Refractive Index 1.415[4]
Solubility Soluble in most common organic solvents; generally immiscible with water.[1]

Mechanism of Action: A Dual-Functionality Approach to Crosslinking

The efficacy of M-TRIS as a crosslinking agent and property modifier stems from its dual chemical nature.[1]

  • The Methacrylate Group: This functional group is readily susceptible to free-radical polymerization. This allows M-TRIS to be easily copolymerized with a wide range of other vinyl and acrylic monomers, such as methyl methacrylate (MMA), 2-hydroxyethyl methacrylate (HEMA), N,N-dimethylacrylamide (DMA), and 1-vinyl-2-pyrrolidinone (NVP).[1][5] This covalent incorporation ensures that the silane moiety becomes a permanent part of the polymer backbone, preventing leaching and ensuring long-term stability of the material's properties. The polymerization can be initiated thermally, using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or photochemically (UV curing) with appropriate photoinitiators.[1]

  • The Tris(trimethylsiloxy)silane Group: This bulky, silicon-rich group is the key to many of the unique properties M-TRIS imparts. Unlike traditional silane crosslinkers that rely on hydrolysis and condensation of alkoxy groups to form siloxane (Si-O-Si) bonds, the primary role of the tris(trimethylsiloxy)silane group in this context is steric and architectural.[6][7] Its significant volume creates substantial free volume within the polymer matrix. This "open" molecular structure facilitates the diffusion of gases, most notably oxygen, which is a critical property for applications like contact lenses.[1] Furthermore, the low surface energy of the siloxane groups causes them to preferentially migrate to the polymer-air or polymer-water interface during curing or film formation, creating a highly hydrophobic and oleophobic surface.[1]

Visualizing the Crosslinking and Polymer Modification Process

The following diagram illustrates the incorporation of M-TRIS into a polymer chain and the resulting material properties.

G cluster_0 Monomer Mixture cluster_1 Initiation & Polymerization cluster_2 Resulting Crosslinked Polymer MonomerA Primary Monomer (e.g., HEMA, DMA) Polymerization Free-Radical Polymerization MonomerA->Polymerization MTRIS M-TRIS MTRIS->Polymerization Initiator Initiator (Thermal or Photo) Initiator->Polymerization Initiates Polymer Polymer Backbone with Integrated M-TRIS Polymerization->Polymer Forms Properties Enhanced Properties: - High O2 Permeability - Hydrophobicity - Low Surface Energy Polymer->Properties Exhibits

Caption: Workflow of M-TRIS incorporation into a polymer matrix.

Application Protocol: Synthesis of a High Oxygen Permeability Hydrogel

This protocol details the synthesis of a silicone-based hydrogel suitable for applications such as contact lenses, where high oxygen permeability is paramount. This example utilizes a combination of M-TRIS with other common hydrogel monomers.

Materials and Reagents:
  • Methacryloxymethyltris(trimethylsiloxy)silane (M-TRIS)

  • 2-hydroxyethyl methacrylate (HEMA)

  • N,N-dimethylacrylamide (DMA)

  • Ethylene glycol dimethacrylate (EGDMA) - as a traditional crosslinker

  • Azobisisobutyronitrile (AIBN) - as a thermal initiator

  • Deionized water

  • Ethanol

  • Glass vials

  • Nitrogen source

  • Oven

Experimental Workflow Diagram

G start Start mix 1. Prepare Monomer Mixture (M-TRIS, HEMA, DMA, EGDMA, AIBN) start->mix purge 2. Purge with Nitrogen (15 minutes) mix->purge dispense 3. Dispense into Molds purge->dispense cure 4. Thermal Curing (e.g., 80°C for 16 hours) dispense->cure demold 5. Demold Hydrogels cure->demold hydrate 6. Hydration & Purification (Ethanol/Water baths) demold->hydrate characterize 7. Characterization (Swelling, O2 Permeability, Mechanical) hydrate->characterize end End characterize->end

Caption: Step-by-step hydrogel synthesis workflow.

Step-by-Step Protocol:
  • Monomer Formulation: In a clean, dry glass vial, prepare the monomer mixture. The ratio of monomers will dictate the final properties of the hydrogel. A starting formulation could be (by weight):

    • M-TRIS: 30-40%

    • HEMA: 40-50%

    • DMA: 10-15%

    • EGDMA: 0.5-1.0%

    • AIBN: 0.5% of total monomer weight

    Rationale: The high concentration of M-TRIS is crucial for achieving high oxygen permeability.[1] HEMA provides the basic hydrophilic hydrogel structure, while DMA enhances wettability and ion permeability.[5] EGDMA provides additional crosslinking to ensure mechanical integrity. AIBN is a standard thermal initiator for free-radical polymerization.

  • Inert Atmosphere: Purge the monomer mixture with dry nitrogen for 15 minutes. This is a critical step to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Molding: Dispense the oxygen-free monomer mixture into appropriate molds (e.g., between two glass plates with a spacer for thin films, or into polypropylene contact lens molds).

  • Thermal Curing: Place the molds in an oven preheated to the desired curing temperature. For AIBN, a typical curing cycle is 80°C for 16 hours. The temperature and time should be optimized based on the specific initiator and desired conversion.

  • Demolding and Purification: After curing, carefully remove the polymerized hydrogel from the mold. The hydrogel will be in a rigid, dry state (xerogel). To remove unreacted monomers and the initiator, a purification step is essential. This is typically done by immersing the hydrogel in a series of ethanol/water baths, starting with a high ethanol concentration and gradually moving to pure deionized water. For example:

    • 70% Ethanol: 2 hours

    • 30% Ethanol: 2 hours

    • Deionized water: 3 changes, 2 hours each

  • Equilibrium and Storage: Allow the hydrogel to reach equilibrium swelling in deionized water or a buffered saline solution. Store the hydrated hydrogel in a sealed container with the appropriate solution to prevent dehydration.

Characterization and Expected Outcomes

The successful incorporation of M-TRIS should lead to predictable changes in the material's properties. The extent of these changes will be dependent on the concentration of M-TRIS used.

Characterization TechniqueParameter MeasuredExpected Outcome with Increasing M-TRISRationale
Gravimetric Analysis Equilibrium Water Content (EWC)DecreaseThe hydrophobic nature of the tris(trimethylsiloxy)silane groups repels water, reducing the overall water uptake of the hydrogel matrix.[5]
Polarographic Method (Dk) Oxygen PermeabilitySignificant IncreaseThe bulky siloxane groups create substantial free volume within the polymer network, providing pathways for oxygen molecules to diffuse through the material.[1]
Contact Angle Goniometry Surface HydrophobicityIncrease (higher contact angle)The low surface energy of the siloxane moieties leads to their migration to the surface, creating a more hydrophobic interface.[1]
Tensile Testing Young's Modulus, Tensile StrengthIncreaseThe bulky side chains can stiffen the polymer network, leading to a higher modulus and potentially improved strength, though this can be formulation-dependent.[8][9]
Thermogravimetric Analysis (TGA) Thermal StabilityIncreaseThe incorporation of silicon can enhance the thermal stability of the polymer.[9]

Troubleshooting and Expert Insights

  • Incomplete Polymerization: If the hydrogel is soft, sticky, or dissolves during purification, this indicates incomplete polymerization. The most likely cause is oxygen inhibition. Ensure thorough purging with an inert gas. Alternatively, check the activity of the initiator and the accuracy of the curing temperature and duration.

  • Phase Separation/Opacity: At very high concentrations, M-TRIS may exhibit limited miscibility with highly hydrophilic monomers, leading to phase separation and an opaque appearance. If transparency is critical, screen different co-monomers or solvents to improve compatibility, or slightly reduce the M-TRIS concentration.

  • Brittleness: While M-TRIS can increase stiffness, excessive amounts in certain formulations can lead to brittleness. This can be mitigated by adjusting the concentration of the primary crosslinker (e.g., EGDMA) or by incorporating a more flexible co-monomer.

Conclusion

Methacryloxymethyltris(trimethylsiloxy)silane is a powerful and versatile monomer for creating crosslinked polymeric materials with tailored properties. By leveraging the reactivity of its methacrylate group and the unique steric and chemical properties of its bulky siloxane moiety, researchers can develop advanced materials with superior oxygen permeability, hydrophobicity, and thermal stability. The protocols and insights provided herein offer a solid foundation for the successful application of M-TRIS in innovative research and development projects.

References

  • Daken Chemical. (2026). Application of 3-(METHACRYLOYLOXY)PROPYLTRIS(TRIMETHYLSILOXY)SILANE in Coatings and Surface Treatments.
  • Co-Formula. (n.d.). CFS-S070, 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane, CAS NO. 17096-07-0.
  • SciELO. (2015). Silane Crosslinked Polyethylene from Different Commercial PE's: Influence of Comonom.
  • Gelest, Inc. (n.d.). METHACRYLOXYPROPYLTRIS(TRIMETHYLSILOXY)SILANE.
  • STAR Protocols. (2024). Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides.
  • ResearchGate. (2010). The Effect of 3-(Trimethoxysilyl) Propyl Methacrylate on the Mechanical, Thermal, and Morphological Properties of Poly(methyl methacrylate)/Hydroxyapatite Composites.
  • National Institutes of Health. (n.d.). Preparation and Characterization of Tris(trimethylsiloxy)silyl Modified Polyurethane Acrylates and Their Application in Textile Treatment.
  • Chemicalbook. (2023). METHACRYLOXYMETHYLTRIS(TRIMETHYLSILOXY)SILANE.
  • Google Patents. (n.d.). Process for preparing silane crosslinked polyethylene by room temperature crosslinking.
  • BioResources. (n.d.). Tensile properties, water resistance, and thermal properties of linear low-density polyethylene/polyvinyl alcohol/kenaf composites: Effect of 3-(trimethoxysilyl) propyl methacrylate (TMS) as a silane coupling agent.
  • Co-Formula. (n.d.). MethacryloxySilane | Methacryloxy Silane Coupling Agent For Dental Sealants.
  • The Cary Company. (n.d.). Silane crosslinking of polyethylene.
  • Nanjing SiSiB Silicones Co., Ltd. (n.d.). Silane Crosslinking Process: Transforming Polymers for Superior Performance.
  • SciSpace. (2004). The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyan.
  • PubMed. (2019). Synthesis and Characterization of Silicone Contact Lenses Based on TRIS-DMA-NVP-HEMA Hydrogels.
  • Biointerface Research in Applied Chemistry. (2021). Synthesis, Characterization and Biomedical Applications of p(HEMA-co-APTMACI) Hydrogels Crosslinked with Modified Silica Nanoparticles.
  • ResearchGate. (n.d.). Silane crosslinking of polyolefins.

Sources

Comprehensive Characterization of Polymers Incorporating Methacryloxymethyltris(trimethylsiloxy)silane (MCR-M07)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide:

Introduction

Methacryloxymethyltris(trimethylsiloxy)silane (MCR-M07) is a vital monomer in the synthesis of advanced polymers, particularly for applications demanding exceptional surface properties and biocompatibility. Its unique structure, combining a polymerizable methacrylate group with a bulky, hydrophobic tris(trimethylsiloxy)silane moiety, allows for the creation of polymers with low surface energy, high gas permeability, and excellent thermal stability.[1][2] These characteristics are highly sought after in the development of materials for medical devices such as contact lenses, drug delivery systems, as well as in coatings and surface treatments.[3][4]

The performance of MCR-M07-containing polymers is intrinsically linked to their molecular architecture, thermal behavior, surface morphology, and mechanical strength. Therefore, a rigorous and multi-faceted characterization approach is essential for researchers, scientists, and drug development professionals to ensure product quality, optimize formulations, and predict in-service performance. This guide provides a detailed overview of key analytical techniques and step-by-step protocols for the comprehensive characterization of these specialized silicone-based polymers.

Molecular Structure and Compositional Analysis

Verifying the chemical structure of the synthesized polymer is the foundational step in any characterization workflow. This ensures the monomer has been successfully incorporated and allows for the identification of the polymer's key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is an unparalleled tool for obtaining detailed qualitative and quantitative information about the molecular structure of polymers.[5][6] For poly(MCR-M07), ¹H and ¹³C NMR are crucial for confirming the presence of the characteristic tris(trimethylsiloxy)silane groups and the polymer backbone. The chemical environment of each nucleus provides a unique signature, allowing for unambiguous structural assignment.[1][7]

Protocol:

  • Sample Preparation: Dissolve 10-20 mg of the polymer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the polymer is fully dissolved; gentle warming or sonication may be necessary.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for optimal resolution.

    • Nuclei to Observe: ¹H and ¹³C.

    • Temperature: 25°C.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg).

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons for quantitative analysis.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard single pulse with proton decoupling (zgpg).

    • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different proton environments.

    • Assign the peaks based on their chemical shifts (ppm). Key expected signals for MCR-M07 incorporation include a strong singlet around 0.0-0.1 ppm corresponding to the Si-(CH₃)₃ protons.[1]

Trustworthiness: The protocol is self-validating by comparing the obtained spectra with the known chemical shifts of the MCR-M07 monomer and the polymer backbone. The integration values in the ¹H NMR should be consistent with the expected stoichiometry of the polymer repeat unit.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a polymer.[8] It is particularly useful for monitoring the polymerization process, for instance, by observing the disappearance of the C=C double bond from the methacrylate group of the monomer. For surface analysis of polymer films, Attenuated Total Reflectance (ATR)-FTIR is highly effective.[1][7]

Protocol (ATR-FTIR):

  • Sample Preparation: Ensure the surface of the polymer film is clean and free of contaminants. No other sample preparation is typically required.

  • Instrument Setup:

    • Spectrometer: A standard benchtop FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32-64 for a good signal-to-noise ratio.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place the polymer film firmly onto the ATR crystal, ensuring good contact.

    • Acquire the sample spectrum.

  • Data Analysis:

    • The resulting spectrum will show absorption bands corresponding to specific molecular vibrations. Key bands to identify for poly(MCR-M07) include:

      • ~1720 cm⁻¹ (C=O stretch from the methacrylate carbonyl).

      • ~1260 cm⁻¹ and ~840 cm⁻¹ (Si-(CH₃)₃ vibrations).[1]

      • ~1050 cm⁻¹ (Si-O-Si stretch).[1]

    • The disappearance of the C=C stretching band around 1637 cm⁻¹ confirms successful polymerization.[1]

Trustworthiness: The presence of the characteristic Si-(CH₃)₃ and Si-O-Si peaks provides direct evidence of MCR-M07 incorporation into the polymer. Comparing the spectra of the monomer, prepolymer, and final cured polymer allows for a clear validation of the reaction progress.[1][7]

Molecular Weight and Distribution Analysis

The molecular weight and its distribution (polydispersity) are critical parameters that influence the mechanical and rheological properties of polymers.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Expertise & Experience: GPC/SEC separates polymer molecules based on their hydrodynamic volume in solution.[9] It is the standard method for determining number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The analysis of polysiloxanes can be challenging due to their unique solution behavior.[9][10] The choice of solvent is critical, as common solvents like tetrahydrofuran (THF) can lead to minimal refractive index signals for polydimethylsiloxane (PDMS). Toluene is often a more suitable solvent for these materials.[9][10]

Protocol:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the polymer sample.

    • Dissolve the sample in 1-2 mL of a suitable mobile phase (e.g., toluene or THF). The solvent should be filtered through a 0.2 µm filter.

    • Allow the sample to dissolve completely, which may take several hours. Filter the final solution through a 0.2 µm syringe filter before injection.

  • Instrument Setup:

    • System: An integrated GPC/SEC system with a refractive index (RI) detector. The addition of a viscometer or light scattering detector can provide more comprehensive data.[11]

    • Columns: A set of columns appropriate for the expected molecular weight range of the polymer (e.g., PLgel MIXED-D).[12]

    • Mobile Phase: Toluene or THF at a flow rate of 1.0 mL/min.

    • Temperature: 30-40°C to ensure good solubility and reduce solvent viscosity.

  • Calibration:

    • Create a calibration curve using a series of narrow-PDI polystyrene standards of known molecular weights.

  • Data Acquisition and Analysis:

    • Inject 50-100 µL of the prepared sample solution.

    • The software will use the calibration curve to calculate Mn, Mw, and PDI from the sample's elution profile.

Trustworthiness: The protocol's validity is established through the use of well-characterized calibration standards. Regular checks of the system's performance with a known polymer sample ensure the reliability of the results.

Workflow for Structural and Molecular Weight Characterization

G cluster_synthesis Polymer Synthesis cluster_analysis Characterization Polymer Synthesized Poly(MCR-M07) NMR NMR Spectroscopy (¹H, ¹³C) Polymer->NMR FTIR FTIR Spectroscopy (ATR) Polymer->FTIR GPC GPC / SEC Polymer->GPC Structure Chemical Structure & Composition NMR->Structure Confirms monomer incorporation FTIR->Structure Identifies functional groups MW Molecular Weight & Distribution GPC->MW Determines Mn, Mw, PDI

Caption: Workflow for determining the molecular structure and weight of poly(MCR-M07).

Thermal Properties Analysis

The thermal stability and transitions of a polymer are critical for defining its processing conditions and application temperature range.[13][14]

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability of the polymer, identifying the onset temperature of decomposition (Tₒₙ) and the temperature of 50% weight loss (T₅₀).[1][13] The presence of siloxane groups can enhance thermal stability.[1][7]

Protocol:

  • Sample Preparation: Place 5-10 mg of the polymer sample into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Atmosphere: Nitrogen or air, with a flow rate of 20-50 mL/min. Nitrogen is used to assess thermal stability, while air is used for thermo-oxidative stability.

    • Temperature Program: Heat the sample from ambient temperature to 800°C at a rate of 10°C/min.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine Tₒₙ (often defined as the temperature at 5% weight loss) and T₅₀ from the curve.

    • The residual mass at the end of the experiment can provide information about char yield.

Trustworthiness: The instrument is calibrated using standard materials with known decomposition temperatures. The high reproducibility of TGA measurements provides confidence in the obtained thermal stability data.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is primarily used to determine the glass transition temperature (T₉) of amorphous polymers.[15] The T₉ is a critical parameter as it defines the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. For silicone-based polymers, DSC is also excellent for analyzing behavior at low temperatures.[14][15]

Protocol:

  • Sample Preparation: Seal 5-10 mg of the polymer sample in an aluminum DSC pan.

  • Instrument Setup:

    • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

    • Temperature Program (Heat-Cool-Heat Cycle):

      • Heat from ambient to a temperature above any expected transitions (e.g., 150°C) at 10°C/min to erase the thermal history.

      • Cool to a low temperature (e.g., -150°C) at 10°C/min.

      • Heat again to 150°C at 10°C/min.

  • Data Analysis:

    • The T₉ is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

Trustworthiness: The use of a heat-cool-heat cycle is a self-validating step, as it removes the influence of the material's prior processing and thermal history, ensuring the measured T₉ is an intrinsic property of the polymer.

Surface Characterization

The unique tris(trimethylsiloxy)silane side groups of MCR-M07 are designed to migrate to the polymer-air interface, creating a hydrophobic, low-energy surface.[1] Quantifying these surface properties is essential.

Contact Angle Goniometry

Expertise & Experience: This technique measures the contact angle of a liquid droplet on a solid surface, providing a direct measure of wettability and surface energy.[16][17] For polymers containing MCR-M07, measuring the static water contact angle (WCA) is a straightforward way to quantify the surface hydrophobicity.[1][7] A higher WCA indicates a more hydrophobic surface.

Protocol:

  • Sample Preparation: Use a flat, smooth polymer film. Ensure the surface is clean.

  • Instrument Setup:

    • A contact angle goniometer equipped with a camera and a precision liquid dispensing system.

  • Measurement:

    • Place the polymer film on the sample stage.

    • Dispense a small droplet (2-5 µL) of deionized water onto the surface.

    • Capture an image of the droplet within seconds of deposition.

    • Use the instrument's software to measure the angle formed at the liquid-solid-vapor interface.

    • Repeat the measurement at several different locations on the surface and average the results.

Trustworthiness: The protocol's reliability is enhanced by performing multiple measurements across the sample surface to account for any local heterogeneity. The system can be validated using a surface with a known contact angle.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS)

Expertise & Experience: SEM provides high-resolution images of the surface morphology, revealing features like smoothness, roughness, or phase separation.[1][7] When coupled with EDS, it allows for elemental analysis of the surface, which is crucial for confirming the surface migration of the silicone-containing groups.[1]

Protocol:

  • Sample Preparation:

    • Mount a small piece of the polymer film onto an SEM stub using conductive carbon tape.

    • If the polymer is non-conductive, apply a thin coating of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.

  • SEM Imaging:

    • Insert the sample into the SEM chamber.

    • Operate the instrument at a suitable accelerating voltage (e.g., 5-15 kV) and magnification to visualize the surface topography.

  • EDS Analysis:

    • Select a representative area of the surface for analysis.

    • Acquire the EDS spectrum. The spectrum will show peaks corresponding to the elements present on the surface.

    • Quantify the atomic or weight percentage of elements, paying close attention to the silicon (Si) content.

Trustworthiness: A key self-validating aspect is to compare the measured surface Si content from EDS with the theoretical bulk Si content calculated from the polymer's formulation. A significantly higher measured surface concentration confirms the desired surface migration of the MCR-M07 moieties.[1]

Mechanical Properties Assessment

The mechanical properties determine the material's ability to withstand physical stress and strain, which is vital for any application, from flexible contact lenses to durable coatings.[18][19]

Tensile Testing

Expertise & Experience: Tensile testing is a fundamental mechanical test that measures the force required to elongate a sample to its breaking point.[19] This provides key parameters such as tensile strength (stress at break), elongation at break (strain at break), and Young's modulus (a measure of stiffness).

Protocol:

  • Sample Preparation:

    • Prepare dog-bone shaped specimens from the polymer film according to a standard method (e.g., ASTM D638). Ensure the specimens have uniform thickness and are free of nicks or defects.

  • Instrument Setup:

    • Use a universal testing machine equipped with grips suitable for holding thin films.

    • Set the grip separation and the crosshead speed (rate of pulling). A typical rate for polymer films is 5-500 mm/min.

  • Measurement:

    • Mount the specimen in the grips.

    • Start the test, and the instrument will record the force (stress) as a function of elongation (strain) until the specimen fractures.

    • Test at least five specimens to ensure statistical significance.

  • Data Analysis:

    • From the resulting stress-strain curve, the software can calculate the tensile strength, elongation at break, and Young's modulus.

Trustworthiness: The protocol is validated by adhering to established ASTM or ISO standards for sample preparation and testing procedures. Testing multiple specimens and reporting the average and standard deviation ensures the reliability of the mechanical data.

Summary of Characterization Techniques

TechniqueProperty MeasuredKey Insights for Poly(MCR-M07)
NMR Spectroscopy Chemical Structure, CompositionConfirms incorporation of MCR-M07 via Si-(CH₃)₃ signals.[1]
FTIR Spectroscopy Functional GroupsVerifies polymerization and identifies Si-O-Si and Si-C bonds.[1][7]
GPC / SEC Molecular Weight & DistributionDetermines Mn, Mw, and PDI, which affect mechanical properties.[9]
TGA Thermal StabilityMeasures decomposition temperature; siloxane groups often improve stability.[13][14]
DSC Glass Transition Temperature (T₉)Defines the transition from a glassy to a rubbery state.[15]
Contact Angle Surface Hydrophobicity/WettabilityQuantifies the low surface energy imparted by MCR-M07.[1][16]
SEM / EDS Surface Morphology & Elemental CompositionVisualizes the surface and confirms the migration of silicon to the surface.[1][7]
Tensile Testing Mechanical PropertiesMeasures strength, flexibility, and stiffness (e.g., stress/strain at break).[1][19]

Logical Relationship of Characterization Techniques

G cluster_molecular Molecular Level cluster_macro Macroscopic Properties cluster_performance Overall Performance NMR_FTIR NMR & FTIR (Structure) GPC GPC (Molecular Weight) Thermal Thermal Analysis (TGA, DSC) NMR_FTIR->Thermal Structure influences thermal stability Surface Surface Properties (Contact Angle, SEM/EDS) NMR_FTIR->Surface Side groups control surface chemistry Mechanical Mechanical Testing (Tensile) GPC->Mechanical MW & PDI dictate mechanical strength Performance Final Material Performance (e.g., in Medical Devices) Thermal->Performance Surface->Performance Mechanical->Performance

Caption: Interrelation of characterization techniques from molecular to macroscopic properties.

References

  • Wang, L., et al. (2020). Preparation and Characterization of Tris(trimethylsiloxy)silyl Modified Polyurethane Acrylates and Their Application in Textile Treatment. National Institutes of Health (NIH). Available at: [Link]

  • Wang, L., et al. (2020). Preparation and Characterization of Tris(trimethylsiloxy)silyl Modified Polyurethane Acrylates and Their Application in Textile Treatment. ResearchGate. Available at: [Link]

  • Gelest, Inc. (2014). MCR-M07 - MONOMETHACRYLOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE, asymmetric. Gelest, Inc. Available at: [Link]

  • NETZSCH Analyzing & Testing. (2023). Thermal Characterization of Silicone. NETZSCH Analyzing & Testing. Available at: [Link]

  • Co-Formula. Methacryloxymethyltris(Trimethylsiloxy)Silane Cas 74681-63-3. Co-Formula. Available at: [Link]

  • Gaines, D. (n.d.). Contact Angle Goniometry as a Tool for Surface Tension Measurements of Solids, Using Zisman Plot Method. ResearchGate. Available at: [Link]

  • Chen, W. C., et al. (n.d.). Synthesis and characterization of poly(methyl silsesquioxane)–titania optical thin films. Journal of Materials Chemistry. Available at: [Link]

  • Mark, J. E. (2004). Some Characterization Techniques Useful for Polysiloxanes. Oxford Academic. Available at: [Link]

  • Request PDF. (n.d.). Preparation, stabilization and CHARACTERIZATION of 3-(Methacryloyloxy) propyl trimethoxy silane modified colloidal nanosilica particles. ResearchGate. Available at: [Link]

  • Terpolymerization of 3-methacryloxypropyl tris(trimethylsiloxy)silane, methacrylic acid and dimethyl octyl ammonium styrene sulfonate: Determination of the reactivity ratios. ResearchGate. Available at: [Link]

  • TA Instruments. (2024). 3 Essential Types of Mechanical Testing for Polymer Development. TA Instruments. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Characterization and Performance of Materials for a Sustainable Future. MDPI. Available at: [Link]

  • AZoM. (2022). Gel Permeation Chromatography Analysis of Polysiloxanes. AZoM. Available at: [Link]

  • Zhang, H., et al. (2021). Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking. RSC Publishing. Available at: [Link]

  • Brandolini, A. J., & Provder, T. (2000). NMR Spectra of Polymers and Polymer Additives. Google Books.
  • Brighton Science. (n.d.). Contact Angle Goniometer 101: Guide to Measuring Contact Angle. Brighton Science. Available at: [Link]

  • IMR Test Labs. (n.d.). Mechanical Testing of Polymers, Composites. IMR Test Labs. Available at: [Link]

  • Agilent Technologies. (n.d.). Analysis of Polydimethyl Siloxane by GPC Viscometry with the Agilent 390-MDS Multi Detector Suite. Agilent Technologies. Available at: [Link]

  • Spěváček, J. (2009). Structures and Interactions in Polymer Systems Characterized by NMR Methods. Bentham Open Archives. Available at: [Link]

  • Gelest, Inc. (n.d.). monoMETHACRYLOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE, asymmetric, 6-9 cSt. Gelest, Inc. Available at: [Link]

  • Agilent Technologies. (2013). Analysis of Polymers by GPC/SEC. Agilent Technologies. Available at: [Link]

  • Holmberg, C. (n.d.). Method development for the analysis of polydimethylsiloxane in bio-oils. Doria. Available at: [Link]

  • Agilent Technologies. (2023). Your GPC/SEC Toolbox – Have You Got What You Need for Your Polymer Analysis?. Agilent Technologies. Available at: [Link]

Sources

Application Notes and Protocols for Methacryloxymethyltris(trimethylsiloxy)silane in Dental Composites and Sealants

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Methacryloxymethyltris(trimethylsiloxy)silane (MCR-MTS) in dental composites and sealants. It delves into the scientific principles, provides detailed experimental protocols, and offers insights into the evaluation of dental materials incorporating this unique silane coupling agent.

Introduction: The Crucial Role of Interfacial Integrity in Dental Restorations

The long-term clinical success of dental composites and sealants is critically dependent on the durability of the bond between the inorganic filler particles and the organic polymer matrix. A robust interface is essential to transfer stress from the resilient polymer to the reinforcing filler, thereby enhancing the mechanical properties of the restoration and preventing premature failure. Silane coupling agents are pivotal in establishing this crucial link.[1]

Methacryloxymethyltris(trimethylsiloxy)silane (MCR-MTS) is a specialized organofunctional silane that offers a unique combination of a reactive methacrylate group and a bulky tris(trimethylsiloxy)silyl group. This structure provides a covalent linkage to the polymer matrix via polymerization of the methacrylate moiety and is believed to enhance the hydrolytic stability of the interfacial bond due to its distinct silicon-oxygen framework.[2] This guide will explore the rationale behind using MCR-MTS and provide practical protocols for its application and evaluation.

The Science of MCR-MTS: A Molecular Bridge for Enhanced Durability

The efficacy of MCR-MTS as a coupling agent stems from its bifunctional nature. The methacryloxy group readily participates in the free-radical polymerization of the dental resin matrix, typically composed of monomers like Bis-GMA, UDMA, and TEGDMA.[2] This ensures that the silane is covalently integrated into the polymer network.

The tris(trimethylsiloxy)silyl group is responsible for bonding to the inorganic filler particles, which are commonly silica, glass, or quartz. While traditional alkoxysilanes require hydrolysis to form silanol groups that condense with the hydroxyl groups on the filler surface, the reactivity of the tris(trimethylsiloxy)silyl group is a subject of ongoing research. It is theorized that this bulky, hydrophobic group can improve the compatibility between the filler and the resin matrix, potentially leading to a more stable and water-resistant interface compared to conventional silanes.[3]

Diagram: Mechanism of Action of MCR-MTS as a Coupling Agent

G cluster_filler Inorganic Filler Surface cluster_silane MCR-MTS Molecule cluster_resin Organic Resin Matrix Filler Filler Particle (e.g., Silica) FillerOH Hydroxyl Groups (-OH) MCR_MTS Methacryloxymethyl- tris(trimethylsiloxy)silane Methacrylate Methacrylate Group MCR_MTS->Methacrylate Organofunctional End Siloxy Tris(trimethylsiloxy)silyl Group MCR_MTS->Siloxy Inorganic-Reactive End Resin Polymerizing Monomers (e.g., Bis-GMA, UDMA) Methacrylate->Resin Co-polymerization Siloxy->FillerOH Interfacial Bonding (Adsorption/Reaction) Polymer Polymer Network Resin->Polymer Polymerization

Caption: Schematic of MCR-MTS mediating the bond between the inorganic filler and the organic resin matrix.

Experimental Protocols: Formulation and Characterization

The following protocols provide a framework for incorporating MCR-MTS into experimental dental composites and evaluating their key properties.

Protocol for Silanization of Filler Particles with MCR-MTS

This protocol outlines the steps for treating inorganic filler particles with MCR-MTS to promote adhesion to the resin matrix.

Materials:

  • Inorganic filler particles (e.g., silica, barium glass)

  • Methacryloxymethyltris(trimethylsiloxy)silane (MCR-MTS)

  • Ethanol (or other suitable solvent)

  • Acetic acid (for pH adjustment)

  • Distilled water

  • Rotary evaporator

  • Oven

Procedure:

  • Filler Preparation: Ensure the filler particles are clean and dry. If necessary, wash with a suitable solvent and dry in an oven at 110°C for 24 hours to remove any adsorbed water.

  • Silane Solution Preparation: Prepare a 1-5 wt% solution of MCR-MTS in 95% ethanol/5% water. The water is necessary for the hydrolysis of conventional alkoxysilanes, and while the mechanism for MCR-MTS may differ, this is a standard starting point. Adjust the pH of the solution to 4.5-5.5 with acetic acid to catalyze hydrolysis.

  • Silanization: Add the filler particles to the silane solution, ensuring the powder is well-dispersed. A common ratio is 100g of filler to 100-200 mL of silane solution.

  • Reaction: Stir the suspension for 2-4 hours at room temperature to allow for the reaction between the silane and the filler surface.

  • Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure.

  • Drying and Curing: Dry the silanized filler in an oven at 60-110°C for 2-4 hours to remove any remaining solvent and to promote the condensation reaction at the filler-silane interface.

  • Storage: Store the silanized filler in a desiccator to prevent moisture contamination.

Protocol for Formulation of an Experimental Dental Composite

This protocol describes the preparation of a light-curable dental composite using the MCR-MTS treated fillers.

Materials:

  • Silanized filler particles

  • Dental resin monomers (e.g., Bis-GMA, UDMA, TEGDMA)

  • Photoinitiator system (e.g., camphorquinone and an amine co-initiator)

  • Inhibitor (e.g., butylated hydroxytoluene)

  • Mixing spatula and dish

  • Light-curing unit

Procedure:

  • Resin Matrix Preparation: In a light-proof container, combine the dental resin monomers, photoinitiator system, and inhibitor. Mix thoroughly until a homogenous solution is obtained.

  • Incorporation of Filler: Gradually add the silanized filler particles to the resin matrix. Mix thoroughly with a spatula until a uniform paste-like consistency is achieved. The filler loading can be varied to study its effect on the material's properties.

  • Degassing: To remove any entrapped air bubbles, centrifuge the composite paste or place it under a vacuum for a short period.

  • Storage: Store the formulated composite paste in a light-proof container at a cool temperature.

Protocol for Evaluation of Mechanical Properties

The mechanical integrity of the dental composite is paramount for its clinical performance. The following tests are recommended for evaluation.

3.3.1. Flexural Strength and Modulus

Standard: ISO 4049:2019 for polymer-based restorative materials.

Procedure:

  • Prepare bar-shaped specimens (25mm x 2mm x 2mm) of the cured dental composite.

  • Store the specimens in distilled water at 37°C for 24 hours.

  • Perform a three-point bending test using a universal testing machine at a crosshead speed of 0.5 mm/min.

  • Calculate the flexural strength and flexural modulus from the load-deflection curve.

3.3.2. Diametral Tensile Strength

Procedure:

  • Prepare cylindrical specimens (6mm diameter x 3mm height) of the cured composite.

  • Store the specimens as described for the flexural strength test.

  • Place the specimen diametrically in a universal testing machine and apply a compressive load at a crosshead speed of 1 mm/min until fracture.

  • Calculate the diametral tensile strength using the appropriate formula.

Diagram: Experimental Workflow for Composite Formulation and Testing

G cluster_formulation Formulation cluster_testing Characterization Silanization Filler Silanization with MCR-MTS Mixing Mixing Filler with Resin Matrix Silanization->Mixing Curing Light Curing of Composite Paste Mixing->Curing Mechanical Mechanical Testing (Flexural, Tensile) Curing->Mechanical Shrinkage Polymerization Shrinkage Measurement Curing->Shrinkage Biocompatibility Biocompatibility Assessment Curing->Biocompatibility

Caption: A streamlined workflow from silanization to the final characterization of the dental composite.

Key Performance Indicators and Expected Outcomes

The incorporation of MCR-MTS is anticipated to influence several key performance indicators of dental composites and sealants.

Polymerization Shrinkage

Polymerization shrinkage is an inherent characteristic of resin-based materials that can lead to stress at the restoration-tooth interface, potentially causing marginal leakage and secondary caries. While the type of monomer system is a primary determinant of shrinkage, the filler-matrix interaction also plays a role.[4][5] Silorane-based composites have been developed to reduce polymerization shrinkage.[6] The bulky nature of the tris(trimethylsiloxy)silyl group in MCR-MTS may influence the packing of the polymer chains, and a well-bonded filler can help to constrain the polymer network, potentially mitigating shrinkage stress.

Table 1: Representative Polymerization Shrinkage of Different Composite Types

Composite TypeTypical Volumetric Shrinkage (%)Reference(s)
Conventional Methacrylate-based2.0 - 4.0[5][6]
Silorane-based1.0 - 1.5[6]
Experimental MCR-MTS CompositeTo be determined experimentally
Mechanical Properties

A strong and stable interface facilitated by MCR-MTS is expected to enhance the mechanical properties of the composite. Improved stress transfer between the filler and the matrix should lead to higher flexural strength, flexural modulus, and tensile strength. The concentration of the silane coupling agent can significantly affect these properties, with an optimal concentration leading to the best performance.[7][8]

Table 2: Expected Influence of MCR-MTS on Mechanical Properties

Mechanical PropertyExpected Outcome with MCR-MTSRationale
Flexural Strength IncreaseImproved stress transfer from matrix to filler.
Flexural Modulus IncreaseEnhanced stiffness due to a more rigid composite structure.
Diametral Tensile Strength IncreaseBetter resistance to tensile forces due to strong interfacial bonding.
Fracture Toughness Potential IncreaseA well-bonded interface can impede crack propagation.

Biocompatibility Considerations

The biocompatibility of dental materials is of utmost importance. While the polymer matrix itself is generally biocompatible, unreacted monomers and other leachable components can elicit cytotoxic responses. The use of MCR-MTS introduces a new component that requires biocompatibility assessment.

Protocol for In Vitro Cytotoxicity Testing (MTT Assay):

  • Extract Preparation: Prepare extracts of the cured composite material in a cell culture medium according to ISO 10993-5 standards.

  • Cell Culture: Culture a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate.

  • Exposure: Replace the culture medium with the prepared extracts and incubate for 24 hours.

  • MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Quantification: Solubilize the formazan crystals and measure the absorbance using a microplate reader.

  • Analysis: Compare the cell viability of the test groups to the control groups to determine the cytotoxicity of the material.

It is hypothesized that the covalent bonding of the methacrylate group of MCR-MTS into the polymer network will minimize its leaching. However, experimental verification is essential.

Conclusion and Future Perspectives

Methacryloxymethyltris(trimethylsiloxy)silane presents a promising avenue for the development of advanced dental composites and sealants with enhanced durability. Its unique molecular structure offers the potential for a more robust and hydrolytically stable interface between the inorganic filler and the organic resin matrix. The protocols and evaluation methods outlined in this guide provide a solid foundation for researchers to explore the full potential of MCR-MTS in dental restorative materials.

Future research should focus on elucidating the precise reaction mechanism of the tris(trimethylsiloxy)silyl group with filler surfaces, optimizing the silanization process, and conducting long-term in vitro and in vivo studies to confirm the enhanced performance and biocompatibility of MCR-MTS-containing dental materials.

References

  • Influence of silane coupling agent on the mechanical performance of flowable fibre-reinforced dental composites. (2022). ResearchGate. Retrieved from [Link]

  • Chemistry of Silanes: Interfaces in Dental Polymers and Composites. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Karaman, E., & Ozgunaltay, G. (2014). Polymerization shrinkage of different types of composite resins and microleakage with and without liner in class II cavities.
  • Effect of the structure of silane-coupling agent on dynamic mechanical properties of dental resin-nanocomposites. (2008). ResearchGate. Retrieved from [Link]

  • Comparative Study of Resin and Silane Coupling Agents Coating Treatments on Bonding Strength Improvement of Titanium and Carbon Fiber Composites. (2023). MDPI. Retrieved from [Link]

  • Effect of the structure of silane coupling agent on sorption charecteristics of solvents by dental resin composites. (2008). ResearchGate. Retrieved from [Link]

  • Cytotoxicity evaluation of methacrylate-based resins for clinical endodontics in vitro. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 3-Methacryloxypropyltrimethoxysilane. (n.d.). ResearchGate. Retrieved from [Link]

  • The Effect of Silane Treatment of a Resin-Based Composite on Its Microtensile Bond Strength to a Ceramic Restorative Material. (2022). MDPI. Retrieved from [Link]

  • Tris(trimethylsilyl)silane and visible-light irradiation: a new metal- and additive-free photochemical process for the synthesis of indoles and oxindoles. (2018). Royal Society of Chemistry. Retrieved from [Link]

  • Silane Content Influences Physicochemical Properties in Nanostructured Model Composites. (2018). MDPI. Retrieved from [Link]

  • Restorative dental resin functionalized with methacryloxy propyl trimethoxy silane to induce reversible in situ generation of enamel-like hydroxyapatite. (2020). ResearchGate. Retrieved from [Link]

  • Effects of silane coupling treatment on the clinical performance of direct repaired resin-based composite (RBC) restorations with or without prior surface sandblasting: A randomized controlled trial. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Lee, I. B., Son, H. H., & Um, C. M. (2006). Polymerization shrinkage kinetics of silorane-based composites. Restorative dentistry & endodontics, 31(4), 295-301.
  • METHACRYLOXYPROPYLTRIMETHOXYSILANE. (n.d.). Gelest. Retrieved from [Link]

  • Recent Applications of the (TMS)3SiH Radical-Based Reagent. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications. (2023). MDPI. Retrieved from [Link]

Sources

application of Methacryloxymethyltris(trimethylsiloxy)silane in coatings and adhesives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of Methacryloxymethyltris(trimethylsiloxy)silane in High-Performance Coatings and Adhesives

Authored by: A Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, materials scientists, and formulation chemists on the effective utilization of Methacryloxymethyltris(trimethylsiloxy)silane and its structural analogs, such as 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane. These unique organofunctional silanes are pivotal in the development of advanced coatings and adhesives, offering a synergistic combination of durability, adhesion, and tailored surface properties. This guide moves beyond simple procedural outlines to explain the core chemical principles, enabling users to innovate and troubleshoot effectively.

While the prompt specifies Methacryloxymethyltris(trimethylsiloxy)silane (CAS 74681-63-3), much of the available application literature focuses on its close and commercially significant analog, 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (CAS 17096-07-0). Both molecules share the same functional moieties—a polymerizable methacrylate group and a bulky tris(trimethylsiloxy)silane group—and thus operate under identical chemical principles. For the purpose of providing robust, well-documented protocols, this guide will draw upon the extensive data available for the "propyl" variant as a representative model for this class of silanes.

Core Concepts: The Dual-Functionality of Methacryloxy-Functional Siloxanes

The remarkable efficacy of this silane modifier stems from its hybrid molecular architecture, which features two distinct functional regions. Understanding this duality is critical to harnessing its full potential in any formulation.

  • The Methacryloxy Group: This organic, reactive functional group allows the silane to participate in free-radical polymerization. It can be readily copolymerized into the backbone of various polymer systems, including acrylics, polyurethanes, and epoxies, making it a permanent, non-leaching component of the final cured material.[1] This is particularly advantageous in systems cured by ultraviolet (UV) light or thermal initiators.[1]

  • The Tris(trimethylsiloxy)silane Group: This bulky, silicon-rich moiety is responsible for the molecule's profound impact on surface properties and adhesion. It imparts low surface energy and high hydrophobicity.[1] During the curing or film-forming process, these siloxane groups tend to migrate towards the coating-air or adhesive-substrate interface, a phenomenon known as surface segregation, creating a durable, silicone-like shield.[1]

Physicochemical Properties

The table below summarizes the key properties of the representative silane, 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane.

PropertyValueReference
CAS Number 17096-07-0[2][3]
Molecular Formula C₁₆H₃₈O₅Si₄[1][2]
Molecular Weight 422.82 g/mol [1][2]
Appearance Colorless to pale yellow transparent liquid[1]
Density ~0.918 g/mL at 25°C[4]
Refractive Index ~1.419 (n20/D)[4]
Solubility Soluble in most organic solvents; immiscible with water[1]
Flash Point >110°C (>230°F)[4]

The Scientific Pillars: Key Mechanisms of Action

To effectively apply this silane, one must understand the chemical transformations it undergoes within a formulation and at the substrate interface.

Adhesion Promotion: The Molecular Bridge

Silane coupling agents are renowned for their ability to chemically bond dissimilar materials, such as an organic polymer and an inorganic substrate (e.g., glass, metal, or ceramic).[5][6] This process occurs in a series of well-defined steps, which are crucial for achieving a durable adhesive bond.

  • Hydrolysis: In the presence of water (either added or from atmospheric moisture), the hydrolyzable groups on the silicon atom (in this case, the siloxy groups) convert to reactive silanol groups (-Si-OH). This reaction is often catalyzed by adjusting the pH.[7][8]

  • Condensation: These silanols can condense with each other to form stable siloxane oligomers (Si-O-Si).[7]

  • Interfacial Bonding: The silanol groups form hydrogen bonds with hydroxyl groups present on the surface of inorganic substrates.[7][9]

  • Covalent Bond Formation: Upon curing (with heat or at ambient temperature), water is eliminated, and a network of strong, covalent Si-O-Substrate bonds is formed at the interface.[7][9]

Simultaneously, the methacrylate "tail" of the silane copolymerizes with the bulk resin of the coating or adhesive, creating a continuous, covalently bonded bridge from the inorganic substrate to the organic polymer.[6]

Adhesion_Mechanism cluster_solution In Solution (with H₂O) cluster_interface At Substrate Interface cluster_polymer In Polymer Matrix Silane R-Si(OSiMe₃)₃ (Silane Monomer) Silanol R-Si(OH)₃ (Reactive Silanol) Silane->Silanol Hydrolysis HBond R-Si(OH)₃ --- HO-Substrate (Hydrogen Bonding) Silanol->HBond Surface Adsorption Substrate Substrate-OH (e.g., Glass, Metal) Substrate->HBond CBond R-Si-O-Substrate (Covalent Bond) HBond->CBond Curing (Dehydration) Copolymer Polymer-R-Si-O-Substrate (Covalently Bonded System) CBond->Copolymer Copolymerization (via R-Group) Polymer Polymer Resin Polymer->Copolymer

Caption: Mechanism of silane coupling agent action.
Surface Modification: Engineering Hydrophobicity

When incorporated into a coating formulation, the bulky and non-polar tris(trimethylsiloxy)silane groups have a profound effect on the surface properties of the cured film.

  • Thermodynamic Driving Force: There is a thermodynamic incentive for the system to minimize its interfacial energy. The low-energy siloxane groups are less compatible with the more polar polymer backbone.

  • Surface Segregation: During film formation and curing, these siloxane groups migrate to the coating-air interface.[1] This enriches the surface with silicone-like moieties, resulting in a dramatic increase in hydrophobicity (high water contact angle) and oleophobicity, leading to excellent water repellency and anti-soiling properties.[1][10]

Surface_Segregation cluster_liquid Liquid Coating (Applied) cluster_cured Cured Film Liquid Polymer Chains and Silane (Randomly Dispersed) Surface Low-Energy Siloxane Surface Liquid->Surface  Curing Process (Surface Segregation Occurs)   Bulk Bulk Polymer Matrix (Silane is copolymerized) Interface Substrate

Caption: Migration of siloxane groups to the surface.

Application & Protocols: From Theory to Practice

The following sections provide detailed protocols for leveraging Methacryloxymethyltris(trimethylsiloxy)silane in both coating and adhesive applications. These protocols are designed to be self-validating, with clear characterization steps to confirm successful modification.

Application in Coatings: Creating a UV-Curable Hydrophobic Clear Coat

This silane is highly effective in UV-curable formulations due to its reactive methacrylate group.[1] It can be incorporated to create coatings with exceptional water repellency for applications such as protective films for electronics, architectural coatings, and automotive topcoats.

Protocol 1: Formulation and Characterization of a Silane-Modified UV-Curable Coating

  • Objective: To formulate a clear acrylic coating and demonstrate the increase in hydrophobicity imparted by the silane modifier.

  • Core Principle: The silane will be copolymerized into an acrylic resin backbone via UV-initiated free-radical polymerization. The siloxane moiety will migrate to the surface to create a hydrophobic film.

Materials & Equipment:

  • Urethane Acrylate or Polyester Acrylate Oligomer

  • Reactive Diluent Monomer (e.g., Isobornyl Acrylate - IBOA)

  • Photoinitiator (e.g., TPO or HMPP)

  • Methacryloxymethyltris(trimethylsiloxy)silane analog (hereafter "Silane Modifier")

  • Substrates: Glass microscope slides, pre-cleaned aluminum panels

  • Magnetic stirrer, amber glass vials, pipettes

  • Film Applicator (drawdown bar or spin coater)

  • UV Curing System (mercury vapor or LED lamp, 365 nm)

  • Contact Angle Goniometer

  • Cross-Hatch Adhesion Tester (ASTM D3359)

Procedure:

  • Formulation Preparation (Control & Test):

    • Control Formulation: In an amber vial, combine 60 parts (by weight) Urethane Acrylate oligomer, 40 parts IBOA, and 3 parts photoinitiator. Mix thoroughly with a magnetic stirrer until homogenous.

    • Test Formulation (5% Silane): In a separate amber vial, combine 60 parts Urethane Acrylate, 35 parts IBOA, 5 parts Silane Modifier, and 3 parts photoinitiator. Mix thoroughly. Causality Note: A portion of the reactive diluent is replaced by the silane to maintain the overall reactive component ratio. At low loadings (1-5%), it acts primarily as a surface modifier.[1]

  • Coating Application:

    • Clean substrates thoroughly with isopropanol and dry completely.

    • Apply a small amount of the formulated resin to a substrate.

    • Draw down a uniform film using a film applicator (e.g., 25 µm wire-wound bar) or spin coat to achieve a consistent thickness.

  • UV Curing:

    • Immediately place the coated substrate in the UV curing chamber.

    • Expose the film to a UV dose sufficient for full cure (typically 500-2000 mJ/cm²). The surface should be tack-free after curing.

Characterization & Validation:

  • Hydrophobicity Assessment:

    • Using a goniometer, carefully place a 5 µL droplet of deionized water onto the surface of both the control and test coatings.

    • Measure the static water contact angle (WCA).

    • Expected Outcome: The control coating will likely have a WCA of 70-80°. The test coating with the Silane Modifier should exhibit a significantly higher WCA, typically >100°, indicating a successful hydrophobic surface modification.

  • Adhesion Assessment:

    • Perform a cross-hatch adhesion test (ASTM D3359) on both coatings applied to aluminum panels.

    • Expected Outcome: The silane, acting as an adhesion promoter, should maintain or improve the adhesion of the coating to the substrate compared to the control.

Troubleshooting:

ProblemPotential CauseSolution
Hazy/Cloudy Film Poor solubility/compatibility of the silane with the resin system.Reduce the silane concentration. Add a co-solvent or a more compatible reactive diluent.
Poor Curing (Tacky Surface) Oxygen inhibition; insufficient photoinitiator or UV dose.Cure under a nitrogen atmosphere. Increase photoinitiator concentration or UV exposure time/intensity.
Low Contact Angle Insufficient silane concentration or incomplete surface migration.Increase silane loading (e.g., to 7-10%). Ensure adequate curing time/temperature to allow for migration.
Application in Adhesives: Priming for Enhanced Bond Strength

When used as an adhesion promoter, the silane is often applied as a dilute primer to the substrate before the adhesive is applied.[11] This ensures the formation of a robust covalent interface, which is critical for applications demanding high durability and resistance to environmental degradation.

Protocol 2: Silane Primer Application for Enhanced Adhesive Bonding

  • Objective: To demonstrate a significant increase in the shear strength of an epoxy adhesive bonded to glass substrates by using a silane primer.

  • Core Principle: A pre-hydrolyzed silane solution will be applied to the glass surface to form a covalent bond. This "silanized" surface will then react with the epoxy adhesive to create a strong, moisture-resistant interface.

Materials & Equipment:

  • Silane Modifier

  • Ethanol and Deionized Water

  • Acetic Acid

  • Substrates: Glass microscope slides

  • Two-part Epoxy Adhesive

  • pH meter or pH paper

  • Oven (capable of 110°C)

  • Lap Shear Strength Testing Machine (e.g., Instron)

Procedure:

  • Primer Solution Preparation (2% Silane):

    • Prepare a 95:5 (v/v) solution of ethanol and deionized water.

    • Adjust the pH of this solution to 4.5-5.5 using a few drops of acetic acid. Causality Note: This acidic pH catalyzes the hydrolysis of the silane to its active silanol form.[8][12]

    • While stirring, slowly add the Silane Modifier to a final concentration of 2% by weight.

    • Continue stirring for 5-10 minutes to allow for hydrolysis to occur. The solution should remain clear. Use the primer within a few hours of preparation.

  • Substrate Priming:

    • Thoroughly clean glass slides with a detergent wash, followed by an isopropanol rinse, and dry completely.

    • Immerse the slides in the prepared primer solution for 2 minutes, agitating gently.[12]

    • Remove the slides and rinse briefly with pure ethanol to remove excess, unreacted silane.

    • Cure the primed slides in an oven at 110°C for 10 minutes. This step is critical for forming covalent bonds with the glass surface.[12] Let cool to room temperature.

  • Bond Assembly:

    • Prepare a set of control slides (cleaned but not primed).

    • Mix the two-part epoxy adhesive according to the manufacturer's instructions.

    • Apply a small, consistent amount of adhesive to the end of one control slide and one primed slide.

    • Create a lap joint by overlapping with a second corresponding slide (primed-to-primed, control-to-control) to a defined area (e.g., 12.5 mm x 25 mm).

    • Clamp the assemblies and cure the adhesive as per the manufacturer's directions (e.g., 24 hours at room temperature).

Characterization & Validation:

  • Mechanical Strength Testing:

    • Test the lap shear strength of at least five replicates for both the control and primed sets using a universal testing machine (e.g., according to ASTM D1002).

    • Expected Outcome: The silane-primed samples should exhibit a significantly higher lap shear strength compared to the unprimed controls. The improvement can often be in the range of 50-200%. The failure mode should also shift from purely adhesive (clean separation at the interface) in the control group to cohesive (failure within the adhesive) in the primed group, indicating the interface is no longer the weakest point.

Safety & Handling

Organofunctional silanes require careful handling. Users should always consult the Safety Data Sheet (SDS) before use.

  • Hazards: This class of chemicals can cause serious eye irritation.[13][14] May cause skin and respiratory irritation.[14][15]

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, well-ventilated place in the original, tightly sealed container.[3] Protect from moisture, as this can cause premature hydrolysis and condensation.

References

  • Gelest, Inc. METHACRYLOXYPROPYLTRIS(TRIMETHYLSILOXY)SILANE. [Link]

  • MDPI. (2024, January 11). Development of Multifunctional Hybrid Coatings (Mechanically Resistant and Hydrophobic) Using Methyltrimethoxysilane–Diethoxydimethylsilane–Tetraethoxysilane Mixed Systems. [Link]

  • United Chemical Technologies. Using Silanes as Adhesion Promoters. [Link]

  • Co-Formula. CFS-S070, 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane, CAS NO. 17096-07-0. [Link]

  • Co-Formula. Methacryloxymethyltris(Trimethylsiloxy)Silane Cas 74681-63-3. [Link]

  • ResearchGate. (2020, July). Preparation and Characterization of Tris(trimethylsiloxy)silyl Modified Polyurethane Acrylates and Their Application in Textile Treatment. [Link]

  • ResearchGate. The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. [Link]

  • Gelest, Inc. (2016, June 23). Safety Data Sheet: METHACRYLOXYMETHYLPHENETHYLTRIS(TRIMETHYLSILOXY)SILANE. [Link]

  • ResearchGate. Hydrolysis and condensation mechanism of organofunctional silanes. [Link]

  • ResearchGate. Adhesion Promoters: Silane Coupling Agents. [Link]

  • MDPI. (2020, July 22). Preparation and Characterization of Tris(trimethylsiloxy)silyl Modified Polyurethane Acrylates and Their Application in Textile Treatment. [Link]

  • Gelest, Inc. How does a Silane Coupling Agent Work? Hydrolysis Considerations. [Link]

  • ResearchGate. Stability and reactivity of γ-ΜPTMS silane in some commercial primer and adhesive formulations. [Link]

  • National Institutes of Health (NIH). Silanising agents promote resin-composite repair. [Link]

  • Wacker Chemie AG. WACKER SILANES FOR COATINGS APPLICATIONS. [Link]

  • PubMed. (2020, July 22). Preparation and Characterization of Tris(trimethylsiloxy)silyl Modified Polyurethane Acrylates and Their Application in Textile Treatment. [Link]

  • Gelest, Inc. Safety Data Sheet: METHACRYLOXYPROPYLTRIS(TRIMETHYLSILOXY)SILANE, 94%. [Link]

  • Gelest, Inc. APPLYING A SILANE COUPLING AGENT. [Link]

  • Co-Formula. MethacryloxySilane | Methacryloxy Silane Coupling Agent For Dental Sealants. [Link]

  • Google Patents.
  • Journal of Non-Crystalline Solids. HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. [Link]

  • Gelest, Inc. (2014, December 22). Safety Data Sheet: METHACRYLOXYPROPYLTRIS(TRIMETHYLSILOXY)SILANE. [Link]

  • PubMed. Silane adhesion mechanism in dental applications and surface treatments: A review. [Link]

  • ChemBK. (2024, April 10). Methacryloxypropyltris(trimethylsiloxy)silane. [Link]

Sources

Application Note: Synthesis and Application of Stimuli-Responsive Terpolymers based on Methacryloxymethyltris(trimethylsiloxy)silane for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Smart Biomaterials with Silicone-Based Terpolymers

The convergence of polymer chemistry and pharmaceutical sciences has paved the way for the development of "smart" drug delivery systems capable of releasing therapeutic payloads in response to specific physiological cues.[1][2] This targeted approach enhances therapeutic efficacy while minimizing off-target side effects.[3] At the forefront of this innovation is the strategic design of functional polymers. Methacryloxymethyltris(trimethylsiloxy)silane (SiMA) is a key monomer in this field, prized for its unique combination of a polymerizable methacrylate group and a bulky, hydrophobic tris(trimethylsiloxy)silyl moiety. This structure imparts exceptional properties to polymers, including high oxygen permeability, hydrophobicity, and low surface energy.[4]

However, the true potential of SiMA is unlocked through terpolymerization—the process of polymerizing three distinct monomers. By combining SiMA with a hydrophilic monomer, such as poly(ethylene glycol) methyl ether methacrylate (PEGMA), and a stimuli-responsive monomer, like 2-(dimethylamino)ethyl methacrylate (DMAEMA), we can create amphiphilic terpolymers with precisely engineered properties. These terpolymers can self-assemble in aqueous environments to form core-shell nanostructures, such as micelles, that are capable of encapsulating hydrophobic drugs.[5] The incorporation of a stimuli-responsive component, like the pH-sensitive DMAEMA, allows for triggered disassembly of these nanostructures and controlled release of the encapsulated drug in specific microenvironments, such as the acidic milieu of a tumor.[6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of SiMA-based terpolymers for drug delivery. We will delve into the rationale behind monomer selection, provide detailed, step-by-step protocols for their synthesis via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and outline a suite of characterization techniques to validate their structure and function.

The Strategic Advantage of RAFT Polymerization

For applications as sensitive as drug delivery, precise control over the polymer architecture is paramount. Conventional free-radical polymerization often yields polymers with broad molecular weight distributions and poorly defined structures.[8] In contrast, controlled radical polymerization (CRP) techniques, such as RAFT, offer the ability to synthesize polymers with predetermined molecular weights, low polydispersity, and complex architectures (e.g., block, graft, and star polymers).[8][9]

The key to RAFT polymerization is the use of a chain transfer agent (CTA), which mediates the polymerization process through a reversible chain transfer mechanism.[8] This allows for the sequential addition of monomers, leading to the formation of well-defined polymer chains. The advantages of using RAFT for synthesizing drug delivery vehicles are manifold:

  • Controlled Molecular Weight and Low Polydispersity: Ensures a homogenous population of polymer chains, leading to reproducible self-assembly and drug release profiles.[10]

  • Architectural Control: Enables the synthesis of complex architectures like block copolymers, which are ideal for forming stable core-shell micelles.[9]

  • End-Group Fidelity: The RAFT end-group can be retained for further chemical modification, such as the attachment of targeting ligands.[8]

  • Monomer Versatility: RAFT is compatible with a wide range of functional monomers, including the acidic and amine-containing monomers often used in stimuli-responsive systems.[3]

Experimental Protocols

Part 1: Synthesis of a pH-Responsive SiMA-PEGMA-DMAEMA Terpolymer via RAFT Polymerization

This protocol details the synthesis of a statistical terpolymer designed to self-assemble into pH-responsive micelles for drug delivery.

Monomer Selection Rationale:

  • Methacryloxymethyltris(trimethylsiloxy)silane (SiMA): The hydrophobic component, forming the core of the self-assembled micelle for encapsulating lipophilic drugs.

  • Poly(ethylene glycol) methyl ether methacrylate (PEGMA): The hydrophilic component, forming the corona of the micelle, providing aqueous stability and biocompatibility.

  • 2-(Dimethylamino)ethyl methacrylate (DMAEMA): The pH-responsive component. At physiological pH (~7.4), the tertiary amine is partially protonated, while in the acidic environment of a tumor or endosome (pH ~5.0-6.5), it becomes fully protonated, leading to increased hydrophilicity and destabilization of the micelle.[11]

Materials:

ReagentCAS NumberSupplier
Methacryloxymethyltris(trimethylsiloxy)silane (SiMA)74681-63-3Co-Formula
Poly(ethylene glycol) methyl ether methacrylate (PEGMA, Mn ~500 g/mol )26915-72-0Sigma-Aldrich
2-(Dimethylamino)ethyl methacrylate (DMAEMA)2867-47-2Sigma-Aldrich
2,2'-Azobis(2-methylpropionitrile) (AIBN)78-67-1Sigma-Aldrich
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD)201611-85-0Sigma-Aldrich
1,4-Dioxane (anhydrous)123-91-1Sigma-Aldrich
Doxorubicin hydrochloride (DOX)25316-40-9LC Laboratories
Deuterated chloroform (CDCl3)865-49-6Cambridge Isotope

Protocol:

  • Monomer and Reagent Preparation:

    • Pass SiMA, PEGMA, and DMAEMA through a column of basic alumina to remove inhibitors.

    • Recrystallize AIBN from methanol.

  • Reaction Setup:

    • In a Schlenk flask equipped with a magnetic stir bar, combine SiMA (e.g., 1.0 g, 2.8 mmol), PEGMA (e.g., 2.8 g, 5.6 mmol), DMAEMA (e.g., 0.44 g, 2.8 mmol), CPAD (e.g., 78.2 mg, 0.28 mmol), and AIBN (e.g., 9.2 mg, 0.056 mmol) in 15 mL of anhydrous 1,4-dioxane. The target molar ratio of [SiMA]:[PEGMA]:[DMAEMA]:[CPAD]:[AIBN] is 10:20:10:1:0.2.

    • Seal the flask with a rubber septum.

  • Degassing:

    • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Backfill the flask with nitrogen or argon.

  • Polymerization:

    • Immerse the flask in a preheated oil bath at 70 °C.

    • Allow the polymerization to proceed for 16 hours with continuous stirring.[12]

  • Termination and Purification:

    • Quench the reaction by immersing the flask in an ice bath and exposing the mixture to air.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.

    • Collect the precipitate by filtration or centrifugation.

    • Redissolve the polymer in a minimal amount of tetrahydrofuran (THF) and re-precipitate into cold diethyl ether. Repeat this step twice to ensure the removal of unreacted monomers and other impurities.

    • Dry the final terpolymer under vacuum at room temperature to a constant weight.

RAFT_Terpolymerization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomers SiMA, PEGMA, DMAEMA Setup Combine in Schlenk Flask Monomers->Setup Reagents CPAD (RAFT Agent) AIBN (Initiator) Dioxane (Solvent) Reagents->Setup Degas Freeze-Pump-Thaw (3x) Setup->Degas Polymerize 70°C, 16h under N2 Degas->Polymerize Quench Cool & Expose to Air Polymerize->Quench Precipitate Precipitate in Diethyl Ether Quench->Precipitate Dry Dry under Vacuum Precipitate->Dry Final_Product Final_Product Dry->Final_Product Terpolymer

Workflow for RAFT Terpolymerization.
Part 2: Characterization of the SiMA-co-PEGMA-co-DMAEMA Terpolymer

Thorough characterization is essential to confirm the successful synthesis, composition, and molecular weight of the terpolymer.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the incorporation of all three monomers and determine the final terpolymer composition.[13]

  • Protocol: Dissolve a small sample of the dried polymer in deuterated chloroform (CDCl3). Acquire a ¹H NMR spectrum.

  • Interpretation of Spectra:

    • SiMA: Look for the characteristic sharp singlet around 0.1 ppm corresponding to the protons of the trimethylsiloxy groups (-Si(CH₃)₃).

    • PEGMA: A strong signal around 3.6 ppm from the ethylene glycol repeating units (-OCH₂CH₂-) and a singlet around 3.4 ppm from the terminal methoxy group (-OCH₃) will be present.

    • DMAEMA: A signal around 2.3 ppm from the methyl groups attached to the nitrogen atom (-N(CH₃)₂) and a triplet around 2.6 ppm from the methylene group adjacent to the nitrogen (-CH₂N-).

    • Polymer Backbone: Broad signals between 0.8-2.0 ppm will correspond to the protons of the polymer backbone.

    • Composition Calculation: The molar ratio of the monomers in the terpolymer can be calculated by integrating the characteristic peaks of each monomer and normalizing to the number of protons they represent.[14]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Objective: To identify the key functional groups present in the terpolymer, confirming the incorporation of each monomer.[9]

  • Protocol: Acquire an FT-IR spectrum of the dried polymer using an ATR-FTIR spectrometer.

  • Interpretation of Spectra:

    • Common Features: A strong absorption band around 1730 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the methacrylate ester groups. C-H stretching vibrations will be observed around 2950 cm⁻¹.

    • SiMA: A prominent peak around 1260 cm⁻¹ (Si-CH₃) and a broad, strong band between 1000-1100 cm⁻¹ (Si-O-Si).

    • PEGMA: A strong C-O-C stretching band, which often overlaps with the Si-O-Si band of SiMA.

    • DMAEMA: The presence of the tertiary amine can be confirmed by C-N stretching vibrations, though these may be weak and overlap with other signals.

3. Gel Permeation Chromatography (GPC):

  • Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the terpolymer.

  • Protocol: Dissolve the polymer in THF containing a small amount of a salt (e.g., LiBr) to prevent polymer-column interactions. Run the sample on a GPC system calibrated with polystyrene or poly(methyl methacrylate) standards.

  • Interpretation of Results: A successful RAFT polymerization will be indicated by a monomodal and narrow peak, with a PDI value typically below 1.3, confirming a controlled polymerization process.[3]

Idealized structure of the terpolymer.

Note: The DOT script for the chemical structures is a placeholder. For a real application, these would be replaced with actual image files of the monomer structures.

Application in pH-Responsive Drug Delivery

The synthesized amphiphilic terpolymer is designed to self-assemble into micelles in an aqueous environment at physiological pH (7.4). The hydrophobic SiMA units will form the core of the micelle, creating a suitable environment for the encapsulation of hydrophobic drugs like doxorubicin (DOX). The hydrophilic PEGMA chains will form the outer corona, providing steric stabilization and preventing aggregation.

Protocol for Drug Loading and Release Study:
  • Drug Loading:

    • Dissolve the terpolymer (e.g., 50 mg) in a suitable organic solvent (e.g., 5 mL of THF).

    • Add a solution of doxorubicin (DOX) in the same solvent (e.g., 5 mg in 1 mL).

    • Add this organic solution dropwise to a larger volume of deionized water (e.g., 20 mL) under vigorous stirring.

    • Allow the organic solvent to evaporate overnight.

    • The resulting aqueous solution will contain DOX-loaded micelles.

    • Remove unloaded DOX by dialysis against deionized water.

  • Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

    • Lyophilize a known volume of the DOX-loaded micelle solution.

    • Dissolve a weighed amount of the lyophilized powder in a suitable solvent (e.g., DMSO) to disrupt the micelles.

    • Determine the concentration of DOX using UV-Vis spectrophotometry or fluorescence spectroscopy.

    • Calculate DLC and EE using the following formulas:

      • DLC (%) = (Weight of loaded drug / Weight of drug-loaded micelles) x 100

      • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

  • In Vitro Drug Release Study:

    • Prepare two buffer solutions: one at pH 7.4 (simulating blood) and one at pH 5.5 (simulating the tumor microenvironment or endosomes).

    • Place a known amount of the DOX-loaded micelle solution into a dialysis bag.

    • Immerse the dialysis bags into the two different buffer solutions at 37 °C with gentle shaking.

    • At predetermined time intervals, withdraw a sample from the release medium and replace it with fresh buffer.

    • Analyze the concentration of released DOX in the withdrawn samples using UV-Vis or fluorescence spectroscopy.

    • Plot the cumulative drug release as a function of time for both pH conditions.

Expected Results and Interpretation:

The drug release profile is expected to show a significantly faster release rate at pH 5.5 compared to pH 7.4. This is because at the lower pH, the DMAEMA units become protonated, increasing the hydrophilicity of the polymer and leading to the swelling and eventual disassembly of the micelles, thus releasing the encapsulated drug.[10]

ParameterExpected ValueRationale
PDI of Terpolymer < 1.3Demonstrates a controlled polymerization process via RAFT, essential for uniform self-assembly.[3]
Micelle Size (DLS) 50 - 150 nmOptimal size range for passive targeting of tumors through the enhanced permeability and retention (EPR) effect.
Drug Loading Content 5 - 15% (w/w)Dependent on the hydrophobicity of the drug and the core-forming block of the polymer.
Drug Release at pH 7.4 < 20% over 24hIndicates good stability of the micelles in systemic circulation, minimizing premature drug release.
Drug Release at pH 5.5 > 70% over 24hDemonstrates effective stimuli-responsive release in an acidic environment, characteristic of tumor tissues or endosomal compartments.[10]

Conclusion

The terpolymerization of Methacryloxymethyltris(trimethylsiloxy)silane with hydrophilic and stimuli-responsive monomers via controlled radical polymerization techniques like RAFT offers a powerful and versatile platform for the creation of advanced drug delivery systems. By carefully selecting the comonomers and controlling the polymer architecture, researchers can design smart materials that encapsulate therapeutic agents and release them in a spatially and temporally controlled manner. The protocols and characterization techniques outlined in this application note provide a solid foundation for the development and validation of these innovative biomaterials, with the ultimate goal of improving therapeutic outcomes in a wide range of diseases.

References

  • Gulzar, A., et al. (2015). Stimuli responsive drug delivery application of polymer and silica in biomedicine. Journal of Materials Chemistry B, 3(44), 8599-8622. Available at: [Link]

  • Hoffman, A. S. (2020). Stimuli-Responsive Drug Release from Smart Polymers. PMC. Available at: [Link]

  • Boron Molecular. (2024). RAFT General Procedures. Available at: [Link]

  • Gao, C., et al. (n.d.). FT-IR spectra of PPEGMEA- g -PMOMMA 3 (A) and PPEG- MEA-g-PMAA 4 (B). ResearchGate. Available at: [Link]

  • MDPI. (2022). PH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery. Available at: [Link]

  • Pispas, S., et al. (2023). Triple Hydrophilic Statistical Terpolymers via RAFT Polymerization: Synthesis and Properties in Aqueous Solutions. MDPI. Available at: [Link]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7723-7747. Available at: [Link]

  • O'Reilly, R. K., et al. (n.d.). Synthesis and characterization of variable conformation pH responsive block co-polymers for nucleic acid delivery and targeted cell entry. RSC Publishing. Available at: [Link]

  • Chen, Y., et al. (2018). Silica-Based Stimuli-Responsive Systems for Antitumor Drug Delivery and Controlled Release. MDPI. Available at: [Link]

  • Armes, S. P., et al. (2014). RAFT polymerization of hydroxy-functional methacrylic monomers under heterogeneous conditions: effect of varying the core-forming block. Polymer Chemistry. Available at: [Link]

  • Pispas, S., et al. (2022). Controlled Amphiphilicity and Thermo-Responsiveness of Functional Copolymers Based on Oligo(Ethylene Glycol) Methyl Ether Methacrylates. PMC. Available at: [Link]

  • Al-Azzawi, W. K., et al. (2022). Formulation Development and Characterization of pH Responsive Polymeric Nano-Pharmaceuticals for Targeted Delivery of Anti-Cancer Drug (Methotrexate). NIH. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pH-responsive silicone surfactant. Available at: [Link]

  • Piskin, E., et al. (n.d.). A representative FTIR spectrum of the poly(St–PEG–MA–DMAPM) terpolymer. ResearchGate. Available at: [Link]

  • Medical and Pharmaceutical Journal. (2021). Stimuli-Responsive Nanocarriers: Revolutionizing Site-Specific Drug Release. Available at: [Link]

  • Pispas, S., et al. (n.d.). Structural characteristics of TER-1 and TER-3 terpolymers in aqueous media. ResearchGate. Available at: [Link]

  • Lin, J., et al. (2015). Stimuli responsive drug delivery application of polymer and silica in biomedicine. PubMed. Available at: [Link]

  • Roy, R. K., et al. (2021). Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. NIH. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Polymerization of Methacryloxymethyltris(trimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting and Best Practices

Welcome to the technical support center for Methacryloxymethyltris(trimethylsiloxy)silane (MCR-M07, CAS No. 17096-07-0). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this unique monomer in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to diagnose and resolve common issues encountered during polymerization.

MCR-M07 is a valuable monomer, prized for introducing properties like high oxygen permeability, hydrophobicity, and low surface energy into polymeric systems.[1] It is a cornerstone in the development of advanced materials, most notably gas-permeable contact lenses and high-performance coatings.[2] However, its unique structure, combining a reactive methacrylate group with a bulky, oxygen-permeable siloxane moiety, presents specific challenges during free-radical polymerization.[1][3]

This document is structured to provide rapid answers through FAQs and in-depth solutions via comprehensive troubleshooting guides.

Section 1: Frequently Asked Questions (FAQs)

Q1: What type of initiator is recommended for MCR-M07 polymerization? A: MCR-M07 undergoes standard free-radical polymerization. The choice of initiator depends on your desired reaction conditions:

  • Thermal Curing: Azo initiators like Azobisisobutyronitrile (AIBN) or peroxide initiators such as Benzoyl Peroxide (BPO) are standard choices.[1][4] AIBN is often preferred for its predictable decomposition kinetics and avoidance of oxidative side reactions that can occur with peroxides.

  • Photocuring (UV): For UV-curable systems, a suitable photoinitiator that absorbs in the UV or visible spectrum is required to generate radicals upon exposure to light.[1]

Q2: In which solvents is MCR-M07 soluble? A: MCR-M07 is soluble in a wide range of common organic solvents, including toluene, THF, chloroform, and dioxane.[1][4] It is generally not soluble in water, though it can be emulsified for use in water-borne systems with the appropriate surfactants.[1]

Q3: Is it necessary to remove the inhibitor from the MCR-M07 monomer before use? A: Yes, this is a critical step. Commercial monomers are shipped with inhibitors (e.g., MEHQ, BHT) to prevent spontaneous polymerization during storage.[5] These inhibitors will scavenge the initial radicals generated by your initiator, leading to a significant induction period or complete failure of the polymerization reaction.[6][7]

Q4: My polymerization is failing, especially at the surface exposed to air. What is happening? A: You are likely experiencing oxygen inhibition. Oxygen is a potent inhibitor of free-radical polymerization.[8] The high oxygen permeability of the siloxane groups in MCR-M07 can exacerbate this issue.[3] Oxygen reacts with propagating radicals to form stable, non-propagating peroxy radicals, effectively terminating the chain reaction.[8] This is why it is crucial to deoxygenate your reaction mixture and maintain an inert atmosphere.

Section 2: Troubleshooting Guides

This section provides a deeper dive into specific problems, outlining potential causes and actionable solutions.

Guide 1: Problem - Polymerization Fails to Initiate or is Unacceptably Slow

This is one of the most common issues and is almost always related to the presence of inhibitors that consume the free radicals necessary for polymerization.

Caption: Troubleshooting flow for initiation failure.

  • Inhibitor Presence:

    • Causality: Inhibitors are phenolic compounds (like MEHQ) designed to quench radicals. They will outcompete the monomer for any radicals generated by the initiator until they are fully consumed.

    • Solution: The inhibitor must be removed prior to polymerization. Passing the monomer through a column of basic activated alumina is the most common and effective method.[5]

  • Oxygen Inhibition:

    • Causality: Molecular oxygen (O₂) is a diradical that readily reacts with carbon-centered radicals on the growing polymer chain. This forms a peroxy radical which is much less reactive and typically terminates the chain, halting polymerization.[8][9] The high oxygen solubility in siloxane-containing systems makes MCR-M07 particularly susceptible.[3]

    • Solution: Rigorously deoxygenate the monomer and solvent mixture before initiating polymerization. This can be achieved by:

      • Sparging: Bubbling a fine stream of an inert gas (Nitrogen or Argon) through the reaction mixture for 30-60 minutes.

      • Freeze-Pump-Thaw: For more stringent requirements, performing at least three cycles of freezing the mixture with liquid nitrogen, applying a high vacuum, and then thawing.

      • Always maintain a positive pressure of inert gas over the reaction for its entire duration.

  • Incorrect Initiator Choice or Concentration:

    • Causality: Every thermal initiator has an optimal temperature range dictated by its decomposition half-life. If the reaction temperature is too low, the rate of radical generation will be insufficient to start the polymerization effectively.

    • Solution: Ensure your reaction temperature is appropriate for your chosen initiator. For example, the 10-hour half-life temperature for AIBN is ~65°C. Running a reaction significantly below this temperature will result in a very slow initiation rate.

This protocol describes the standard lab-scale procedure for removing phenolic inhibitors like MEHQ from MCR-M07.

  • Preparation:

    • Take a glass chromatography column and add a small plug of glass wool or cotton to the bottom.

    • Securely clamp the column in a vertical position inside a fume hood.

    • Fill the column approximately 2/3 full with basic activated alumina. The amount of alumina should be about 10-20 times the weight of the monomer to be purified.

  • Purification:

    • Gently tap the column to pack the alumina.

    • Slowly pour the MCR-M07 monomer directly onto the top of the alumina bed.

    • Allow the monomer to percolate through the column under gravity. Do not apply pressure, as this can reduce the contact time and efficiency of inhibitor removal.

    • Collect the purified, inhibitor-free monomer in a clean, dry flask.

  • Storage and Use:

    • The purified monomer is now highly susceptible to spontaneous polymerization and should be used immediately.[6]

    • If short-term storage is necessary, store it in a refrigerator (0-5°C) in a dark, sealed container under an inert atmosphere.[10] Do not store for extended periods.

Guide 2: Problem - Poor Control Over Molecular Weight (MW) and High Polydispersity (Đ)

Achieving a target molecular weight and a narrow molecular weight distribution (low Đ) is crucial for predictable material properties. High dispersity is an inherent challenge in conventional free-radical polymerization.

  • Initiator Concentration:

    • Causality: The final molecular weight is inversely proportional to the square root of the initiator concentration. A higher initiator concentration leads to a larger number of simultaneously growing chains, which consume the available monomer more quickly, resulting in shorter (lower MW) chains.

    • Solution: To increase molecular weight, decrease the initiator concentration. Conversely, to decrease molecular weight, increase the initiator concentration. This relationship is not linear and requires empirical optimization for your specific system.

  • Reaction Temperature:

    • Causality: Higher temperatures increase the rate of both initiation and termination reactions. The dominant effect is typically an increased rate of initiation, leading to a higher concentration of radicals and, consequently, lower molecular weight polymers.

    • Solution: Lowering the reaction temperature (while ensuring it's still effective for the initiator) can help increase the molecular weight.

  • Chain Transfer Reactions:

    • Causality: Chain transfer agents (CTAs), which can be the solvent, monomer, or an intentionally added agent, can prematurely terminate a growing polymer chain and start a new one. This process is a primary cause of lower molecular weights and broader dispersity.[11]

    • Solution:

      • Solvent Choice: Choose a solvent with a low chain transfer constant. Aromatic solvents like toluene can participate in chain transfer more readily than ketones or esters.

      • Controlled Polymerization: For the highest degree of control over MW and Đ, consider employing controlled radical polymerization (CRP) techniques such as RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization. These methods are specifically designed to minimize termination events and produce polymers with predictable molecular weights and very low dispersity (Đ < 1.2).

ParameterEffect on Molecular Weight (MW)Effect on Polydispersity (Đ)Rationale
[Initiator] ↑ Generally ↑More chains initiated, monomer consumed faster.
Temperature ↑ Generally ↑Increased rate of initiation and termination.
[Monomer] ↑ Higher propagation rate relative to termination.
Chain Transfer ↑ Premature termination of growing chains.
Guide 3: Problem - Poor Hydrolytic Stability of the Final Polymer

While the polymer backbone formed from the methacrylate group is stable, the tris(trimethylsiloxy)silane side groups can be susceptible to hydrolysis, especially under acidic or basic conditions, compromising the material's long-term performance.

Caption: Siloxane hydrolysis and subsequent condensation.

  • Exposure to Acidic or Basic Conditions:

    • Causality: The Si-O-Si (siloxane) bond is kinetically stable at neutral pH but is susceptible to cleavage catalyzed by both acids and bases.[12] This can lead to degradation of the side chains, altering the surface properties and potentially causing cross-linking through subsequent condensation of the resulting silanol (Si-OH) groups.

    • Solution:

      • Ensure the final polymer is not stored or used in environments with extreme pH values.

      • During purification, wash the polymer with neutral water and ensure all acidic or basic residues from synthesis are removed.

      • In formulations, avoid using acidic or basic additives that could catalyze hydrolysis over time.

  • Monomer Purity:

    • Causality: The presence of residual chlorosilanes or other reactive silicon species from the monomer synthesis can lead to the formation of less stable bonds within the polymer structure.

    • Solution: Use high-purity monomer (≥98%).[2] If purity is a concern, consider purification by vacuum distillation, though this carries a risk of premature polymerization and must be done carefully at the lowest possible temperature.[5]

Section 3: Safety & Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

  • First Aid:

    • Skin Contact: Wash the affected area thoroughly with soap and water.[10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek medical attention.[10]

  • Storage: Store MCR-M07 monomer in a cool (recommended 0-5°C), dark, and dry place in a tightly sealed container, preferably under an inert atmosphere like nitrogen.[10]

  • Stability: The monomer is stable under recommended storage conditions. However, it can undergo hazardous polymerization if stored above 50°C or exposed to heat, sparks, or incompatible materials like oxidizing agents and peroxides.[10]

References

  • ResearchGate. (2025, August 6). Terpolymerization of 3-methacryloxypropyl tris(trimethylsiloxy)silane, methacrylic acid and dimethyl octyl ammonium styrene sulfonate: Determination of the reactivity ratios. Available at: [Link]

  • Co-Formula. CFS-S070, 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane, CAS NO. 17096-07-0. Available at: [Link]

  • Gelest, Inc. METHACRYLOXYPROPYLTRIS(TRIMETHYLSILOXY)SILANE. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. PMC. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Effect of mixed silanes on the hydrolytic stability of composites. PubMed. Available at: [Link]

  • Gelest, Inc. (2013, December 10). Living Polymerization Routes to Siloxane Macromers and Higher Order Silicone Structures. Available at: [Link]

  • Google Patents. JP2000508348A - How to remove polymerization inhibitors from monomer mixtures with the help of doped alumina.
  • Co-Formula. Methacryloxymethyltris(Trimethylsiloxy)Silane Cas 74681-63-3. Available at: [Link]

  • SciSpace. (2004, November 1). The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyan. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Tris(trimethylsilyl)silane as a co-initiator for dental adhesive: Photo-polymerization kinetics and dynamic mechanical property. PubMed. Available at: [Link]

  • ResearchGate. Preparation, stabilization and CHARACTERIZATION of 3-(Methacryloyloxy) propyl trimethoxy silane modified colloidal nanosilica particles. Available at: [Link]

  • RSC Publishing. Fine control of the molecular weight and polymer dispersity via a latent monomeric retarder. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. Available at: [Link]

  • Gelest, Inc. (2014, December 22). METHACRYLOXYPROPYLTRIS(TRIMETHYLSILOXY)SILANE Safety Data Sheet. Available at: [Link]

  • ResearchGate. The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal. Available at: [Link]

  • RSC Publishing. (n.d.). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. Soft Matter. Available at: [Link]

  • YouTube. (2025, May 26). How Do Polymerization Inhibitors Work?. Chemistry For Everyone. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and evaluation of novel siloxane-methacrylate monomers used as dentin adhesives. PMC. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Preparation and Characterization of Tris(trimethylsiloxy)silyl Modified Polyurethane Acrylates and Their Application in Textile Treatment. Available at: [Link]

  • YouTube. (2018, January 23). MOLECULAR WEIGHT CONTROL IN POLYCONDENSATION POLYMERIZATION. Available at: [Link]

  • ACS Publications. Controlled Radical Polymerization: from Oxygen Inhibition and Tolerance to Oxygen Initiation. Available at: [Link]

  • Gelest, Inc. REACTIVE SILICONES: Forging New Polymer Links. Available at: [Link]

  • MDPI. Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution. Available at: [Link]

  • KU ScholarWorks. Tris(trimethylsilyl)silane as a co-initiator for dental adhesive: Photo-polymerization kinetics and dynamic mechanical property. Available at: [Link]

  • ResearchGate. (2020, July 18). Preparation and Characterization of Tris(trimethylsiloxy)silyl Modified Polyurethane Acrylates and Their Application in Textile Treatment. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Novel polyfunctional silanes for improved hydrolytic stability at the polymer-silica interface. PubMed. Available at: [Link]

  • ACS Publications. (2021, August 16). Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending. PMC. Available at: [Link]

  • YouTube. (2025, August 23). How Does Siloxane Ring-Opening Polymerization Work?. Chemistry For Everyone. Available at: [Link]

  • Nature. Controlling polymer properties through the shape of the molecular-weight distribution. Available at: [Link]

  • ResearchGate. Silicone–polyacrylate composite latex particles. Particles formation and film properties. Available at: [Link]

  • Gelest, Inc. Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Available at: [Link]

Sources

controlling the reactivity of Methacryloxymethyltris(trimethylsiloxy)silane in copolymerization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methacryloxymethyltris(trimethylsiloxy)silane Reactivity Control

Welcome to the technical support center for Methacryloxymethyltris(trimethylsiloxy)silane (MCR-M17-M). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this versatile silane monomer. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you control its reactivity and achieve desired copolymer properties.

Understanding the Monomer: A Dual-Personality Molecule

Methacryloxymethyltris(trimethylsiloxy)silane is a unique hybrid monomer. Its behavior in copolymerization is governed by two distinct structural components:

  • The Methacryloyloxy Group : This is a standard methacrylate reactive group. It readily participates in free-radical polymerization, allowing MCR-M17-M to be incorporated into a polymer backbone alongside other common monomers like acrylates, methacrylates, and styrenes.[1]

  • The Tris(trimethylsiloxy)silyl Group : This bulky, non-polar siloxane tail is responsible for the unique properties MCR-M17-M imparts. During and after polymerization, these groups tend to migrate towards the polymer-air or polymer-substrate interface.[1][2] This surface segregation creates a silicone-rich surface layer, resulting in properties like high hydrophobicity, low surface energy, and high gas permeability.[1][3]

This dual nature is key to its utility but also presents specific challenges in controlling its incorporation and achieving a homogeneous copolymer structure.

Frequently Asked Questions (FAQs)

This section addresses common initial queries when working with MCR-M17-M.

Q1: What are the most common challenges when copolymerizing MCR-M17-M? The primary challenges include managing the large differences in reactivity it may have with comonomers, preventing hydrolysis of the siloxane group, avoiding phase separation due to thermodynamic incompatibility between the siloxane and organic components, and controlling the polymer architecture to achieve the desired surface or bulk properties.[4][5][6]

Q2: Which comonomers are typically used with MCR-M17-M? It is readily copolymerized with a variety of radical-polymerizable monomers. Common partners include methyl methacrylate (MMA), styrene, acrylamides, and other acrylic or methacrylic monomers.[1] The choice of comonomer is critical as it influences the reactivity ratios, solubility, and final properties of the copolymer.

Q3: Why does my final copolymer appear cloudy or opaque? Cloudiness is often a sign of phase separation between the silicone-rich segments and the organic polymer backbone.[4][6] This occurs when the components are thermodynamically incompatible. To mitigate this, consider using a graft copolymerization technique or choosing a comonomer that has better compatibility with the siloxane group.[4][6]

Q4: How can I ensure the siloxane groups migrate to the surface? Surface migration of the tris(trimethylsiloxy)silyl groups is a spontaneous process driven by the reduction of surface energy.[1][2] This phenomenon, known as surface segregation, is most effective during film formation or curing processes.[1] Ensuring the polymer has sufficient mobility during this stage (e.g., by annealing above the glass transition temperature) can enhance this effect. Even low loadings of 1-5% by weight can be sufficient for surface modification.[1]

Q5: Is MCR-M17-M susceptible to hydrolysis? How can I prevent it? Yes, the siloxane bonds in MCR-M17-M can be susceptible to hydrolysis, particularly in the presence of acidic comonomers (like methacrylic acid) or protic solvents.[5] This can degrade the polymer's properties over time. To prevent hydrolysis, it is crucial to use anhydrous solvents and reagents. If an acidic comonomer is necessary, consider post-polymerization hydrolysis and condensation reactions to form a stable siloxane network, or use more hydrolytically stable silane analogues if available.[5][7]

Q6: What type of initiator is recommended for MCR-M17-M copolymerization? Like other methacrylates, MCR-M17-M requires a radical initiator. For thermal curing, standard initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are effective.[1][8] For UV-cured systems, it is highly suitable when paired with appropriate photoinitiators due to its methacrylate group.[1]

Troubleshooting Guide: From Theory to Practice

This section provides a structured approach to solving common experimental problems.

Problem 1: Inconsistent Copolymer Composition or Low MCR-M17-M Incorporation

You observe that the final copolymer composition, as determined by techniques like NMR or elemental analysis, does not match the initial monomer feed ratio, or that MCR-M17-M incorporation is lower than expected.

  • Root Cause Analysis: This issue is almost always tied to the monomer reactivity ratios . The physical properties and microstructure of a copolymer are dictated by these ratios (r₁, r₂).[9] If the reactivity ratio of your comonomer (r₁) is much greater than that of MCR-M17-M (r₂), the comonomer will be consumed much faster, leading to a copolymer that is initially rich in the comonomer and later rich in MCR-M17-M, or the reaction may terminate before significant MCR-M17-M is incorporated. This is known as compositional drift.[10]

  • Strategic Solution: The key is to understand and control the polymerization kinetics.

    • Determine Reactivity Ratios: First, you must determine the reactivity ratios for your specific monomer pair under your experimental conditions. This is a critical step for reproducible results. Methods like Fineman-Ross, Kelen-Tüdös, or nonlinear least-squares analysis are standard.[8][9] The process involves running several polymerizations at low conversion (<10%) with varying monomer feed ratios and analyzing the resulting copolymer composition.[10][11]

    • Control Compositional Drift: Once the reactivity ratios are known, you can implement a strategy to ensure uniform copolymer composition. Semi-batch polymerization under monomer-starved conditions is a highly effective method.[12] In this technique, the more reactive monomer is fed into the reactor at a controlled rate throughout the polymerization, maintaining a constant monomer ratio and leading to a more homogeneous copolymer.

Workflow for Addressing Inconsistent Monomer Incorporation

start Problem: Inconsistent Copolymer Composition check_conversion Was reaction run to high conversion? start->check_conversion low_conversion_issue Inconsistency at <10% conversion suggests analytical error or impurities. check_conversion->low_conversion_issue No high_conversion_issue High conversion likely caused by compositional drift. check_conversion->high_conversion_issue Yes determine_rr Action: Determine Monomer Reactivity Ratios (r1, r2) (See Protocol 2) high_conversion_issue->determine_rr analyze_rr Are r1 and r2 significantly different? determine_rr->analyze_rr similar_rr Result: Random Copolymerization. Inconsistency may be due to other factors (e.g., solubility). analyze_rr->similar_rr No (r1 ≈ r2 ≈ 1) different_rr Result: Non-ideal Copolymerization. Compositional drift is confirmed. analyze_rr->different_rr Yes (r1 >> r2 or r2 >> r1) implement_control Action: Implement Controlled Polymerization Technique different_rr->implement_control semibatch Recommendation: Semi-batch polymerization under monomer-starved conditions. implement_control->semibatch end Outcome: Homogeneous Copolymer Composition semibatch->end

Caption: Troubleshooting workflow for inconsistent monomer incorporation.

Problem 2: Hydrolysis of Siloxane Groups and Loss of Properties

You notice a change in the material's properties (e.g., loss of hydrophobicity, change in mechanical strength) during storage, especially in humid conditions or when formulated with acidic components.

  • Root Cause Analysis: The Si-O-Si bonds of the tris(trimethylsiloxy) group are susceptible to cleavage by water, a reaction often catalyzed by acids or bases.[5] This is a significant issue in applications requiring long-term stability, such as ophthalmic lenses, where copolymerization with acidic monomers like methacrylic acid is used to increase moisture content.[5] The stability of silane coupling agents is a known challenge, with aging leading to condensation and derivatization.[7]

  • Strategic Solution:

    • Rigorous Anhydrous Conditions: The first line of defense is to remove water. Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Purify comonomers to remove water and acidic impurities.

    • pH Control: Avoid strongly acidic or basic conditions during polymerization and formulation. If an acidic comonomer is essential, use the minimum required amount and consider if a comonomer with a non-acidic hydrophilic group (e.g., N,N-dimethylacrylamide) could serve the same purpose.[5]

    • Post-Polymerization Curing: In some systems, a post-polymerization thermal cure can promote cross-linking between hydrolyzed silanol groups, forming a more stable siloxane network (Si-O-Si), which can improve overall stability.

Schematic of Semi-Batch Polymerization for Composition Control

cluster_0 Monomer Feed System cluster_1 Reaction Vessel feed feed reactor reactor feed:f0->reactor:r0 Controlled Feed Rate (maintains constant [M1]/[M2]) polymer Homogeneous Copolymer (Uniform distribution of M1 and M2) reactor->polymer Polymerization

Caption: Semi-batch process to control copolymer composition.

Key Experimental Protocols

Protocol 1: General Free-Radical Copolymerization of MCR-M17-M and Methyl Methacrylate (MMA)

This protocol provides a baseline for copolymerizing MCR-M17-M. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Monomer Purification: Purify MCR-M17-M and MMA by passing them through a column of basic alumina to remove inhibitors.

  • Reagent Preparation: In a Schlenk flask, dissolve the desired molar ratio of MCR-M17-M and MMA in anhydrous toluene (e.g., to achieve a total monomer concentration of 2 M).

  • Initiator Addition: Add the radical initiator, AIBN (typically 0.5 mol% with respect to the total monomer concentration).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70°C. Let the reaction proceed for the desired time (e.g., 6 hours). To maintain low conversion for analysis, reaction times should be kept short (e.g., 30-60 minutes).[11]

  • Termination and Precipitation: Cool the reaction in an ice bath to quench the polymerization. Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol).

  • Purification and Drying: Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and initiator residues. Dry the final copolymer in a vacuum oven at 40°C to a constant weight.[11]

Protocol 2: Determination of Monomer Reactivity Ratios

This protocol is essential for understanding your specific copolymerization system.

  • Setup Multiple Reactions: Prepare a series of at least five polymerization reactions as described in Protocol 1. Each reaction should have a different initial monomer feed ratio (e.g., MCR-M17-M/MMA molar ratios of 20/80, 40/60, 50/50, 60/40, 80/20).

  • Ensure Low Conversion: It is critical to stop the polymerization at low conversion (<10% total conversion).[10][11] This ensures the monomer feed ratio remains relatively constant. Monitor conversion by taking aliquots and measuring solid content or by stopping the reactions at very short, predetermined times.

  • Isolate and Purify: Isolate and purify the copolymer from each reaction as described in Protocol 1.

  • Determine Copolymer Composition: For each of the five purified copolymers, determine the exact molar composition. ¹H-NMR spectroscopy is often effective. For MCR-M17-M/MMA copolymers, you can compare the integral of the methoxy protons (-OCH₃) from MMA with the methyl protons (-Si(CH₃)₃) from MCR-M17-M.[13]

  • Calculate Reactivity Ratios: Use the initial monomer feed ratios (f₁, f₂) and the resulting copolymer compositions (F₁, F₂) to calculate the reactivity ratios (r₁, r₂). This can be done using linearization methods like the Kelen-Tüdös method or, more accurately, with nonlinear least-squares curve fitting software.[9]

Data Summary Table

The following table presents hypothetical reactivity ratios for MCR-M17-M (M₁) with common comonomers (M₂) to illustrate potential behaviors. Actual values must be determined experimentally.

Comonomer (M₂)r₁ (MCR-M17-M)r₂ (Comonomer)r₁ * r₂Predicted Copolymer Behavior
Methyl Methacrylate (MMA) ~0.85~0.98~0.83Nearly ideal random copolymerization. Compositional drift is minimal.[14]
Styrene (St) < 1< 1< 1Tendency towards formation of an alternating copolymer.
Methacrylic Acid (MAA) VariesVariesVariesComplex behavior; reactivity can be heavily influenced by solvent due to hydrogen bonding.[8]
N,N-Dimethylacrylamide (DMAA) ~1.0~1.0~1.0Ideal copolymerization, forming a random copolymer with composition matching the feed ratio.[5]

Note: The values for MMA are based on a similar silane monomer, 3-[tri(trimethylsilyloxy)silyl]propyl methacrylate (SiMA), as a proxy.[14] The other values are illustrative.

References

  • Daken Chemical. (2026). Application of 3-(METHACRYLOYLOXY)PROPYLTRIS(TRIMETHYLSILOXY)SILANE in Coatings and Surface Treatments.
  • Yilgor, I., & Yilgor, E. (n.d.). Silicone containing copolymers: Synthesis, properties and applications.
  • Hosseini, S., et al. (2022). Methyl Methacrylate-Based Copolymers: Recent Developments in the Areas of Transparent and Stretchable Active Matrices. ACS Omega.
  • Zhang, L., et al. (n.d.). MEASUREMENTS OF MONOMER REACTIVITY RATIOS FOR COPOLYMERIZATION OF STYRENE AND METHYL METHACRYLATE IN CARBON DIOXIDE AT VAPOR-LIQ.
  • Wang, X., et al. (2020). Preparation and Characterization of Tris(trimethylsiloxy)silyl Modified Polyurethane Acrylates and Their Application in Textile Treatment. National Institutes of Health.
  • Benkhira, A., et al. (2025). Terpolymerization of 3-methacryloxypropyl tris(trimethylsiloxy)silane, methacrylic acid and dimethyl octyl ammonium styrene sulfonate: Determination of the reactivity ratios. ResearchGate.
  • Eliades, G., et al. (2018). Stability and Reactivity of γ-ΜPTMS Silane in Some Commercial Primer and Adhesive Formulations. PubMed.
  • Bissinger, F., et al. (2018). Determination of the Radical Reactivity Ratios of 2-(N-Ethylperfluorooctanesulfonamido)ethyl Acrylate and Methacrylate in Copolymerizations with N,N-Dimethylacrylamide by in Situ 1H NMR Analysis As Established for Styrene–Methyl Methacrylate Copolymerizations. Macromolecules.
  • Skakic, D. (2012). Synthesis and characterization of hydrophilic silicone copolymers. Chalmers Publication Library.
  • Canu, P., et al. (2025). Composition Control of Copolymer in Semibatch Emulsion CopolymerizationI. Methyl Methacrylate/Styrene Two-Component System. ResearchGate.
  • Google Patents. (n.d.). EP2076523B1 - Hydrolysis-resistant silicone compounds.
  • Hosseini, S., et al. (2022). Methyl Methacrylate-Based Copolymers: Recent Developments in the Areas of Transparent and Stretchable Active Matrices. National Institutes of Health.
  • Ghaffar, A., et al. (n.d.). Reactivity Ratios for Organotin Copolymer Systems. PubMed Central (PMC).
  • Fu, X., et al. (2021). Fouling Release Coatings Based on Acrylate–MQ Silicone Copolymers Incorporated with Non-Reactive Phenylmethylsilicone Oil. PubMed Central (PMC).
  • Tirrell, D.A. (n.d.). COPOLYMER COMPOSITION. Caltech Authors.
  • Al-Bayati, A.S. (2024). Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically.

Sources

preventing premature gelation with Methacryloxymethyltris(trimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methacryloxymethyltris(trimethylsiloxy)silane (MTS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile methacrylate-functionalized silane. Premature gelation is a common and costly issue that can derail experiments and lead to inconsistent results. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, prevent, and resolve issues related to unintended polymerization of MTS.

Understanding the Challenge: The Dual Nature of MTS

Methacryloxymethyltris(trimethylsiloxy)silane is a unique monomer possessing two distinct reactive functionalities: a methacrylate group and a tris(trimethylsiloxy)silane group. While the silane portion is susceptible to hydrolysis and condensation, the primary cause of premature gelation—the rapid, uncontrolled formation of a solid or semi-solid polymer—is almost always the spontaneous free-radical polymerization of the methacrylate group. This guide focuses on preventing this specific phenomenon.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding MTS handling and stability.

Q1: What is premature gelation and why does it happen with MTS?

A: Premature gelation is the uncontrolled, often rapid, polymerization of the MTS monomer into a viscous liquid or solid gel before the intended reaction is initiated. This occurs due to the spontaneous initiation of a free-radical chain reaction involving the methacrylate functional group. Key triggers for this unwanted polymerization include:

  • Heat: Elevated temperatures can cause the thermal decomposition of trace impurities (like peroxides) or the monomer itself, generating free radicals that initiate polymerization.[1]

  • Light (UV): Ultraviolet radiation possesses sufficient energy to initiate radical formation.

  • Contamination: Impurities such as transition metal ions, dust, or incompatible solvents can act as catalysts or sources of radicals.[1]

  • Depletion of Inhibitor: Commercial MTS is stabilized with an inhibitor. If this inhibitor is prematurely removed or consumed, the monomer is left unprotected.

Q2: What is the role of the inhibitor (e.g., MEHQ) included in the product?

A: The inhibitor, typically the monomethyl ether of hydroquinone (MEHQ) or other phenolic compounds, is a critical component for ensuring the shelf-life and stability of MTS.[2] Its function is to "quench" or "scavenge" stray free radicals that may form spontaneously in the monomer, thereby preventing the initiation of a polymerization chain reaction. It is a crucial safeguard against premature gelation during shipping and storage.

Q3: Is oxygen necessary for the inhibitor to work?

A: Yes, this is a critical and often misunderstood point. Phenolic inhibitors like MEHQ require the presence of a small amount of dissolved oxygen to effectively scavenge radicals. The inhibitor first reacts with oxygen to form a stable nitroxide radical, which is the active species that terminates the growing polymer chains. Therefore, storing inhibited monomers under a strictly oxygen-free (e.g., heavy nitrogen or argon purge) atmosphere for extended periods can render the inhibitor ineffective and may actually increase the risk of polymerization.[3]

Q4: When should I remove the inhibitor?

A: The inhibitor should only be removed immediately before you intend to use the MTS in a polymerization reaction. Once the inhibitor is removed, the monomer is highly susceptible to spontaneous polymerization and should be used within a few hours.[4] Storing inhibitor-free monomer is strongly discouraged.

Q5: How should I properly store MTS?

A: Proper storage is the first line of defense against premature gelation. Follow these guidelines strictly:

  • Temperature: Store in a cool, dark location, ideally refrigerated (2-8°C).[5] Avoid temperature cycling and never freeze the monomer, as this can cause localized inhibitor depletion.

  • Container: Keep the monomer in its original, opaque container to protect it from light.[6] The container should be tightly sealed to prevent contamination and moisture ingress.[6][7]

  • Atmosphere: The headspace in the container should be air, not an inert gas, to ensure the inhibitor remains active.[3]

ParameterRecommended Storage ConditionRationale
Temperature 2–8 °CReduces the rate of spontaneous radical formation.
Light Exposure Store in original, opaque container in the dark.Prevents UV-induced polymerization.
Atmosphere Headspace should contain air.Oxygen is required for phenolic inhibitors (e.g., MEHQ) to function effectively.[3]
Container Seal Tightly sealed.Prevents contamination by moisture and other impurities.[7][8]

Part 2: Troubleshooting Guide: Diagnosing and Solving Premature Gelation

This section is structured to help you diagnose the cause of gelation based on when it occurs.

Scenario 1: Monomer is Viscous or Solidified in the Bottle Upon Opening

If you discover the MTS has gelled during storage, it is generally not salvageable. The primary goal is to determine the cause to prevent future occurrences.

Potential Cause Underlying Mechanism & Explanation Corrective & Preventive Actions
Improper Storage Temperature Storing at elevated ambient temperatures (e.g., on a lab bench in a warm room) significantly accelerates the rate of spontaneous radical formation, overwhelming the inhibitor.[1]Action: Always store MTS in a designated, temperature-controlled refrigerator (2-8°C). Use a temperature log to ensure consistency.
Light Exposure The bottle was left in direct sunlight or exposed to strong laboratory lighting. UV energy can cleave bonds, creating initiator radicals that begin the polymerization process.Action: Store the bottle in a dark cabinet or refrigerator immediately upon receipt. Use opaque secondary containers if necessary.
Inhibitor Inactivation The container was purged with an inert gas (N₂ or Ar) for an extended period, depleting the oxygen required for the MEHQ inhibitor to function.[3]Action: Do not purge inhibited monomers with inert gas for long-term storage. The air in the headspace is necessary.
Contamination The bottle was opened previously, and contaminants (e.g., from a dirty pipette) were introduced, which may have initiated polymerization.Action: Always use clean, dry pipettes or syringes to dispense the monomer. Never return unused monomer to the original bottle.
Scenario 2: Gelation Occurs During the Experimental Procedure

This is the most common scenario. The following workflow and diagrams will help you pinpoint the issue.

G start Premature Gelation Observed During Experiment q1 Was the inhibitor removed? start->q1 q2 Was the reaction heated or exposed to a light source? q1->q2 No (Inhibitor Present) q4 Was the reaction run under an inert atmosphere? q1->q4 Yes (Inhibitor Removed) q3 Were solvents and other reagents pure/anhydrous? q2->q3 No sol_b Root Cause: Thermal/Photo Initiation Solution: Reduce temperature, shield from light, or introduce a retarder. q2->sol_b Yes sol_a Root Cause: Residual Inhibitor Solution: Ensure complete inhibitor removal. Test a small batch. q3->sol_a Yes sol_c Root Cause: Contamination Solution: Use high-purity, anhydrous solvents. Dry glassware thoroughly. q3->sol_c No sol_e Root Cause: Spontaneous Polymerization Solution: Use inhibitor-free monomer immediately. Add a controlled amount of inhibitor back if a delay is needed. q3->sol_e Yes q4->q3 Yes sol_d Root Cause: Oxygen Inhibition Solution: Degas monomer/solvents and maintain a positive inert gas pressure. q4->sol_d No G cluster_poly A) Uncontrolled Polymerization cluster_inhibit B) Inhibited System I Initiator (I) R Radical (R•) I->R Initiation P1 Growing Chain (RM•) R->P1 + M M Monomer (M) P2 Longer Chain (RMₙ•) P1->P2 + (n-1)M Propagation Gel Gelation P2->Gel Chain Reaction R_in Stray Radical (R•) Inactive Inactive Product (RH) + Stable Radical (In•) R_in->Inactive + InH (Radical Scavenging) Inhibitor Inhibitor (InH) Stable Stable Monomer Inactive->Stable

Sources

purification techniques for Methacryloxymethyltris(trimethylsiloxy)silane post-synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Methacryloxymethyltris(trimethylsiloxy)silane (MCR-M0701). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the post-synthesis purification of this versatile monomer. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested advice to ensure you achieve the highest purity for your critical applications, such as the formulation of advanced biomedical devices and specialty polymers.[1][2]

Section 1: Understanding the Molecule and Its Challenges

Methacryloxymethyltris(trimethylsiloxy)silane is a unique hybrid molecule featuring a polymerizable methacrylate group and a bulky, hydrophobic tris(trimethylsiloxy)silyl moiety. This combination of functionalities, while highly desirable for material science, presents specific challenges during purification.

Key Molecular Features and Purification Implications:

  • Methacrylate Group: Prone to premature radical polymerization, especially at elevated temperatures. This necessitates the use of inhibitors and carefully controlled temperature during purification.[3]

  • Tris(trimethylsiloxy)silane Group: Susceptible to hydrolysis in the presence of water, which can lead to the formation of silanols and subsequent condensation into polysiloxanes.[4][5] This requires all purification steps to be conducted under strictly anhydrous conditions.

A thorough understanding of these competing degradation pathways—polymerization and hydrolysis—is paramount for successful purification.

Section 2: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the purification of Methacryloxymethyltris(trimethylsiloxy)silane in a practical question-and-answer format.

Q1: My crude product appears cloudy or has formed a gel. What is the likely cause?

A1: Cloudiness or gel formation is a strong indicator of either hydrolysis or polymerization.

  • Hydrolysis: If the crude product has been exposed to moisture, the tris(trimethylsiloxy)silane group can hydrolyze to form silanols. These silanols can then condense to form insoluble polysiloxane oligomers or gels. This is often accompanied by a slight increase in viscosity and a hazy appearance.

  • Polymerization: If the reaction or storage temperature was too high, or if inhibitors were not used effectively, the methacrylate group may have started to polymerize, leading to a significant increase in viscosity and potentially the formation of a solid polymer.

Troubleshooting Steps:

  • Review your synthesis and work-up procedures: Identify any steps where the product may have come into contact with water (e.g., aqueous washes, atmospheric moisture).

  • Check your storage conditions: Ensure the crude product was stored under a dry, inert atmosphere and at a low temperature (ideally <4°C).

  • Analytical Diagnosis:

    • FT-IR Spectroscopy: Look for the appearance of a broad peak around 3400 cm⁻¹ (O-H stretch), which would indicate the presence of silanols due to hydrolysis. A decrease in the intensity of the C=C peak around 1640 cm⁻¹ would suggest polymerization.

    • ¹H NMR Spectroscopy: The presence of broad polymer peaks, in addition to the characteristic monomer signals, is indicative of polymerization. Hydrolysis can be inferred from changes in the trimethylsilyl proton signals.[6]

Q2: I am observing a lower than expected yield after purification by distillation. What are the possible reasons?

A2: Low recovery from distillation can be attributed to several factors:

  • Product Loss Due to Polymerization: High temperatures in the distillation flask can induce polymerization, leaving a significant portion of your product as a non-volatile residue.

  • Incomplete Distillation: The high boiling point of Methacryloxymethyltris(trimethylsiloxy)silane requires a good vacuum to distill at a reasonable temperature. An inadequate vacuum will necessitate higher temperatures, exacerbating polymerization.

  • Mechanical Losses: Product can be lost on the surfaces of the distillation apparatus, especially if the distillation is performed on a small scale.[7]

Troubleshooting Steps:

  • Optimize Distillation Conditions: Use a high-vacuum pump and ensure all connections are leak-free. A shorter distillation path, such as a Kugelrohr apparatus, can minimize product holdup.

  • Use a Polymerization Inhibitor: Add a suitable inhibitor to the crude product before distillation.

  • Monitor the Distillation Temperature: Keep the pot temperature as low as possible while maintaining a steady distillation rate.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities. It can help detect unreacted starting materials, low-boiling siloxane byproducts, and residual solvents.[8][9][10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): NMR is invaluable for confirming the chemical structure of the desired product and for detecting impurities that may not be volatile enough for GC-MS. ¹H NMR can be used to check for the absence of signals from starting materials and to ensure the correct integration ratios of the different proton environments. ²⁹Si NMR can provide detailed information about the silicon environment and detect hydrolysis or condensation byproducts.[6][13][14][15]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a quick and easy way to confirm the presence of the key functional groups (C=O of the methacrylate, Si-O-Si of the siloxane) and the absence of significant hydroxyl peaks from hydrolysis.

Section 3: Detailed Purification Protocols

Pre-Purification Work-up

Before attempting distillation or chromatography, it is crucial to properly work up the reaction mixture to remove catalysts and any aqueous residues.

Step-by-Step Protocol:

  • Quenching the Reaction: If a catalyst was used in the synthesis (e.g., for hydrosilylation), it must be deactivated or removed. This may involve filtration through a pad of celite or silica gel.

  • Anhydrous Extraction: If an aqueous work-up is unavoidable, minimize contact time with water and perform the extraction at a low temperature. Use a non-polar organic solvent like hexane or ethyl acetate.

  • Drying: Thoroughly dry the organic phase with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. Ensure the bath temperature is kept low to prevent premature polymerization.

Purification by Vacuum Distillation

Vacuum distillation is the most common and effective method for purifying Methacryloxymethyltris(trimethylsiloxy)silane on a larger scale.[7][16][17]

Key Parameters and Considerations:

ParameterRecommended Value/ConsiderationRationale
Vacuum Level < 1 mmHgTo lower the boiling point and minimize thermal stress on the molecule.
Pot Temperature As low as possible for a steady distillation rateTo prevent polymerization of the methacrylate group.
Polymerization Inhibitor 100-200 ppm of MEHQ (monomethyl ether hydroquinone) or similarTo scavenge free radicals and prevent premature polymerization.
Apparatus Short-path distillation head or KugelrohrTo minimize product loss on glass surfaces.

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a dry, leak-free short-path distillation apparatus.

  • Inhibitor Addition: Add the polymerization inhibitor to the crude product in the distillation flask.

  • Degassing: Gently heat the crude product under vacuum to remove any residual solvent or volatile impurities.

  • Distillation: Gradually increase the temperature of the heating mantle while maintaining a high vacuum. Collect the fraction that distills at the expected boiling point.

  • Storage: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (<4°C) with a small amount of inhibitor.

Purification by Column Chromatography

For smaller scales or for the removal of non-volatile impurities, column chromatography can be an effective alternative.[18][19][20]

Key Parameters and Considerations:

ParameterRecommended Value/ConsiderationRationale
Stationary Phase Silica gel (230-400 mesh)A polar adsorbent that will retain polar impurities.[19]
Mobile Phase (Eluent) A non-polar solvent system, e.g., Hexane/Ethyl Acetate gradientStart with 100% hexane and gradually increase the polarity with ethyl acetate to elute the product.
Monitoring Thin-Layer Chromatography (TLC)To determine the optimal solvent system and to track the separation during the column run.[18][19]

Step-by-Step Protocol:

  • TLC Analysis: Develop a TLC method to determine the appropriate solvent system that gives good separation between the product and impurities.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, non-polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the solvent system, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Visualization of Workflows

Purification Workflow Diagram

PurificationWorkflow crude Crude MCR-M0701 workup Anhydrous Work-up crude->workup distillation Vacuum Distillation workup->distillation Large Scale chromatography Column Chromatography workup->chromatography Small Scale / High Purity analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis pure_product Pure MCR-M0701 analysis->pure_product

Caption: General purification workflow for MCR-M0701.

Troubleshooting Decision Tree

Troubleshooting start Purification Issue Observed issue Cloudy/Gel Product? start->issue low_yield Low Yield? start->low_yield hydrolysis Suspect Hydrolysis (Check for water exposure, FT-IR for -OH) issue->hydrolysis Yes polymerization Suspect Polymerization (Check temperature, inhibitors, NMR) issue->polymerization No dist_issue Distillation Problem (Check vacuum, temperature) low_yield->dist_issue Yes mech_loss Mechanical Loss (Use short path) low_yield->mech_loss No

Caption: Decision tree for troubleshooting common purification issues.

Section 5: Safety Precautions

Methacryloxymethyltris(trimethylsiloxy)silane should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere. The presence of an inhibitor is recommended for long-term storage.

Always consult the Safety Data Sheet (SDS) for the most up-to-date safety information.

References

  • Co-Formula. (n.d.). Methacryloxymethyltris(trimethylsiloxy)silane Cas 74681-63-3. Retrieved from [Link]

  • ResearchGate. (n.d.). The GC/MS chromatograms of methyl triethoxysilane and its species in.... Retrieved from [Link]

  • Google Patents. (2016). US20160077068A1 - Thin-layer chromatography plate, method for producing such a plate, and method for performing a thin-layer chromatography separation.
  • Google Patents. (n.d.). DE102010002202A1 - Process for the preparation of ester-functional silanes.
  • PubMed Central. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis and condensation mechanism of organofunctional silanes and.... Retrieved from [Link]

  • Science Publications. (n.d.). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A technique for high recoveries from vacuum distillations. Retrieved from [Link]

  • Gelest. (n.d.). Methacrylate- and Acrylate-Functional Silicones. Retrieved from [Link]

  • PubMed. (n.d.). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Retrieved from [Link]

  • PubMed Central. (n.d.). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and vacuum membrane distillation performance of a silane coupling agent-modified polypropylene hollow fiber membrane | Request PDF. Retrieved from [Link]

  • LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of Karstedt's Catalyst for Hydrosilylation of a Wide Variety of Functionalized Alkenes with Triethoxysilane and Trimethoxysilane | Request PDF. Retrieved from [Link]

  • Publikationen der UdS. (n.d.). PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES. Retrieved from [Link]

  • BRAS Chemicals. (n.d.). High Vacuum Distillations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Tetrakis(trimethylsilyl)silane as a Standard Compound for Fast Spinning Solid-State NMR Experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). Acrylate functional silicone telechelic structures synthesized by chain.... Retrieved from [Link]

  • Gelest. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Retrieved from [Link]

  • PubMed. (2013). Characterization of stationary phases based on polysiloxanes thermally immobilized onto silica and metalized silica using supercritical fluid chromatography with the solvation parameter model. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

  • SDC. (n.d.). SDC Phase 3 Chapter 19: Organo-Functional Silanes. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Separation and Identification of Molecular Species by GC-MS for the Reaction Mixture with Methyltrimethoxysilane (MTMOS). Retrieved from [Link]

  • SpringerLink. (n.d.). Assignment of chemical shift of silane species with bond state in 29 Si NMR spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information to Investigations on Non-Classical Siylium Ions and Cyclobutenyl Cations. Retrieved from [Link]

Sources

impact of impurities in Methacryloxymethyltris(trimethylsiloxy)silane on polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Methacryloxymethyltris(trimethylsiloxy)silane, a key monomer in the development of advanced polymers for biomedical and optical applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of MCR-M17-M polymerization and troubleshoot common issues arising from monomer impurities. Our goal is to provide not just solutions, but a deeper understanding of the chemical mechanisms at play.

Section 1: Frequently Asked Questions - Understanding MCR-M17-M Impurities

This section addresses the most common initial questions regarding monomer quality and handling.

Q1: What are the primary impurities in commercial MCR-M17-M and what are their sources?

The purity of MCR-M17-M is critical for achieving polymers with reproducible and desired properties. Impurities typically originate from the synthesis process or subsequent degradation. The synthesis of MCR-M17-M often involves the reaction of a methacryloxy-functional alkoxysilane with a chlorosilane, such as chlorotrimethylsilane[1].

Common Impurities Include:

  • Acidic Residues (e.g., HCl): Leftover from reactions involving chlorosilanes.

  • Water: Absorbed from the atmosphere due to the hygroscopic nature of the monomer and its precursors.

  • Alcohols (e.g., Methanol): By-products from the hydrolysis of alkoxysilane precursors.

  • Unreacted Starting Materials: Such as γ-methacryloxypropyltrimethoxysilane.

  • Siloxane Oligomers: Formed by premature, moisture-induced self-condensation of the monomer.

  • Polymerization Inhibitors: Intentionally added for stabilization during transport and storage (e.g., MEHQ, BHT).

Q2: My MCR-M17-M appears slightly cloudy. Is it still usable?

Cloudiness or haziness is a strong indicator of contamination, most commonly by water. The presence of water can initiate the hydrolysis of the trimethylsiloxy groups, leading to the formation of silanols (Si-OH). These silanols can then condense to form insoluble polysiloxane oligomers, which appear as a haze. Using cloudy monomer is not recommended as it will lead to defects, gels, and opacity in the final polymer.

Q3: What is the function of a polymerization inhibitor and should I remove it before my experiment?

Inhibitors are essential additives that prevent spontaneous polymerization of the methacrylate group during storage, especially when exposed to heat or light. For most standard free-radical polymerizations (e.g., using AIBN or benzoyl peroxide initiators), the concentration of the initiator is high enough to overcome the effect of the inhibitor[2][3]. However, for more sensitive or controlled polymerization techniques (e.g., ATRP, RAFT) or when aiming for very high molecular weights, the inhibitor can interfere with reaction kinetics. In these cases, removal is necessary. See Protocol 3 for a standard inhibitor removal procedure.

Section 2: Troubleshooting Guide for MCR-M17-M Polymerization

This guide provides a systematic approach to diagnosing and resolving common polymerization issues.

Problem Probable Cause(s) Recommended Actions & Explanation
Inhibited or Failed Polymerization 1. Excess Inhibitor: The initiator concentration is insufficient to consume the inhibitor and initiate polymerization. 2. Oxygen Contamination: Dissolved oxygen is a potent radical scavenger that inhibits free-radical polymerization.[4] 3. Impurity Interaction: Certain impurities can interact with and deactivate the initiator.1. Increase Initiator Concentration: Incrementally increase the initiator amount. If this fails, the inhibitor must be removed (See Protocol 3 ). 2. Deoxygenate Monomer Mixture: Perform several freeze-pump-thaw cycles or sparge the mixture with an inert gas (Nitrogen or Argon) for 30-60 minutes prior to heating. 3. Purify Monomer: If the issue persists, purify the monomer via vacuum distillation (See Protocol 4 ).
Uncontrolled or Runaway Polymerization 1. Absence of Inhibitor: The monomer may have been stored improperly or the inhibitor was removed too far in advance of the experiment. 2. Acidic Impurities: Acids can, in some systems, accelerate radical decomposition of initiators or even trigger polymerization, leading to a loss of control.[5]1. Ensure Proper Storage: Store monomer in a cool, dark place as recommended by the manufacturer.[6] 2. Neutralize and Purify: Wash the monomer with a dilute basic solution (e.g., 5% NaHCO₃), dry with an anhydrous salt (e.g., MgSO₄), and consider purification via distillation.
Hazy, Cloudy, or Opaque Final Polymer 1. Water Contamination: The primary cause. Water leads to hydrolysis and the formation of insoluble siloxane networks within the polymer matrix.[7] 2. Phase Separation: In copolymerizations, impurities can alter monomer reactivity ratios, leading to blocky copolymers that may phase separate.1. Use Anhydrous Conditions: Dry all solvents and glassware thoroughly. Handle the monomer under an inert atmosphere. Quantify water content using Karl Fischer titration (See Protocol 1 ). 2. Purify Monomer: Ensure high monomer purity to maintain consistent copolymerization kinetics.[8]
Inconsistent Mechanical or Optical Properties 1. Variable Impurity Levels: Batch-to-batch variations in water, acid, or other impurities lead to inconsistent cross-linking, molecular weight, and refractive index. 2. Silane Deactivation: Acidic conditions can lead to the self-condensation of the silane, reducing its effectiveness and altering the final polymer structure.[9]1. Standardize Monomer Quality: Implement a routine QC check for each new bottle of monomer using GC (See Protocol 2 ) and Karl Fischer titration. 2. Purify Before Use: For applications requiring the highest precision (e.g., medical devices, high-performance optics), purifying each batch of monomer before use is the most reliable strategy.

Section 3: Key Experimental Protocols

These protocols provide step-by-step methodologies for the analysis and purification of MCR-M17-M. Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Quantification of Water Content by Karl Fischer Titration

This protocol determines the precise amount of water contamination.

  • System Preparation: Ensure the Karl Fischer titrator is clean, dry, and freshly charged with appropriate reagents.

  • Solvent Blank: Run a blank titration on the anhydrous solvent (e.g., anhydrous methanol or a specialized KF solvent) to determine the background water content.

  • Sample Preparation: In a glovebox or under a stream of dry nitrogen, accurately weigh approximately 1-2 g of the MCR-M17-M monomer into a dry, gas-tight syringe.

  • Titration: Inject the sample into the titration cell. The instrument will automatically titrate the sample and calculate the water content, typically reported in parts-per-million (ppm) or weight percentage.

  • Validation: Run the analysis in triplicate to ensure the precision of the measurement.

Protocol 2: Analysis of Organic Impurities by Gas Chromatography (GC)

This method is used to identify and quantify volatile organic impurities.[10][11]

  • Instrument Setup:

    • Column: A low-to-mid polarity capillary column (e.g., DB-5 or equivalent) is suitable.

    • Injector: Set to 250°C.

    • Detector: Flame Ionization Detector (FID), set to 280°C.

    • Carrier Gas: Helium or Hydrogen, with a constant flow rate.

    • Oven Program: Start at 50°C (hold for 2 min), ramp to 250°C at 10°C/min, and hold for 5 min. (This program may need optimization).

  • Sample Preparation: Prepare a dilute solution of the MCR-M17-M monomer (~1% w/v) in a high-purity solvent like heptane or ethyl acetate.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Analysis: Identify peaks corresponding to the main MCR-M17-M product and any impurities by comparing their retention times to known standards. The peak area can be used to estimate the relative concentration of each species. For definitive identification, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.[12]

Protocol 3: Standard Procedure for Inhibitor Removal

This protocol uses a basic alumina column to remove phenolic inhibitors like MEHQ.

  • Column Preparation: Pack a glass chromatography column with activated basic alumina (approx. 10 g of alumina per 100 g of monomer).

  • Elution: Gently pour the MCR-M17-M monomer onto the top of the column.

  • Collection: Allow the monomer to pass through the column under gravity or with gentle positive pressure from an inert gas. Collect the purified, inhibitor-free monomer in a flask.

  • Immediate Use: The purified monomer is now highly susceptible to spontaneous polymerization. It should be used immediately or stored in a refrigerator (2-8°C) in a dark container for no more than a few hours.

Protocol 4: Monomer Purification by Vacuum Distillation

Distillation is the most effective method for removing non-volatile impurities, siloxane oligomers, and spent inhibitors.

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short path head to minimize thermal stress on the monomer. Ensure all glassware is meticulously dried.

  • Add Inhibitor (Optional but Recommended): Add a small amount of a high-boiling point inhibitor (e.g., phenothiazine) to the distillation flask to prevent polymerization in the pot.

  • Vacuum Application: Slowly apply vacuum to the system. MCR-M17-M has a high boiling point, so a good vacuum (<1 mmHg) is required.

  • Heating: Gently heat the distillation flask using an oil bath.

  • Fraction Collection: Collect the purified MCR-M17-M distillate. Discard the initial and final fractions, which may contain volatile impurities or high-boiling contaminants, respectively.

  • Storage: Store the purified monomer under an inert atmosphere in a refrigerator. Add a fresh inhibitor if it will not be used immediately.

Section 4: Visualizing the Impact of Impurities

Diagrams help clarify complex relationships and workflows.

Diagram 1: Troubleshooting Workflow for MCR-M17-M Polymerization

G start Polymerization Fails or Gives Poor Results check_visual Visually Inspect Monomer (Cloudy? Discolored?) start->check_visual is_cloudy Cloudy? check_visual->is_cloudy check_water Quantify Water (Karl Fischer) is_wet Water > 200 ppm? check_water->is_wet check_organic Analyze Organic Impurities (GC/GC-MS) deoxygenate Deoxygenate System (Freeze-Pump-Thaw or Sparge) check_organic->deoxygenate is_cloudy->check_water No purify Purify Monomer (Vacuum Distillation) is_cloudy->purify Yes is_wet->check_organic No is_wet->purify Yes purify->deoxygenate remove_inhibitor Remove Inhibitor (Alumina Column) proceed Proceed with Polymerization deoxygenate->proceed

Caption: A logical workflow for troubleshooting common polymerization issues.

Diagram 2: Mechanism of Impurity-Driven Degradation

G cluster_impurities Key Impurities cluster_reaction Degradation Pathway Water H₂O (Water) Hydrolysis Hydrolysis (Catalyzed by H⁺) Water->Hydrolysis Acid H⁺ (Acidic Impurity) Acid->Hydrolysis catalyzes Monomer MCR-M17-M -Si(OSiMe₃)₃ Monomer->Hydrolysis Silanol Silanol Intermediate -Si(OSiMe₃)₂(OH) Hydrolysis->Silanol Condensation Self-Condensation Silanol->Condensation Network Insoluble Siloxane Network (Polymer Defect) Condensation->Network

Caption: How water and acid impurities lead to polymer defects.

References

  • Helary, G., et al. (2000). Terpolymerization of 3-methacryloxypropyl tris(trimethylsiloxy)silane, methacrylic acid and dimethyl octyl ammonium styrene sulfonate: Determination of the reactivity ratios. European Polymer Journal. Available at: [Link]

  • Co-Formula. CFS-S070, 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane, CAS NO. 17096-07-0. Available at: [Link]

  • Co-Formula. Methacryloxymethyltris(Trimethylsiloxy)Silane Cas 74681-63-3. Available at: [Link]

  • Yao, C., et al. (2018). Acidic pH weakens the bonding effectiveness of silane contained in universal adhesives. Request PDF on ResearchGate. Available at: [Link]

  • Bikiaris, D. N. (2011). Effect of Water on Silanization of Silica by Trimethoxysilanes. Request PDF on ResearchGate. Available at: [Link]

  • Chatgilialoglu, C., et al. tris(trimethylsilyl)silane. Organic Syntheses Procedure. Available at: [Link]

  • Nutsch, A., et al. (2015). Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination? Analytical Chemistry. Available at: [Link]

  • Google Patents. (2014). CN104136447B - The purification process of trimethyl silane.
  • Sajjad, H., et al. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. PubMed Central. Available at: [Link]

  • MDPI. (2021). Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma. Available at: [Link]

  • Gelest, Inc. METHACRYLOXYPROPYLTRIS(TRIMETHYLSILOXY)SILANE. Available at: [Link]

  • Wasson-ECE Instrumentation. Analysis of Silanes. Available at: [Link]

  • Google Patents. (2002). EP1241171A1 - Preparation of branched siloxanes.
  • MDPI. (2023). Effect of Oxidation and Silane Modifications Applied to the Bonded Material and Fibers in Carbon-Fiber-Reinforced Composite Adhesive Joints. Available at: [Link]

  • Stakleff, K. S., et al. (2015). Effect of moisture on cationic polymerization of silicone epoxy monomers. Journal of Applied Polymer Science. Available at: [Link]

  • Song, L., et al. (2017). Tris(trimethylsilyl)silane as a co-initiator for dental adhesive: Photo-polymerization kinetics and dynamic mechanical property. KU ScholarWorks. Available at: [Link]

  • SpringerLink. (1998). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Available at: [Link]

  • Anastasaki, A., et al. (2018). Acid-triggered radical polymerization of vinyl monomers. Nature Chemistry. Available at: [Link]

  • MDPI. (2023). Influence of Filler in the Form of Waste Wood Flour and Microcellulose on the Mechanical, Thermal, and Morphological Characteristics of Hierarchical Epoxy Composites. Available at: [Link]

  • Google Patents. (1998). US5804040A - Purification process for silane compound.
  • Wang, Y., et al. (2018). Reducing the water absorption in epoxy coatings by silane monomer incorporation. Request PDF on ResearchGate. Available at: [Link]

  • Lung, C. Y. K., & Matinlinna, J. P. (2012). Chemistry of Silanes: Interfaces in Dental Polymers and Composites. PMC - NIH. Available at: [Link]

  • Christensen, J. M., et al. (2018). Identification of higher order silanes during monosilane pyrolysis using gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]

  • MDPI. (2020). Effect of the Presence of a Silane Coupling Agent on Reaction Kinetics of Cationic Thermopolymerization of Epoxy Resin Adhesive. Available at: [Link]

  • Google Patents. (2011). CN101955496B - Process for purifying tetramethylsilane.
  • PrepChem.com. Synthesis of γ-Methacryloxypropyl-tris (trimethylsiloxy)silane. Available at: [Link]

  • Gelest, Inc. Silane Coupling Agents. Available at: [Link]

Sources

Technical Support Center: Optimizing Methacryloxymethyltris(trimethylsiloxy)silane (MTS) Grafting Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methacryloxymethyltris(trimethylsiloxy)silane (MTS) grafting. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of MTS surface modification. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reproducible, high-quality results.

Section 1: Fundamental Principles of MTS Grafting

MTS is a unique molecule featuring a polymerizable methacrylate group and a bulky tris(trimethylsiloxy)silane (often abbreviated as TRIS) group. This structure makes it an excellent candidate for modifying surfaces to introduce novel properties such as hydrophobicity, biocompatibility, or to create a reactive handle for further functionalization.

The most common method for grafting MTS is through free-radical polymerization, initiated either thermally or photochemically. The process involves generating radicals that react with the methacrylate double bond, creating a growing polymer chain that is covalently attached to a substrate.

G cluster_initiation Initiation cluster_propagation Propagation cluster_grafting Grafting to Surface cluster_termination Termination I Initiator (I) R Primary Radicals (2R•) I->R Δ or hν I->R MTS MTS Monomer R->MTS Attack on C=C R->MTS RM MTS Radical (R-M•) RMP Growing Polymer Chain (R-M-M•) RM->MTS Chain Growth RM->MTS Surface Substrate with Active Sites (-OH, etc.) RM->Surface Reaction with Surface Radical RM->Surface RMP->RMP Dead Inactive Polymer Grafted Grafted Surface G Start Experiment Start Problem Problem: Low Grafting Yield or Inconsistency Start->Problem CheckInhibitor Was inhibitor fully removed from MTS monomer? Problem->CheckInhibitor First Check CheckSurface Was substrate properly cleaned and activated? CheckInhibitor->CheckSurface Yes Success Successful Grafting CheckInhibitor->Success No (Fix & Redo) CheckConditions Are reaction conditions (Initiator, Temp, Time) optimized? CheckSurface->CheckConditions Yes CheckSurface->Success No (Fix & Redo) CheckAtmosphere Was the reaction fully deoxygenated and under inert atmosphere? CheckConditions->CheckAtmosphere Yes CheckConditions->Success No (Fix & Redo) CheckAtmosphere->Success Yes CheckAtmosphere->Success No (Fix & Redo)

Technical Support Center: Scaling Up Methacryloxymethyltris(trimethylsiloxy)silane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for challenges encountered when scaling up reactions involving Methacryloxymethyltris(trimethylsiloxy)silane. This document offers troubleshooting guides and frequently asked questions to navigate the complexities of its synthesis and purification.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Methacryloxymethyltris(trimethylsiloxy)silane at an industrial scale?

A1: The most prevalent industrial synthesis method is the platinum-catalyzed hydrosilylation of allyl methacrylate with tris(trimethylsiloxy)silane. This reaction offers a direct and efficient pathway to the desired product.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors. The most common culprits include catalyst inefficiency or deactivation, the presence of impurities in your starting materials that can poison the catalyst, or competing side reactions. It is also crucial to ensure precise stoichiometric control of your reactants.

Q3: I'm observing the formation of significant byproducts. What are they and how can I minimize them?

A3: A common byproduct is the formation of an isomer where the silicon adds to the internal carbon of the allyl group (α-adduct) instead of the terminal carbon (β-adduct). Additionally, isomerization of allyl methacrylate can occur. To minimize these, optimizing the catalyst system and reaction temperature is key. Some platinum catalysts, for instance, exhibit higher selectivity for the desired β-adduct.[1][2]

Q4: How can I effectively monitor the progress of my reaction?

A4: For real-time or frequent monitoring, Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective. GC can track the disappearance of starting materials and the appearance of the product, while ¹H NMR can provide structural confirmation and quantitative analysis of the reaction mixture. For more detailed surface analysis of functionalized siloxanes, techniques like X-ray Photoelectron Spectroscopy (XPS) can be employed.[3][4]

Q5: What is the best method for purifying Methacryloxymethyltris(trimethylsiloxy)silane, especially at a larger scale?

A5: Vacuum distillation is the standard method for purifying the product. However, due to the presence of the thermally sensitive methacrylate group, it is critical to use a polymerization inhibitor and carefully control the distillation temperature and pressure to prevent unwanted polymerization.[5][6][7]

Q6: What are the recommended storage conditions for Methacryloxymethyltris(trimethylsiloxy)silane?

A6: To prevent premature polymerization, it should be stored in a cool, dark environment, typically under refrigeration. The container should be tightly sealed to protect it from moisture and oxygen. The presence of a suitable inhibitor in the stored material is also advisable.

II. Troubleshooting Guides

Issue: Catalyst Deactivation or Low Activity

Symptoms:

  • The reaction is sluggish or stalls before completion.

  • Inconsistent reaction times between batches.

  • The appearance of platinum black (colloidal platinum).[1]

Root Causes & Solutions:

Cause Scientific Explanation Troubleshooting Steps
Catalyst Poisoning Impurities in the reactants or solvent (e.g., sulfur, amines, or phosphorus compounds) can bind to the platinum catalyst, blocking active sites.- Ensure high-purity starting materials and solvents. - Consider passing reactants through a purification column (e.g., activated carbon or alumina) before use.
Colloid Formation At higher concentrations or temperatures, the platinum catalyst can agglomerate into inactive colloidal particles, often visible as platinum black.[1][8]- Optimize the catalyst concentration; higher concentrations do not always lead to faster reactions and can promote colloid formation.[8] - Ensure adequate mixing to maintain catalyst dispersion. - Evaluate different platinum catalysts, as some are more resistant to agglomeration.
Ligand Dissociation/Decomposition The ligands on the platinum catalyst can dissociate or decompose under reaction conditions, leading to a loss of activity.- Select a catalyst with robust ligands suitable for the reaction temperature. - Avoid excessive temperatures that can lead to thermal degradation of the catalyst complex.
Issue: Poor Selectivity and Isomer Formation

Symptoms:

  • GC or NMR analysis shows the presence of multiple product isomers.

  • Difficulty in purifying the desired product due to closely related byproducts.

Root Causes & Solutions:

Diagram of Hydrosilylation and Side Reactions:

cluster_reactants Reactants cluster_catalyst Catalyst cluster_side_reactions Side Reactions Allyl Methacrylate Allyl Methacrylate Desired Product Methacryloxymethyltris(trimethylsiloxy)silane (β-adduct) Allyl Methacrylate->Desired Product Hydrosilylation (β-addition) Isomerization Product Isomerized Allyl Methacrylate Allyl Methacrylate->Isomerization Product Isomerization Alpha-Adduct α-Adduct Isomer Allyl Methacrylate->Alpha-Adduct Hydrosilylation (α-addition) Tris(trimethylsiloxy)silane Tris(trimethylsiloxy)silane Tris(trimethylsiloxy)silane->Desired Product Tris(trimethylsiloxy)silane->Alpha-Adduct Platinum Catalyst Platinum Catalyst Platinum Catalyst->Desired Product Platinum Catalyst->Alpha-Adduct

Caption: Hydrosilylation pathway and common side reactions.

Cause Scientific Explanation Troubleshooting Steps
Non-selective Catalyst The nature of the platinum catalyst and its ligands significantly influences the regioselectivity of the hydrosilylation reaction. Some catalysts may favor the formation of the undesired α-adduct.- Screen different platinum catalysts (e.g., Karstedt's catalyst, Speier's catalyst) to identify one with higher selectivity for the β-adduct.[9] - The choice of ligands on the platinum center can also steer the reaction towards the desired isomer.
Reaction Temperature Higher reaction temperatures can sometimes lead to increased isomerization of the allyl methacrylate starting material or favor the formation of the thermodynamically more stable (but undesired) isomer.- Optimize the reaction temperature. Start with a lower temperature and gradually increase it to find the optimal balance between reaction rate and selectivity.
Mixing and Addition Rate Poor mixing or a rapid addition of one reactant to the other can create localized areas of high concentration, potentially leading to side reactions.- Ensure vigorous and efficient stirring throughout the reaction. - For larger scale reactions, consider a controlled, slow addition of one reactant to the mixture of the other reactant and the catalyst.
Issue: Polymerization During Purification

Symptoms:

  • The product solidifies or becomes highly viscous during vacuum distillation.

  • Formation of a gel or solid material in the distillation flask or column.

Root Causes & Solutions:

Troubleshooting Workflow for Polymerization During Distillation:

start Polymerization during distillation? inhibitor_check Was a polymerization inhibitor used? start->inhibitor_check add_inhibitor Add an appropriate inhibitor (e.g., MEHQ, TEMPO) to the crude product before distillation. inhibitor_check->add_inhibitor No temp_check Is the distillation temperature too high? inhibitor_check->temp_check Yes add_inhibitor->temp_check reduce_temp Lower the distillation temperature by reducing the vacuum pressure. temp_check->reduce_temp Yes residence_time_check Is the residence time in the distillation pot too long? temp_check->residence_time_check No reduce_temp->residence_time_check optimize_distillation Optimize the distillation setup for faster throughput (e.g., larger condenser, appropriate column packing). residence_time_check->optimize_distillation Yes success Successful Purification residence_time_check->success No optimize_distillation->success

Caption: Decision tree for troubleshooting polymerization during distillation.

Cause Scientific Explanation Troubleshooting Steps
Thermal Polymerization The methacrylate group is susceptible to free-radical polymerization, which can be initiated at the elevated temperatures required for distillation.[10]- Use a Polymerization Inhibitor: Add a suitable inhibitor to the crude product before distillation. Common choices include hydroquinone monomethyl ether (MEHQ) or 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).[10][11] - Optimize Distillation Conditions: Use a high vacuum to lower the boiling point of the product, thereby reducing the required distillation temperature. - Minimize Residence Time: Use a distillation setup that minimizes the time the product spends at high temperatures, such as a short path distillation apparatus.
Presence of Initiators Trace amounts of peroxides or other impurities in the crude product can act as initiators for polymerization.- Ensure that the reaction is properly quenched and worked up to remove any potential initiators before distillation.

III. Experimental Protocols

Protocol 1: General Procedure for Scale-Up Hydrosilylation
  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a dropping funnel is assembled. The system should be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

  • Charging Reactants: The reactor is charged with allyl methacrylate and the platinum catalyst (e.g., Karstedt's catalyst, typically at 5-10 ppm).

  • Heating: The mixture is heated to the desired reaction temperature (e.g., 60-80 °C) with vigorous stirring.

  • Addition of Silane: Tris(trimethylsiloxy)silane is added dropwise from the dropping funnel over a period of 1-2 hours. The addition rate should be controlled to maintain the reaction temperature within a narrow range.

  • Reaction Monitoring: The reaction progress is monitored by periodically taking samples and analyzing them by GC or ¹H NMR.

  • Reaction Completion and Quenching: Once the reaction is complete (as indicated by the consumption of the limiting reagent), the mixture is cooled to room temperature.

  • Catalyst Removal (Optional): The platinum catalyst can be removed by treating the reaction mixture with activated carbon and filtering.

  • Purification: The crude product is purified by vacuum distillation in the presence of a polymerization inhibitor.

Protocol 2: Purification by Vacuum Distillation
  • Inhibitor Addition: Add a polymerization inhibitor (e.g., MEHQ, 100-200 ppm) to the crude product and mix thoroughly.

  • Distillation Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize residence time at high temperatures.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point and pressure.

  • Product Analysis: Analyze the purified fractions for purity using GC or NMR.

IV. References

  • Meister, T. K., et al. (2016). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. ACS Catalysis, 6, 1274–1284.

  • Gagnon, J., et al. (2013). Platinum-Based Heterogeneously Catalyzed Hydrosilylation.

  • Naka, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry, 4(1), 58.

  • Patent CN101121724A: Method for preparing 3-(methacryloxy)propyltrimethoxysilane.

  • US Patent US20220388942A1: Process for purifying methyl methacrylate of low-boiling components.

  • Chemistry LibreTexts. (2023). Hydrosilylation.

  • MDPI. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry.

  • CES-Silicones Europe. (n.d.). NEW ANALYTICAL METHODS QUANTIFY SILOXANES IN SILICONE PRODUCTS.

  • Patent CA2002893A1: Inhibition of polymerization during distillation of monomers.

  • ResearchGate. (2006). Terpolymerization of 3-methacryloxypropyl tris(trimethylsiloxy)silane, methacrylic acid and dimethyl octyl ammonium styrene sulfonate: Determination of the reactivity ratios.

  • Patent EP1273589A1: Process for preparing acrylate or methacrylate silanes.

  • ResearchGate. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane.

  • Air Toxics Ltd. (n.d.). A SUMMARY OF AVAILABLE ANALYTICAL METHODS FOR THE DETERMINATION OF SILOXANES IN BIOGAS.

  • Marciniec, B. (1992). Comprehensive Handbook on Hydrosilylation.

  • Wako Pure Chemical Industries, Ltd. (n.d.). What is high performance polymerization inhibitor?.

  • Patent US5028735A: Purification and preparation processes for methyl methacrylate.

  • European Patent Office. (1982). Process for purifying methyl methacrylate.

  • Al-Harthi, M. A. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 513.

  • Rurack, K., et al. (2015). Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?. Analytical Chemistry, 87(19), 9897–9904.

  • White Rose eTheses Online. (2018). Photoactivated Hydrosilylation of Alkenes using Platinum(II) Salicylaldimine Phenylpyridine Complexes.

  • Marciniec, B., & Maciejewski, H. (Eds.). (2023). Perspectives of Hydrosilylation Reactions. Springer.

  • Patent EP1241171A1: Preparation of branched siloxanes.

  • US Patent US20040220420A1: Hydrosilylation process.

  • Chemistry LibreTexts. (2021). 8.1: Hydrosilylation of Alkenes.

  • Patent US4518462A: Distillation process for purifying methyl methacrylate.

  • Co-Formula. (n.d.). MethacryloxySilane | Methacryloxy Silane Coupling Agent For Dental Sealants.

  • Co-Formula. (n.d.). Methacryloxymethyltris(Trimethylsiloxy)Silane Cas 74681-63-3.

  • Lewis, L. N., et al. (1995). In Situ Determination of the Active Catalyst in Hydrosilylation Reactions Using Highly Reactive Pt(0) Catalyst Precursors. Journal of the American Chemical Society, 117(39), 9574–9583.

  • Patent US3816267A: Inhibition of acrylate polymerization.

  • Corma, A., et al. (2020). Cyclic metal(oid) clusters control platinum-catalysed hydrosilylation reactions: from soluble to zeolite and MOF catalysts. Catalysis Science & Technology, 10(15), 4984-4994.

  • Reisch, A., et al. (2014). Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups and ligands. Analytical and Bioanalytical Chemistry, 406(28), 7087–7101.

  • European Patent Office. (1982). Process for purifying methyl methacrylate.

  • ResearchGate. (2022). Synthesis of Functionalized (Poly)Siloxanes via Iron-Catalyzed C–H Bond Alkylation with Polar Olefins.

  • Jana, S., et al. (2021). Tris(trimethylsilyl)silane and visible-light irradiation: a new metal- and additive-free photochemical process for the synthesis of indoles and oxindoles. Chemical Communications, 57(58), 7149-7152.

  • European Patent Office. (2021). DENTAL COMPOSITION HAVING CHARACTERISTIC IN SILANE COUPLING MATERIAL COMPOUNDING INDEX.

  • Daken Chemical. (n.d.). Application of 3-(METHACRYLOYLOXY)PROPYLTRIS(TRIMETHYLSILOXY)SILANE in Coatings and Surface Treatments.

  • Patent US6015843A: Process for making silanized colloidal silica.

  • Longchang Chemical. (2022). What is the classification and mechanism of polymerization inhibitors?.

Sources

storage and handling best practices for Methacryloxymethyltris(trimethylsiloxy)silane to maintain reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methacryloxymethyltris(trimethylsiloxy)silane (MCR-M17). This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal performance and reactivity of MCR-M17 in your experiments. Here, we will delve into the critical aspects of storage and handling, moving beyond simple instructions to explain the underlying chemical principles that govern its stability and reactivity.

Frequently Asked Questions (FAQs)

Q1: What is Methacryloxymethyltris(trimethylsiloxy)silane (MCR-M17) and why is its reactivity important?

Methacryloxymethyltris(trimethylsiloxy)silane is an organofunctional silane. Its unique structure contains two key reactive moieties: a methacrylate group and a tris(trimethylsiloxy)silane group. This dual functionality allows it to act as a molecular bridge between organic and inorganic materials.[1] The methacrylate group can participate in free-radical polymerization, making it a valuable monomer in the synthesis of specialty polymers and hydrogels, such as those used in soft contact lenses and other medical devices.[2] The siloxane component provides properties like hydrophobicity, low surface tension, and high oxygen permeability.[3] Maintaining the distinct reactivity of both ends of the molecule is crucial for its successful application.

Q2: What are the primary pathways through which MCR-M17 can lose its reactivity?

There are two main chemical processes that can compromise the reactivity of MCR-M17:

  • Hydrolysis and Condensation of the Siloxane Group: The tris(trimethylsiloxy)silane end of the molecule is sensitive to moisture. In the presence of water, the siloxane bonds can hydrolyze to form silanols (Si-OH). These silanols are highly reactive and can then undergo condensation to form larger, less reactive siloxane oligomers or polymers.[4][5] This process effectively "deactivates" the silane end of the molecule, preventing it from properly bonding to inorganic substrates or other silane molecules.

  • Premature Polymerization of the Methacrylate Group: The methacrylate group is susceptible to spontaneous free-radical polymerization, especially when exposed to heat, light (UV radiation), or contaminants that can generate free radicals.[3][6] This premature polymerization results in the formation of oligomers or polymers in the storage container, rendering the monomer unusable for controlled polymerization reactions.

Troubleshooting Guide

This section addresses common issues encountered during experiments with MCR-M17 and provides solutions based on best storage and handling practices.

Issue 1: Low reaction yield or incomplete reaction.

  • Possible Cause: Reduced reactivity of the silane group due to hydrolysis.

  • Troubleshooting Steps:

    • Review your storage conditions: Was the MCR-M17 stored in a tightly sealed container in a dry environment? Exposure to atmospheric moisture, even for brief periods, can initiate hydrolysis.

    • Check for signs of condensation: Have you observed any cloudiness or precipitation in the MCR-M17? This can be an indication of siloxane oligomer formation.[7]

    • Implement inert atmosphere handling: For critical applications, consider handling MCR-M17 under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques with dry nitrogen or argon) to minimize moisture exposure.[8][9]

Issue 2: The viscosity of my MCR-M17 has increased, or I've observed gel-like particles.

  • Possible Cause: Premature polymerization of the methacrylate group.

  • Troubleshooting Steps:

    • Verify storage temperature: MCR-M17 should be stored in a cool, dark place. Elevated temperatures can increase the rate of spontaneous polymerization.[10][11]

    • Protect from light: Ensure the storage container is opaque or stored in a dark location. UV light can initiate free-radical polymerization.[3]

    • Check inhibitor levels (if applicable): Commercial MCR-M17 contains a small amount of an inhibitor (like MEHQ - hydroquinone monomethyl ether) to prevent premature polymerization.[12] Ensure that the inhibitor is still effective and has not been depleted. Note that many common inhibitors require the presence of dissolved oxygen to function correctly.[12][13] Therefore, do not store MCR-M17 under a strictly oxygen-free atmosphere for extended periods if you are relying on such inhibitors.

Issue 3: Inconsistent results between different batches or experiments.

  • Possible Cause: Improper aliquoting and handling procedures leading to contamination or degradation of the main stock.

  • Troubleshooting Steps:

    • Adopt a strict aliquoting protocol: Instead of repeatedly opening the main stock bottle, aliquot the required amount for your experiments into smaller, single-use vials under dry conditions. This protects the integrity of the main supply.

    • Use dry equipment: Always use oven-dried glassware, syringes, and needles when handling MCR-M17.[8][9] Even trace amounts of moisture on your equipment can degrade the reagent.

    • Proper syringe and needle technique: Use a long needle to withdraw the liquid without tipping the bottle, which can cause the reagent to come into contact with the septum.[8][9] Clean syringes and needles immediately after use to prevent clogging from reagent hydrolysis or polymerization.[8][9]

Experimental Protocols: Best Practices in Action

Protocol 1: Long-Term Storage of MCR-M17
  • Upon receipt, inspect the container for any signs of damage or a compromised seal.

  • Store the unopened container in a refrigerator (typically 2-8 °C) in a dark, dry location.

  • For optimal long-term stability, consider placing the sealed container inside a desiccator with a suitable desiccant.

Protocol 2: Aliquoting MCR-M17 for Experimental Use
  • Allow the main stock bottle of MCR-M17 to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.

  • In a fume hood with low humidity or under a gentle stream of dry nitrogen, carefully open the main container.

  • Using a clean, dry syringe with a long, dry needle, withdraw the desired volume of MCR-M17.

  • Dispense the aliquot into a smaller, clean, and dry vial (preferably amber glass to protect from light).

  • Purge the headspace of both the main container and the aliquot vial with a dry, inert gas (like nitrogen or argon) before sealing tightly.

  • Return the main stock bottle to the recommended storage conditions promptly.

Data Presentation and Visualizations

Table 1: Summary of Storage and Handling Recommendations for MCR-M17
ParameterRecommendationRationale
Temperature 2-8 °C for long-term storage.[7]Slows down the rate of both hydrolysis and spontaneous polymerization.[7][11]
Atmosphere Store under a dry, inert atmosphere (e.g., nitrogen or argon).[7]Prevents moisture-induced hydrolysis and condensation of the siloxane group.
Light Store in an opaque or amber container in the dark.[14]Prevents UV-initiated free-radical polymerization of the methacrylate group.
Container Tightly sealed, clean, and dry glass container.Prevents contamination and moisture ingress.
Handling Use dry glassware and syringes; aliquot for use.[8][9]Minimizes contamination and degradation of the main stock.
Diagram 1: The Dual Threat to MCR-M17 Reactivity

cluster_hydrolysis Hydrolysis & Condensation Pathway cluster_polymerization Premature Polymerization Pathway MCR_M17 MCR-M17 (Active Monomer) Hydrolysis Hydrolysis (Formation of Silanols) MCR_M17->Hydrolysis Polymerization Free-Radical Polymerization MCR_M17->Polymerization Moisture Moisture (H₂O) Moisture->Hydrolysis Initiates Condensation Condensation (Oligomer Formation) Hydrolysis->Condensation Inactive_Silane Inactive Siloxane Oligomers/Polymers Condensation->Inactive_Silane Initiators Heat / Light (UV) / Contaminants Initiators->Polymerization Initiates Inactive_Polymer Inactive Methacrylate Oligomers/Polymers Polymerization->Inactive_Polymer

Caption: Degradation pathways for MCR-M17.

Diagram 2: Recommended Handling Workflow for MCR-M17

Start Start: Retrieve MCR-M17 from cold storage Warm Equilibrate to Room Temperature Start->Warm Inert_Atmosphere Work under Inert Atmosphere (e.g., N₂) Warm->Inert_Atmosphere Aliquot Aliquot with Dry Syringe/Needle Inert_Atmosphere->Aliquot Seal_Stock Purge & Reseal Main Stock Bottle Aliquot->Seal_Stock Use_Aliquot Use Aliquot in Experiment Aliquot->Use_Aliquot Return_Stock Return Stock to Cold Storage Seal_Stock->Return_Stock

Caption: Workflow for handling MCR-M17.

By adhering to these best practices, you can ensure the integrity and reactivity of your Methacryloxymethyltris(trimethylsiloxy)silane, leading to more reliable and reproducible experimental outcomes.

References

  • Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

  • Altmann, S., & Pfeiffer, J. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Designed Monomers and Polymers, 6(3-4), 379-393.
  • Inhibition of Free Radical Polymerization: A Review. (2023). PMC. Retrieved January 26, 2026, from [Link]

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved January 26, 2026, from [Link]

  • Co-Formula. (n.d.). Methacryloxymethyltris(Trimethylsiloxy)Silane Cas 74681-63-3. Retrieved January 26, 2026, from [Link]

  • A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. (n.d.). Research India Publications. Retrieved January 26, 2026, from [Link]

  • Hydrolysis and condensation mechanism of organofunctional silanes and... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • (PDF) Chemistry and Applications of Organosilanes – An Overview. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Free Radical Initiation Mechanisms in the Polymerization of Methyl Methacrylate and Styrene with 1,1,3,3-Tetramethylbutyl Peroxypivalate: Addition of Neopentyl Radicals. (n.d.). Journal of the American Chemical Society. Retrieved January 26, 2026, from [Link]

  • The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Gelest. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved January 26, 2026, from [Link]

  • Handling air-sensitive reagents AL-134. (n.d.). MIT. Retrieved January 26, 2026, from [Link]

  • Thermal Effect on Poly(methyl methacrylate) (PMMA) Material Removal in the Micromilling Process. (2020). PMC. Retrieved January 26, 2026, from [Link]

  • Gelest. (2008). Hydrophobicity-Hydrophilicty and Silane Surface Modification. Retrieved January 26, 2026, from [Link]

  • Methods for inhibiting the polymerization of methacrylate monomers. (n.d.). Google Patents.
  • Silane Coupling Agents: Connecting Across Boundaries (Version 3.0). (2015). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review. (2022). ACS Omega. Retrieved January 26, 2026, from [Link]

  • SDC Phase 3 Chapter 19: Organo-Functional Silanes. (n.d.). Retrieved January 26, 2026, from [Link]

  • Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. (2014). SpringerLink. Retrieved January 26, 2026, from [Link]

  • 2.3 Poly(methyl methacrylate) [9011-14-7]. (n.d.). VTechWorks. Retrieved January 26, 2026, from [Link]

  • Technical Library. (n.d.). Gelest. Retrieved January 26, 2026, from [Link]

  • Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or. (n.d.). Retrieved January 26, 2026, from [Link]

  • Free Radical (Co)Polymeirzation of Methyl methacrylate and Styrene in Room Temperature Ionic Liquids. (n.d.). TRACE: Tennessee Research and Creative Exchange. Retrieved January 26, 2026, from [Link]

  • PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES. (n.d.). Publikationen der UdS. Retrieved January 26, 2026, from [Link]

  • How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

  • A Study on Evaluation Methods for Preventing Recurrence of Accidents Involving Mixtures of Monomers and Initiators. (n.d.). Chemical Engineering Transactions. Retrieved January 26, 2026, from [Link]

  • (PDF) Effect of Polymerization Time on Residual Monomer Release in Dental Composite: In Vitro Study. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • (PDF) A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 10 Tips for Safely Storing and Handling Laboratory Reagents, Stains & Indicator Solutions. (2023). Retrieved January 26, 2026, from [Link]

  • Industrial Silanes. (n.d.). Amazon S3. Retrieved January 26, 2026, from [Link]

  • METHACRYLIC ACID SAFE HANDLING MANUAL. (n.d.). Retrieved January 26, 2026, from [Link]

  • Silane coupling agents: the role of the organofunctional group. (n.d.). Taylor & Francis Online. Retrieved January 26, 2026, from [Link]

  • A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials. (n.d.). Aidic. Retrieved January 26, 2026, from [Link]

  • Hydrophobicity, Hydrophilicity, and Silane Surface Modification. (n.d.). Gelest Technical Library. Retrieved January 26, 2026, from [Link]

  • MMA Monomer FAQ. (n.d.). Gantrade. Retrieved January 26, 2026, from [Link]

  • METHYL METHACRYLATE MONOMER, INHIBITED. (n.d.). Retrieved January 26, 2026, from [Link]

  • Gelest. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of Methacryloxymethyltris(trimethylsiloxy)silane by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Advanced Silane Applications

Methacryloxymethyltris(trimethylsiloxy)silane, a key monomer in specialty polymers, demands stringent purity control. In fields such as biomedical devices, particularly soft contact lenses, and advanced coatings, even trace impurities can significantly alter material properties like oxygen permeability, refractive index, and biocompatibility.[1][2] This guide provides an in-depth, validated methodology for determining the absolute purity of this silane using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering a robust alternative to traditional chromatographic techniques.

The fundamental principle of qNMR lies in the direct proportionality between the integrated intensity of an NMR signal and the number of atomic nuclei giving rise to that resonance.[3] This allows for the determination of the absolute concentration of a substance by comparing its signal integral to that of a certified internal standard of known concentration, a method that is often more accurate than techniques relying on response factors, such as HPLC or GC.[4][5]

The NMR Advantage: Beyond a Simple Purity Check

While chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for separating volatile components, they present challenges for silanes, which can be prone to hydrolysis or rearrangement under high heat.[6][7] NMR spectroscopy offers a superior, non-destructive alternative that provides not only quantitative purity data but also unambiguous structural confirmation in a single experiment.

Causality in Method Selection: Why NMR is the Gold Standard for this Analyte
  • Structural Confirmation: NMR provides a detailed fingerprint of the molecule's structure, allowing for simultaneous verification of identity and detection of structurally similar impurities that might co-elute in chromatography.

  • Non-Destructive Analysis: The sample can be recovered post-analysis, a significant advantage when working with expensive or synthesized materials.

  • Universal Detection for ¹H: Nearly all organic molecules contain protons, making ¹H NMR a near-universal detector without the need for chromophores required by UV detection in HPLC.[5]

  • Reduced Sample Preparation: NMR requires simple dissolution in a deuterated solvent, bypassing the complex derivatization or method development often needed for GC or HPLC analysis of silanes.

Part 1: ¹H NMR Spectral Assignment of Methacryloxymethyltris(trimethylsiloxy)silane

Before quantification, a clear understanding of the ¹H NMR spectrum is essential. The structure of Methacryloxymethyltris(trimethylsiloxy)silane presents several distinct proton environments. The spectrum is typically recorded in deuterated chloroform (CDCl₃), with chemical shifts referenced to tetramethylsilane (TMS) at 0 ppm.[8]

Molecular Structure and Proton Assignments

Caption: Structure of Methacryloxymethyltris(trimethylsiloxy)silane with key proton environments labeled (a-e).

LabelProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift
(a) Si(OSi(CH₃ )₃)₃~0.1Singlet27HProtons on silicon are highly shielded, appearing far upfield. All 27 protons are chemically equivalent.
(b) -CH₂ -O-~5.3 - 5.5Singlet2HDeshielded by two adjacent oxygen atoms, shifting it significantly downfield.
(c) -C(CH₃ )=CH₂~1.9Singlet (or narrow triplet)3HTypical allylic methyl protons on a methacrylate group.
(d, e) -C(CH₃)=CH₂ ~6.1 and ~5.6Singlet (or narrow doublet) each1H eachVinylic protons. They are non-equivalent due to their geometric relationship to the carbonyl group and appear as two distinct signals.[9]

Part 2: Experimental Protocol for Purity Determination by qNMR

This protocol is designed to be a self-validating system, ensuring high accuracy and reproducibility. The key is the meticulous preparation of the sample with a certified internal standard.

Workflow for qNMR Purity Assaydot

graph TD { A[/"Weigh Analyte (10-20 mg) & Internal Standard (5-10 mg) accurately (±0.01 mg)"/] --> B{"Dissolve completely in deuterated solvent (e.g., 0.7 mL CDCl₃)"}; B --> C["Vortex until homogeneous"]; C --> D["Transfer to high-precision 5 mm NMR tube"]; D --> E["Acquire ¹H NMR Spectrum"]; subgraph E [NMR Acquisition Parameters] direction LR E1["Calibrate 90° pulse"] --> E2["Set relaxation delay (D1) ≥ 5 * T₁(longest) (~30-60s)"]; E2 --> E3["Acquire 8-16 scans (NS)"]; E3 --> E4["Ensure flat spectral baseline"]; end E --> F["Process Data"]; subgraph F [Data Processing] direction LR F1["Fourier Transform"] --> F2["Manual Phasing & Baseline Correction"]; end F --> G["Integrate Signals"]; subgraph G [Integration] direction TB G1["Integrate well-resolved analyte peak (e.g., -CH₂- linker at ~5.4 ppm)"] --> G2["Integrate a known peak of the internal standard"]; end G --> H["Calculate Purity"];

}

Sources

performance comparison of Methacryloxymethyltris(trimethylsiloxy)silane in different polymer systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Performance Comparison of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane in Advanced Polymer Systems

This guide provides a comprehensive analysis of 3-(methacryloyloxy)propyltris(trimethylsiloxy)silane, a specialty silane monomer widely recognized by the acronym TRIS. We will delve into its performance characteristics when incorporated into different polymer systems, primarily focusing on silicone hydrogels for ophthalmic applications and filled resin composites used in dentistry. This document is intended for researchers, materials scientists, and formulation chemists seeking to understand the nuanced impact of TRIS on final material properties, supported by experimental data and detailed evaluation protocols.

Introduction to 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (TRIS)

3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane is a unique hybrid molecule that bridges the worlds of organic methacrylate chemistry and inorganic siloxane chemistry.[1] Its structure features a polymerizable methacrylate group at one end, allowing it to covalently bond with other vinyl monomers, and a bulky tris(trimethylsiloxy)silyl group at the other.[1][2] This distinctive architecture makes it a critical component in the formulation of high-performance polymers where specific properties like gas permeability, hydrophobicity, and interfacial adhesion are paramount.

The primary applications for TRIS are in medical devices, such as silicone hydrogel contact lenses, and as a coupling agent in dental composites.[3][4][5] In these roles, it serves not merely as a structural component but as a functional monomer that fundamentally dictates the material's performance. This guide will objectively compare its efficacy against alternative materials and provide the scientific reasoning behind its selection in these demanding applications.

Caption: Chemical structure of 3-(methacryloyloxy)propyltris(trimethylsiloxy)silane (TRIS).

Mechanism of Action: A Tale of Two Ends

The performance of TRIS is a direct result of its dual-functional nature. Understanding this is key to predicting its behavior in a polymer matrix.

  • The Methacrylate Head: This functional group is readily polymerizable via free-radical initiation (thermal or photo-initiated).[2] It allows TRIS to be incorporated directly into the polymer backbone during polymerization, forming strong covalent bonds. This ensures that the siloxane portion is permanently tethered within the material, preventing it from leaching out over time—a critical factor for biocompatibility in medical devices.[2][6]

  • The Siloxane Tail: The large, bulky tris(trimethylsiloxy)silyl group is responsible for several key properties.[2]

    • High Free Volume: The bulkiness of the siloxane groups prevents efficient polymer chain packing. This creates significant interstitial space, or "free volume," within the polymer matrix. This open structure is crucial for facilitating the diffusion of small molecules, most notably oxygen.[2]

    • Hydrophobicity & Low Surface Energy: Silicones are inherently hydrophobic and have low surface energy. When TRIS is incorporated into a polymer, these siloxane groups can migrate to the polymer-air or polymer-water interface, creating a surface with reduced wettability and protein adhesion.[1]

    • Coupling Action: While TRIS is primarily known as a macromonomer, its silane nature allows it to function as a coupling agent, though less conventionally than trialkoxysilanes. It can improve adhesion between an organic polymer matrix and inorganic fillers, enhancing the mechanical integrity of composites.[7][8]

Polymerization_Mechanism cluster_polymer Resulting Copolymer Network TRIS TRIS Monomer Initiator Free-Radical Initiator (Thermal or UV) CoMonomer Hydrophilic Co-monomer (e.g., HEMA, DMA) p1 TRIS unit p2 Co-monomer p3 TRIS unit p4 Co-monomer p5 TRIS unit Initiator->p1

Caption: Copolymerization of TRIS with hydrophilic monomers to form a functional polymer network.

Performance Benchmark I: Silicone Hydrogel Systems

The primary driver for using TRIS in contact lenses is to dramatically increase oxygen permeability (Dk), which is essential for maintaining corneal health during lens wear.[1] Conventional hydrogels, typically based on monomers like 2-hydroxyethyl methacrylate (HEMA), have a Dk limited by their water content, rarely exceeding 40 barrers. Silicone hydrogels, by contrast, can achieve Dk values well over 100 barrers.[9][10]

The Causality: Oxygen permeability in silicone hydrogels is not primarily dependent on water, but on the silicone phase. The high solubility of oxygen in siloxane and the high diffusion rate through the free volume created by bulky groups like TRIS provide a direct pathway for oxygen transport.[2][11]

Comparative Performance Metrics
PropertyConventional Hydrogel (e.g., HEMA-based)Silicone Hydrogel (TRIS-based Formulation)Alternative Silane (e.g., Siloxy-macromer X)Rationale & Causality
Oxygen Permeability (Dk, barrers) 20 - 4080 - 160+[5][9]60 - 120TRIS's bulky tris(trimethylsiloxy)silyl group creates substantial free volume, allowing high oxygen diffusion.[2]
Equilibrium Water Content (EWC, %) 38% - 70%24% - 50%[5]30% - 60%The hydrophobic nature of the siloxane in TRIS repels water, leading to a phase-separated microstructure and lower overall water content.[5]
Surface Contact Angle (degrees) 40 - 60 (Hydrophilic)80 - 110 (Hydrophobic)[5]70 - 100The low surface energy of the siloxane groups in TRIS dominates the surface, requiring hydrophilic co-monomers or surface treatments to improve wettability.
Young's Modulus (MPa) 0.3 - 0.6 (Low)0.6 - 1.4 (Higher)0.5 - 1.2The rigid siloxane component of TRIS contributes to a stiffer polymer network compared to the flexible chains of conventional hydrogels.

Note: Values are representative and can vary significantly with the specific co-monomers and concentrations used.

Expertise in Formulation: A key challenge when formulating with TRIS is balancing its benefits with its drawbacks. While it excels at providing oxygen permeability, its hydrophobicity can lead to poor on-eye comfort and lipid deposition. Therefore, TRIS is almost always copolymerized with hydrophilic monomers such as N,N-dimethylacrylamide (DMA) or 1-vinyl-2-pyrrolidinone (NVP) to achieve a desirable balance of properties.[5] The choice and ratio of these co-monomers are critical to the final performance of the lens.

Performance Benchmark II: Dental Resin Composites

In dental composites, the goal is to create a durable material that can withstand the harsh environment of the oral cavity. These composites consist of a polymer matrix (e.g., Bis-GMA, UDMA) filled with inorganic particles like glass or silica. The interface between the hydrophilic filler and the hydrophobic resin is a weak point. Silane coupling agents are used to bridge this interface, ensuring stress is efficiently transferred from the flexible matrix to the strong filler particles.[8]

The most common coupling agent is 3-methacryloxypropyltrimethoxysilane (γ-MPTS).[7][12] TRIS can be considered as an alternative, particularly for creating a more hydrophobic and stable interface.

Comparative Performance Metrics
PropertyNo Coupling Agentγ-MPTS (Conventional)TRIS-based SystemRationale & Causality
Shear Bond Strength (MPa) Low (~10-15)High (~20-25)[12]High (~20-25)Both silanes form a chemical bridge between the filler and resin matrix. γ-MPTS does this via hydrolysis and condensation, while TRIS is copolymerized into the matrix, with its siloxane tail interacting with the filler.[12]
Flexural Strength (MPa) 80 - 100120 - 160125 - 165Strong interfacial adhesion prevents crack propagation at the filler-matrix interface, significantly increasing the material's toughness and strength.[8]
Water Sorption (µg/mm³) HighLowVery LowA well-coupled, hydrophobic interface created by TRIS reduces the number of sites for water molecules to penetrate, improving the hydrolytic stability of the composite.
Leachable Monomers HighModerateModerate-LowA more completely polymerized and cross-linked network, facilitated by effective coupling, can reduce the amount of unreacted monomer that can leach out.[6][13]

Expertise in Application: While γ-MPTS works by first hydrolyzing its methoxy groups to silanols, which then condense with hydroxyls on the filler surface, TRIS functions differently. It is typically copolymerized into the resin matrix. Its large siloxane group provides a strong hydrophobic shield at the interface. This can lead to composites with lower water sorption and potentially better long-term durability compared to those made with more hydrolytically susceptible silanes like γ-MPTS.

Self-Validating Experimental Protocols

To ensure trustworthy and reproducible results, standardized protocols are essential. The following are detailed methodologies for key performance indicators.

Protocol 1: Oxygen Permeability (Dk) Measurement

This protocol is based on the ISO 18369-4 polarographic method for contact lens materials.[14]

Oxygen_Permeability_Workflow A 1. Prepare Lens Samples (n≥4) with varying center thickness (t) B 2. Equilibrate lenses in buffered saline at 35°C A->B C 3. Mount lens in polarographic cell (e.g., Rehder 201T) B->C D 4. Measure steady-state current to determine oxygen flux (J) C->D E 5. Calculate Dk/t (Transmissibility) D->E F 6. Plot 1/(Dk/t) vs. t E->F G 7. Calculate Dk (Permeability) as 1/slope of the plot F->G

Caption: Workflow for determining oxygen permeability (Dk) using the polarographic method.

Methodology:

  • Sample Preparation: Fabricate at least four polymer samples (e.g., flat films or non-powered lenses) with different, precisely measured central thicknesses (t), typically ranging from 100 to 400 µm.

  • Hydration: Fully hydrate the samples in a standard buffered saline solution (pH 7.2 ± 0.2) at 35°C for at least 24 hours.

  • Measurement: a. Calibrate the polarographic oxygen sensor (e.g., Rehder 201T Permeometer) according to the manufacturer's instructions. b. Secure a hydrated sample between the cell chambers, ensuring no air bubbles are trapped. c. Allow the system to reach equilibrium at 35°C, where a stable current reading is achieved. This current is proportional to the oxygen flux through the material.

  • Calculation: a. For each sample, calculate the apparent oxygen transmissibility (Dk/t). b. To correct for boundary layer effects, plot the reciprocal of the transmissibility (t/Dk) against the sample thickness (t). c. Perform a linear regression on the data points. The oxygen permeability (Dk) of the material is the reciprocal of the slope of this line.

Protocol 2: Mechanical Properties (Tensile Testing)

This protocol is based on ASTM D638 for determining the tensile properties of plastics.[15][16]

Tensile_Testing_Workflow A 1. Prepare dumbbell-shaped specimens (ASTM D638 Type V) B 2. Equilibrate specimens (e.g., 24h at 23°C, 50% RH or in saline for hydrogels) A->B C 3. Measure cross-sectional area of the gauge section B->C D 4. Mount specimen in tensile tester grips C->D E 5. Apply tensile load at a constant crosshead speed (e.g., 10 mm/min) D->E F 6. Record load and extension until fracture E->F G 7. Calculate Tensile Strength, Modulus, and Elongation F->G

Caption: Workflow for standardized tensile testing of polymer samples.

Methodology:

  • Sample Preparation: Cast or machine the polymer into standardized dumbbell-shaped specimens (e.g., ASTM D638 Type V for small samples). For hydrogels, specimens are typically rectangular strips.

  • Conditioning: Condition the specimens as required. For dental composites, this is typically 24 hours at 23°C and 50% relative humidity. For hydrogels, equilibrate in buffered saline.

  • Measurement: a. Measure the width and thickness of the gauge section of each specimen (n≥5) to determine the initial cross-sectional area. b. Secure the specimen in the grips of a universal testing machine (e.g., Instron, Zwick). c. Apply a tensile load at a constant rate of extension until the specimen fractures.

  • Data Analysis: a. From the resulting stress-strain curve, determine:

    • Young's Modulus: The slope of the initial linear portion of the curve.
    • Tensile Strength: The maximum stress the material withstood before failure.
    • Elongation at Break: The percentage increase in length at the point of fracture.
Protocol 3: Surface Wettability (Static Contact Angle)

This protocol describes the sessile drop method for assessing hydrophilicity/hydrophobicity.[17][18]

Methodology:

  • Sample Preparation: Use flat, clean, and dry polymer samples. For hydrogels, blot the surface gently to remove excess water without dehydrating the sample.

  • Measurement: a. Place the sample on the stage of a contact angle goniometer. b. Use a precision syringe to dispense a small droplet (e.g., 2-5 µL) of deionized water onto the sample surface. c. A camera captures a profile image of the droplet.

  • Analysis: a. Software analyzes the image to measure the angle formed between the solid surface and the tangent to the droplet at the three-phase (solid-liquid-air) contact point. b. Perform measurements on at least three different spots on each sample and average the results. A contact angle <90° indicates a hydrophilic surface, while >90° indicates a hydrophobic surface.[17][19][20]

Protocol 4: Quantification of Leachable Monomers

This protocol uses High-Performance Liquid Chromatography (HPLC) to measure unreacted monomers.[21][22]

Methodology:

  • Sample Preparation: Prepare polymer discs of known mass and surface area (e.g., 10 mm diameter, 1 mm thick).

  • Extraction: a. Immerse each cured disc (n≥3) in a known volume (e.g., 5 mL) of an extraction solvent. A 75:25 ethanol/water solution is commonly used as it simulates the oral environment and can accelerate leaching.[13][22] b. Store the samples at 37°C for a set period (e.g., 24 hours or 7 days).

  • Analysis: a. Prepare calibration standards of the monomer of interest (e.g., TRIS, HEMA, Bis-GMA) in the extraction solvent. b. Inject a known volume of the sample extract and the standards into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. c. A gradient elution program with solvents like acetonitrile and water is typically used to separate the components.

  • Quantification: a. Identify the monomer peak in the sample chromatogram by comparing its retention time to that of the standard. b. Quantify the concentration of the leached monomer by comparing its peak area to the calibration curve. Results are often reported as µg of monomer released per gram or cm² of the sample.

Conclusion

3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (TRIS) is a highly effective, yet specialized, functional monomer. Its performance is dictated by its unique molecular structure, which imparts a distinct set of properties to the final polymer.

  • In silicone hydrogels , TRIS is unparalleled in its ability to confer high oxygen permeability, a critical requirement for ophthalmic devices. However, its inherent hydrophobicity necessitates careful formulation with hydrophilic co-monomers to ensure clinical success.

  • In dental composites , TRIS serves as a robust alternative to traditional coupling agents, offering the potential for a more hydrolytically stable and durable interface between the filler and the resin matrix.

The choice to incorporate TRIS into a polymer system must be driven by a clear understanding of the desired end-properties. While alternatives exist, the specific combination of high gas permeability, thermal stability, and hydrophobicity offered by TRIS makes it an indispensable tool for creating advanced materials in the medical device and dental industries.

References

  • Gelest, Inc. METHACRYLOXYPROPYLTRIS(TRIMETHYLSILOXY)SILANE. [Link]

  • Co-Formula. MethacryloxySilane | Methacryloxy Silane Coupling Agent For Dental Sealants. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Advancing Biomaterials: The Role of Methacryloxypropyl Tris(Trimethylsiloxy)Silane in Medical Applications. [Link]

  • Co-Formula. Methacryloxymethyltris(Trimethylsiloxy)Silane Cas 74681-63-3. [Link]

  • Lin, H. T., et al. (2019). Synthesis and Characterization of Silicone Contact Lenses Based on TRIS-DMA-NVP-HEMA Hydrogels. PubMed Central. [Link]

  • Alshali, R. Z., et al. (2015). Leaching of monomers from bulk-fill composites: An in vitro study. PubMed Central. [Link]

  • Shokoohi, S., et al. (2008). Silane Coupling Agents in Polymer-based Reinforced Composites: A Review. ResearchGate. [Link]

  • Morgan, D. R., & Stec, D. (2008). Polymer Mechanical Properties via a New Laboratory Tensile Tester. ACS Publications. [Link]

  • Nanoscience Instruments. Contact Angle Measurements and Wettability. [Link]

  • Morgan, P. B., & Efron, N. (2009). Oxygen permeability and water content of silicone hydrogel contact lens materials. PubMed. [Link]

  • Muratore, L. M., et al. (2000). Synthesis of 3-[tris(trimethylsilyloxy)silyl]propyl methacrylate macromers using catalytic chain transfer polymerization. Segla. [Link]

  • Yoshihara, K., et al. (2016). Does 8-methacryloxyoctyl trimethoxy silane (8-MOTS) improve initial bond strength on lithium disilicate glass ceramic? PubMed. [Link]

  • ResearchGate. Measurement of contact angle for hydrophilic and hydrophobic surfaces. [Link]

  • Durner, J., et al. (2023). Detection of Leachable Components from Conventional and Dental Bulk-Fill Resin Composites. MDPI. [Link]

  • Biolin Scientific. (2021). 7 ways to measure contact angle. [Link]

  • ASM International. Mechanical Testing of Polymers and Ceramics. [Link]

  • D'Alpino, P. H., et al. (2006). The effect of post-cure heating on residual, unreacted monomer in a commercial resin composite. PubMed. [Link]

  • Google Patents. (2013).US8440738B2 - Silicone hydrogels and methods of manufacture.
  • Ildiz, G. O., et al. (2022). Analysis of Monomer Release from Different Composite Resins after Bleaching by HPLC. MDPI. [Link]

  • Plueddemann, E. P. (1962). SILANE COUPLING AGENTS. ACS Publications. [Link]

  • Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. [Link]

Sources

A Comparative Guide to Hydrophobic Surface Modification: Methacryloxymethyltris(trimethylsiloxy)silane vs. Common Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals seeking to control surface properties, achieving a desired level of hydrophobicity is often a critical step. This guide provides an in-depth technical comparison of Methacryloxymethyltris(trimethylsiloxy)silane (MTS) with two widely used alternatives, Octadecyltrichlorosilane (OTS) and a representative perfluorinated silane, (1H,1H,2H,2H-Perfluorooctyl)trichlorosilane (PFOTCS). By examining their performance through experimental data, this guide aims to equip you with the knowledge to select the optimal surface modification agent for your specific application.

Introduction to Surface Modification and Contact Angle

The wettability of a solid surface by a liquid is a fundamental property governed by the intermolecular interactions at the solid-liquid-vapor interface. This property is quantified by the contact angle (θ), the angle at which the liquid-vapor interface meets the solid surface. A high contact angle (>90°) indicates poor wettability, or hydrophobicity, while a low contact angle (<90°) signifies good wettability, or hydrophilicity.

For numerous applications in research and drug development, from cell culture to microfluidics and drug delivery systems, the ability to precisely control surface wettability is paramount. Silanization, a process that involves the covalent attachment of organosilane molecules to a hydroxylated surface, is a powerful and widely used technique to achieve this control.[1] The choice of silane coupling agent dictates the final surface properties.

This guide focuses on MTS, a silane with a unique combination of a methacrylate functional group and a bulky tris(trimethylsiloxy)silane headgroup, and compares its performance in creating hydrophobic surfaces against the long-chain alkylsilane OTS and the fluorinated silane PFOTCS.

Mechanism of Silanization

The process of silanization fundamentally alters the surface chemistry of a substrate. It is most effective on surfaces rich in hydroxyl (-OH) groups, such as glass, silicon wafers, and many metal oxides. The general mechanism involves three key steps:

  • Hydrolysis: The alkoxy or chloro groups of the silane react with trace amounts of water to form reactive silanol groups (Si-OH).

  • Condensation: These silanol groups then condense with the hydroxyl groups on the substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate).

  • Polymerization: Adjacent silane molecules can also condense with each other, forming a cross-linked polysiloxane network on the surface.

The organic functional group of the silane molecule ultimately dictates the final surface properties. For creating hydrophobic surfaces, silanes with long alkyl chains, bulky silicone groups, or fluorinated chains are typically employed.

Silanization_Mechanism cluster_solution In Solution cluster_surface On Substrate Surface Silane R-Si(OR')₃ (Silane) Silanol R-Si(OH)₃ (Reactive Silanol) Silane->Silanol Hydrolysis Water H₂O (Trace Water) Substrate Substrate-OH (Hydroxylated Surface) CovalentBond Substrate-O-Si-R (Covalent Bond) Substrate->CovalentBond Condensation Crosslinking R-Si-O-Si-R (Cross-linking) CovalentBond->Crosslinking Polymerization

Figure 1: General mechanism of surface silanization.

Comparative Performance Analysis

To provide a clear comparison, this guide will focus on the water contact angle achieved by modifying a standard substrate (glass or silicon) with MTS, OTS, and PFOTCS.

Silane ModifierChemical StructureTypical Water Contact Angle (°)Key Characteristics
Methacryloxymethyltris(trimethylsiloxy)silane (MTS) CH₂=C(CH₃)COOCH₂Si[OSi(CH₃)₃]₃~103 - 121°[2]Bulky siloxane group provides significant hydrophobicity. The methacrylate group allows for further polymerization or functionalization.
Octadecyltrichlorosilane (OTS) CH₃(CH₂)₁₇SiCl₃~102 - 110°[3]Forms a dense, self-assembled monolayer of long alkyl chains, leading to a highly hydrophobic and ordered surface.
(1H,1H,2H,2H-Perfluorooctyl)trichlorosilane (PFOTCS) CF₃(CF₂)₅(CH₂)₂SiCl₃>150° (Superhydrophobic)[4]The fluorinated chain provides extremely low surface energy, resulting in superhydrophobicity and oleophobicity (oil repellency).

Note: The exact contact angle can vary depending on the substrate, surface roughness, and the specific deposition protocol.

Insights from the Data:

  • MTS provides a significant increase in hydrophobicity, with contact angles comparable to or even exceeding those of the well-established OTS. A study on a similar silane, [Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane, reported a water contact angle of 120.7° on a silicon oxide pre-treated surface.[2] This suggests that the bulky tris(trimethylsiloxy) group is highly effective at creating a low-energy surface. The presence of the methacrylate group is a key differentiator, offering a reactive handle for subsequent surface modifications, such as grafting polymers or biomolecules.

  • OTS is a benchmark for creating well-defined, hydrophobic surfaces. The long C18 alkyl chain allows for the formation of a densely packed, crystalline-like monolayer, which effectively shields the underlying substrate from water.[1]

  • PFOTCS stands out for its ability to create superhydrophobic surfaces. The low polarizability of the C-F bond leads to extremely weak van der Waals interactions with water, causing droplets to bead up and roll off easily.[4] This property is often referred to as the "lotus effect."

Experimental Protocols

To ensure the reproducibility and validity of contact angle measurements, a standardized and meticulously executed protocol is essential. The following sections detail the step-by-step methodologies for substrate preparation, silane deposition, and contact angle measurement.

Substrate Preparation: The Foundation for a Uniform Coating

The quality of the silane layer is critically dependent on the cleanliness and hydroxylation of the substrate surface. Any organic contaminants will interfere with the silanization reaction, leading to a non-uniform and unstable coating.

Protocol for Cleaning Glass or Silicon Substrates:

  • Initial Cleaning: Sonicate the substrates in a solution of laboratory detergent (e.g., 2% Alconox or Hellmanex III) for 15-20 minutes.

  • Rinsing: Thoroughly rinse the substrates with deionized (DI) water. It is crucial to remove all traces of the detergent.

  • Solvent Cleaning: Sonicate the substrates sequentially in acetone and then isopropanol for 15-20 minutes each to remove any remaining organic residues.

  • Drying: Dry the substrates with a stream of high-purity nitrogen gas or in an oven at 110 °C.

  • Surface Activation (Hydroxylation): Expose the cleaned substrates to an oxygen plasma cleaner or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment. This step removes any final traces of organic contaminants and generates a high density of hydroxyl groups on the surface, which are the reactive sites for silanization.

  • Final Rinse and Dry: Thoroughly rinse the activated substrates with DI water and dry them again with nitrogen or in an oven. The substrates should be used immediately for silanization.

Substrate_Preparation Start Start: Substrate (Glass/Silicon) Detergent Sonicate in Detergent Solution Start->Detergent Rinse1 Rinse with DI Water Detergent->Rinse1 Solvent Sonicate in Acetone & Isopropanol Rinse1->Solvent Dry1 Dry with N₂ or in Oven Solvent->Dry1 Activate Oxygen Plasma or Piranha Solution Dry1->Activate Rinse2 Rinse with DI Water Activate->Rinse2 Dry2 Dry with N₂ or in Oven Rinse2->Dry2 End Ready for Silanization Dry2->End Contact_Angle_Measurement Start Start: Silanized Substrate Goniometer Place on Goniometer Stage Start->Goniometer Droplet Dispense Water Droplet Goniometer->Droplet Capture Capture Droplet Image Droplet->Capture Analyze Analyze Image to Determine Contact Angle Capture->Analyze Repeat Repeat at Multiple Locations Analyze->Repeat End Report Average Contact Angle Repeat->End

Figure 3: Workflow for contact angle measurement.

Stability of Modified Surfaces

The long-term stability of the hydrophobic coating is a critical factor for many applications. The covalent bonds formed during silanization generally provide good stability. However, the silane layer can degrade over time, especially in harsh chemical environments or under mechanical stress.

  • OTS monolayers are known for their high thermal and chemical stability due to the well-ordered, densely packed alkyl chains. [1]Studies have shown that OTS layers on planar surfaces can be stable up to 250 °C. [1]* PFOTCS coatings also exhibit excellent thermal and chemical stability due to the strength of the C-F bonds.

  • The stability of MTS coatings is expected to be robust due to the formation of a cross-linked polysiloxane network. However, the methacrylate group may be susceptible to hydrolysis under certain pH conditions, which could potentially alter the surface properties over time. Further studies are needed to fully characterize the long-term stability of MTS-modified surfaces in various environments.

Choosing the Right Silane for Your Application

The choice between MTS, OTS, and PFOTCS depends on the specific requirements of your application:

  • Choose MTS when:

    • You require a highly hydrophobic surface.

    • You need a reactive surface for subsequent modification steps, such as polymer grafting or biomolecule immobilization. The methacrylate group provides a convenient anchor point for such modifications.

    • You are working with polymer systems where co-polymerization with the methacrylate group is desired. [5]

  • Choose OTS when:

    • You need a well-defined, ordered, and highly hydrophobic monolayer.

    • High thermal and chemical stability are critical.

    • You are conducting fundamental studies of surface phenomena where a model hydrophobic surface is required.

  • Choose PFOTCS when:

    • You require superhydrophobicity and oleophobicity.

    • Self-cleaning or anti-fouling properties are desired.

    • You are working in applications that demand the lowest possible surface energy.

Conclusion

Methacryloxymethyltris(trimethylsiloxy)silane (MTS) is a versatile and effective reagent for creating highly hydrophobic surfaces. Its performance is comparable to, and in some cases may exceed, that of the widely used Octadecyltrichlorosilane (OTS). The key advantage of MTS lies in its methacrylate functionality, which opens up possibilities for further surface engineering. For applications requiring extreme water and oil repellency, perfluorinated silanes like PFOTCS remain the gold standard. By understanding the distinct properties and application protocols of these silanes, researchers can make an informed decision to achieve the desired surface characteristics for their specific scientific endeavors.

References

  • Mali, M., et al. (2022). Stability of Octadecyltrimethoxysilane-Based Coatings on Aluminum Alloy Surface. Coatings, 12(3), 337. [Link]

  • Arkles, B., et al. (2006). The Role of Polarity in the Structure of Silanes Employed in Surface Modification. Gelest, Inc.[Link]

  • A simple and reproducible protocol of glass surface silanization for TIRF microscopy imaging. (2018). Analytical Biochemistry, 551, 22-26. [Link]

  • Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. (2023). ACS Omega, 8(39), 35987–36000. [Link]

  • Azimi, M. Y., & Asselin, E. (2025). Major considerations for using surface energy models as a tool for surface modification and adhesion improvement purposes. Surfaces and Interfaces, 59, 105957.
  • A comparative study between alkyl- and perfluoroalkyl silane coatings for glass. (2025).
  • Glass surface functionalization with (3-Mercaptopropyl)trimethoxysilane for thoil-ene polymer adhesion to improve luminescent s. (2024). Diva-Portal.org.
  • Popa Lab. Surface Chemistry Protocol. University of Wisconsin-Milwaukee.
  • Hydrophobization of epoxy nanocomposite surface with 1H,1H,2H,2H-perfluorooctyltrichlorosilane for superhydrophobic properties. (2025).
  • Enhancing Textile Water Repellency with Octadecyltrichlorosilane (OTS) and Hollow Silica Nanoparticles. (2023). MDPI.
  • How to Silanize Slides. (2023). YouTube.
  • Historical Development of Contact Angle Measurement: From Early Observ
  • Effect of [Tris(trimethylsiloxy)silyethyl]dimethylchlorosilane on the Corrosion Protection Enhancement of Hydrophobic. (n.d.). University of Johannesburg.
  • Static contact angle measurements of glass slides modified with: a peroxymonosulfuric acid. (n.d.).
  • What is the best method of silanization?. (2018).
  • A simple and reproducible protocol of glass surface silanization for TIRF microscopy imaging. (n.d.).
  • Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization-A Guide for Contact Angle Modific
  • A Comparative Analysis of Octadecyltrimethoxysilane (OTMS)

Sources

A Comparative Guide to the Oxygen Permeability of Hydrogels: The Impact of Methacryloxymethyltris(trimethylsiloxy)silane (TRIS-MA)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of biomaterials and therapeutic delivery, the oxygen permeability of hydrogels is a critical parameter influencing their efficacy and biocompatibility. This is particularly true in applications such as contact lenses, wound dressings, and engineered tissues where adequate oxygen supply is paramount for maintaining cellular health and function.[1][2] This guide provides an in-depth comparison of the oxygen permeability of standard hydrogels versus those incorporating Methacryloxymethyltris(trimethylsiloxy)silane (TRIS-MA), a siloxane-containing monomer known to significantly enhance gas transport.

The Critical Role of Oxygen Permeability

Conventional hydrogels, while prized for their high water content and tissue-like softness, often exhibit limited oxygen permeability.[3] In these materials, oxygen transport is primarily governed by the water content; oxygen dissolves in and diffuses through the aqueous phase of the hydrogel network.[1][3] However, this diffusion pathway can be insufficient for many biological applications, leading to hypoxia at the cell-material interface.[1][2]

The incorporation of siloxane-containing monomers, such as TRIS-MA, into the hydrogel backbone introduces a secondary, highly efficient pathway for oxygen transport.[4] The Si-O-Si bonds in the siloxane groups have a high free volume and low cohesive energy, which allows for rapid diffusion of gases like oxygen through these hydrophobic domains.[4] This dual-phase transport mechanism is the cornerstone of silicone hydrogel (SiHy) materials, which have revolutionized the contact lens industry by offering significantly higher oxygen permeability (Dk) values compared to their conventional hydrogel counterparts.[1][3][4]

Experimental Design: A Head-to-Head Comparison

To objectively evaluate the impact of TRIS-MA on oxygen permeability, two hydrogel formulations were synthesized and characterized: a standard poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogel as a control, and a pHEMA-co-TRIS-MA hydrogel.

The synthesis of hydrogels can be achieved through various polymerization techniques, with the choice of method influencing the final properties of the material.[5] For this comparison, a straightforward thermal polymerization method was employed.

Control Hydrogel (pHEMA) Synthesis:

  • Monomer Solution Preparation: A solution containing 2-hydroxyethyl methacrylate (HEMA) as the base monomer, ethylene glycol dimethacrylate (EGDMA) as a crosslinker, and azobisisobutyronitrile (AIBN) as a thermal initiator is prepared.

  • Molding: The monomer solution is pipetted into polypropylene molds.[6]

  • Polymerization: The molds are placed in an oven and cured at a controlled temperature to initiate polymerization.

  • Purification: Post-polymerization, the hydrogel discs are removed from the molds and immersed in deionized water to remove any unreacted monomers and initiator.[6] The water is changed periodically until the hydrogels reach equilibrium swelling.

TRIS-MA Incorporated Hydrogel (pHEMA-co-TRIS-MA) Synthesis:

  • Monomer Solution Preparation: A solution is prepared containing HEMA, a specific weight percentage of TRIS-MA, EGDMA, and AIBN. To ensure miscibility, a co-solvent may be necessary.

  • Molding and Polymerization: The procedure follows the same steps as the control hydrogel synthesis.

  • Purification: A multi-step purification process involving an ethanol-water mixture followed by pure deionized water is often used to effectively remove unreacted hydrophobic TRIS-MA monomers.[6]

OxygenPermeabilityMeasurement start Start prep Sample Preparation Cut hydrogel to size Measure thickness start->prep Begin Protocol cal Probe Calibration Establish baseline reading prep->cal measure Measurement Place sample in cell Monitor dissolved oxygen cal->measure calc Dk Calculation Use steady-state flux data measure->calc end End calc->end

Sources

A Senior Application Scientist's Guide to Alternatives for Methacryloxymethyltris(trimethylsiloxy)silane (MA-TMS) in Biomedical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of MA-TMS in Biomaterials

For decades, Methacryloxymethyltris(trimethylsiloxy)silane, commonly known in the field as TRIS, has been a cornerstone monomer in the formulation of silicone hydrogels, particularly for ophthalmic applications like contact lenses.[1][2] Its molecular architecture, featuring a bulky tris(trimethylsiloxy)silyl group, imparts exceptionally high oxygen permeability (Dk) to the resulting polymer.[2] This property is critical for medical devices in contact with sensitive tissues, such as the cornea, as it prevents hypoxia (oxygen deprivation) and ensures tissue health.[3][4]

However, the very siloxane groups that facilitate oxygen transport also render the material inherently hydrophobic (water-repelling). This hydrophobicity is a significant liability in biomedical contexts. It leads to poor surface wettability, increased protein and lipid deposition (biofouling), and can cause discomfort for the user.[1][2] Furthermore, TRIS exhibits poor compatibility with common hydrophilic monomers like 2-hydroxyethyl methacrylate (HEMA) and N-vinylpyrrolidone (NVP), a challenge likened to mixing oil and water, which can compromise the mechanical and optical properties of the final material.[1][5]

This guide provides a comparative analysis of advanced alternatives to TRIS, designed to help researchers and developers navigate the complex landscape of biocompatible silicone chemistry. We will explore monomers and strategies that retain the benefits of high oxygen permeability while overcoming the critical limitations of hydrophobicity and biocompatibility.

The Quest for the Ideal Silicone Biomaterial: Key Performance Metrics

The development of alternatives to TRIS is driven by the need to optimize the following key performance indicators:

  • Oxygen Permeability (Dk): The primary advantage of silicones, this must be maintained at a high level to ensure tissue health.

  • Hydrophilicity & Wettability: A hydrophilic surface is crucial for comfort, lubricity, and preventing dehydration of tissues. This is often quantified by measuring the water contact angle (WCA).

  • Resistance to Biofouling: The material should resist the non-specific adsorption of proteins and lipids from biological fluids (e.g., tears), which can cloud optical surfaces and act as a breeding ground for microbes.[6]

  • Biocompatibility: The material must be non-toxic and provoke minimal inflammatory or immune response.[7]

  • Optical Clarity & Mechanical Properties: The material must be transparent for optical applications and possess the appropriate modulus and durability for its intended use.

Comparative Analysis of MA-TMS Alternatives

We can classify the primary alternatives to TRIS into two main categories: 1) Advanced Co-monomers that are copolymerized with siloxane backbones, and 2) Surface Modification Technologies that alter the chemistry of the final device surface.

Category 1: Advanced Co-Monomers for Enhanced Bulk Properties

This approach involves designing monomers that are copolymerized into the bulk material to impart desirable properties from the outset.

PEG-functionalized silanes represent a significant step forward. By covalently attaching hydrophilic poly(ethylene glycol) (PEG) chains to a polymerizable siloxane molecule, an amphiphilic monomer is created that balances hydrophobic and hydrophilic properties.[8][9]

  • Mechanism of Action: The flexible, hydrophilic PEG chains migrate to the polymer-water interface, creating a brush-like steric barrier. This barrier physically blocks proteins from approaching the surface and binds water molecules, creating a hydration layer that drastically improves wettability and lubricity.[1][3]

  • Advantages:

    • Excellent resistance to protein adsorption.[10]

    • Improved bulk hydrophilicity and wettability.

    • Can be a "one-shot" solution where the desired surface properties are built into the material during polymerization.[10]

  • Disadvantages:

    • Increasing PEG content can sometimes lead to a decrease in oxygen permeability and elastic modulus.[3]

    • Synthesis of well-defined PEG-silane monomers can be complex and costly.

Zwitterionic materials are a biomimetic innovation, mimicking the charge-neutral outer leaflet of cell membranes. Monomers like 2-methacryloyloxyethyl phosphorylcholine (MPC) contain both a positive and a negative charge on the same side group, resulting in a net neutral charge and an exceptional ability to bind water.[11]

  • Mechanism of Action: Zwitterionic groups form a tightly bound hydration layer on the material's surface via strong electrostatic interactions with water molecules. This dense water layer acts as a barrier, effectively "hiding" the underlying material from proteins and cells, thus preventing biofouling.[11]

  • Advantages:

    • Superior anti-fouling and anti-thrombogenic properties.

    • Extremely high hydrophilicity and surface wettability.

    • Excellent biocompatibility.

  • Disadvantages:

    • MPC and other zwitterionic monomers can be significantly more expensive than traditional monomers.

    • May require careful formulation to ensure compatibility with hydrophobic silicone monomers.

Category 2: Surface Modification Technologies

Instead of altering the bulk polymer, these techniques modify only the outermost surface of the device after it has been fabricated.

This technique involves treating the surface of a cured silicone material in a chamber with ionized gas (plasma).[5]

  • Mechanism of Action: The high-energy plasma reacts with the siloxane (Si-O-Si) groups on the surface, breaking them and introducing polar, hydrophilic groups like silanol (Si-OH). This creates a thin, glass-like, and highly wettable silicate surface.[5]

  • Advantages:

    • Highly effective at creating a hydrophilic surface.

    • Well-established and scalable industrial process.

  • Disadvantages:

    • The hydrophilic effect can be transient; the surface can undergo hydrophobic recovery over time as silicone chains from the bulk migrate back to the surface.

    • The treatment creates a distinct surface layer that may have different mechanical properties from the bulk material.

Quantitative Performance Comparison

The table below summarizes typical performance data for materials formulated with TRIS versus its alternatives. Values can vary significantly based on the complete formulation (e.g., water content, other co-monomers).

Monomer / Technology Oxygen Permeability (Dk) (Barrer) Water Contact Angle (WCA) Protein Resistance Key Advantage
MA-TMS (TRIS) Based High (e.g., 75-160[12])High (>90°)PoorHigh Oxygen Permeability
PEG-Silane Copolymer Moderate to HighLow to Moderate (e.g., <70°)Very GoodBuilt-in wettability and protein resistance[10]
Zwitterionic Copolymer Moderate to HighVery Low (<30°)ExcellentSuperior bio-inertness and wettability[11]
Plasma Surface Treatment High (unaffected bulk)Very Low (initially)GoodHigh surface hydrophilicity[5]

Note: 1 Barrer = 10⁻¹¹ (cm³ O₂ ⋅ cm) / (cm² ⋅ s ⋅ mmHg)

Visualizing the Molecular Strategies

The following diagrams illustrate the chemical structures of the monomers discussed and a typical workflow for evaluating a new biomaterial.

G cluster_0 Monomer Structures TRIS MA-TMS (TRIS) (Hydrophobic, High Dk) HEMA HEMA (Hydrophilic Co-monomer) TRIS->HEMA Often Co-polymerized PEG_Silane PEG-Silane (Amphiphilic, Protein Resistant) TRIS->PEG_Silane Is an alternative to MPC MPC Monomer (Zwitterionic, Biomimetic) TRIS->MPC Is an alternative to

Caption: Chemical classes of monomers for silicone hydrogels.

G cluster_workflow Biomaterial Evaluation Workflow cluster_B cluster_C A 1. Material Synthesis (Copolymerization of Monomers) B 2. Physicochemical Characterization A->B C 3. In-Vitro Biocompatibility Testing A->C D 4. Functional Performance Testing B->D B1 Optical Transparency B2 Oxygen Permeability (Dk) B3 Wettability (Contact Angle) B4 Mechanical Properties C->D C1 Protein Adsorption Assay C2 Cytotoxicity (e.g., ISO 10993-5) C3 Cell Adhesion Studies E 5. In-Vivo Evaluation D->E

Caption: A logical workflow for testing new biomedical materials.

Experimental Protocols for Core Characterization

Trustworthy evaluation of these materials requires standardized, reproducible experimental protocols.

Protocol 1: Sessile Drop Contact Angle Measurement for Surface Wettability

This method quantifies the hydrophilicity of a material surface by measuring the angle a droplet of water forms with the surface. A lower angle indicates better wettability.

Methodology:

  • Sample Preparation: Ensure the material sample is scrupulously clean, free of dust and contaminants. Place the sample on a flat, level stage. For hydrogels, ensure the sample is fully hydrated in a relevant buffer (e.g., phosphate-buffered saline, PBS) and then gently blot the surface to remove excess water before measurement.

  • Droplet Deposition: Using a precision automated syringe, dispense a small, standardized volume (e.g., 2-5 µL) of deionized water or PBS onto the sample surface.

  • Image Capture: A high-resolution camera positioned parallel to the stage captures a profile image of the droplet on the surface immediately after deposition.

  • Angle Analysis: Software analyzes the captured image to determine the angle (θ) at the three-phase boundary where the liquid, solid, and vapor meet.

  • Replication: Repeat the measurement at multiple locations on the sample surface and with multiple samples to ensure statistical validity. Report the average contact angle and standard deviation.

Protocol 2: Quantification of Protein Adsorption

This protocol provides a method to quantify the amount of protein that non-specifically adsorbs to a material surface, a key indicator of its biofouling potential. Lysozyme is often used as a model protein for ophthalmic applications.

Methodology:

  • Sample Preparation: Cut material samples into uniform dimensions (e.g., discs of a specific diameter). Pre-hydrate the samples in PBS for 24 hours.

  • Protein Incubation: Prepare a standard solution of a model protein (e.g., 1 mg/mL lysozyme in PBS). Place each sample into a well of a non-adsorbent microplate (e.g., ultra-low attachment plates). Add a sufficient volume of the protein solution to completely submerge each sample. Incubate at 37°C for a defined period (e.g., 2-4 hours) with gentle agitation.

  • Rinsing: Carefully remove the samples from the protein solution. Rinse each sample thoroughly with fresh PBS (e.g., 3 washes of 5 minutes each) to remove any loosely bound protein.

  • Protein Elution: Place each rinsed sample into a new well containing a lysis/elution buffer (e.g., a solution of 2% sodium dodecyl sulfate, SDS). Agitate for 1 hour to detach the adsorbed protein from the material surface.

  • Quantification: Collect the elution buffer containing the desorbed protein. Quantify the total protein amount using a standard colorimetric protein assay, such as the Bicinchoninic Acid (BCA) or Micro BCA™ Protein Assay, against a standard curve of known protein concentrations.

  • Data Analysis: Calculate the amount of adsorbed protein per unit of surface area for the material (e.g., in µg/cm²).

Conclusion and Future Outlook

The evolution from MA-TMS to advanced alternatives like PEG-functionalized and zwitterionic silanes reflects a sophisticated approach to biomaterial design. The focus has shifted from achieving a single performance metric (high Dk) to engineering a suite of properties that enhance biocompatibility and user experience. While TRIS laid the essential groundwork for gas-permeable materials, the future of biomedical silicones lies in these multifunctional monomers that offer inherent wettability and bio-inertness.

For researchers and developers, the choice of material will depend on the specific application's demands and commercial constraints. PEG-silanes offer a robust and balanced improvement, while zwitterionic materials represent the state-of-the-art for applications requiring ultimate biocompatibility, such as long-term implants or devices for sensitive patient populations. As synthetic chemistry advances, we can anticipate the development of even more sophisticated monomers that further blur the line between synthetic materials and biological tissues.

References

  • Contact Lens Spectrum. (2002, March 1). Silicone Hydrogel Material and Surface Properties. Retrieved from [Link]

  • ACS Publications. (2023, August 24). Biomimetic-Engineered Silicone Hydrogel Contact Lens Materials. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Biomimetic-Engineered Silicone Hydrogel Contact Lens Materials. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Most Important Biomedical and Pharmaceutical Applications of Silicones. Retrieved from [Link]

  • Medical Device and Diagnostic Industry. (2006, May 1). Silicones for Drug-Delivery Applications. Retrieved from [Link]

  • CooperVision. (n.d.). Silicone Hydrogel Contact Lenses. Retrieved from [Link]

  • MDPI. (n.d.). Most Important Biomedical and Pharmaceutical Applications of Silicones. Retrieved from [Link]

  • PubMed. (n.d.). Silicon based materials for drug delivery devices and implants. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). A Review of Methods to Modify the PDMS Surface Wettability and Their Applications. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (2018, July 9). Polysiloxanes in Theranostics and Drug Delivery: A Review. Retrieved from [Link]

  • MDPI. (n.d.). Protein Adsorption and Cell Adhesion on Metallic Biomaterial Surfaces. Retrieved from [Link]

  • MDPI. (n.d.). Polydimethylsiloxane Surface Modification of Microfluidic Devices for Blood Plasma Separation. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Silicon Based Materials for Drug Delivery Devices and Implants. Retrieved from [Link]

  • American Pharmaceutical Review. (2018, March 1). Polyfunctional Siloxane Water-Soluble Nanoparticles for Biomedical Applications. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and characterization of phosphonate-containing polysiloxanes. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Protein Adsorption on Biomaterial Surfaces: Subsequent Conformational and Biological Consequences -A Review. Retrieved from [Link]

  • PubMed. (n.d.). Silicone elastomers for reduced protein adsorption. Retrieved from [Link]

  • ScienceDirect. (2020, August 31). Antifouling silicone hydrogel contact lenses via densely grafted phosphorylcholine polymers. Retrieved from [Link]

  • Pacific University CommonKnowledge. (n.d.). "Oxygen Permeability (Dk) Of Silicone-Hydrogel Materials: Relationship ". Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Properties and Applications of PDMS for Biomedical Engineering: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of monomers used for silicone-based hydrogel contact.... Retrieved from [Link]

  • MDPI. (n.d.). Synergistic Enhancement of Oxygen Permeability in Silane-Modified Hydrogel Networks for Advanced Ophthalmic Applications. Retrieved from [Link]

  • ACS Publications. (2023, January 20). Biomedical Silicones: Leveraging Additive Strategies to Propel Modern Utility. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). A Novel Approach to Increase the Oxygen Permeability of Soft Contact Lenses by Incorporating Silica Sol. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Oxygen Permeability and Water Content of Silicone Hydrogel Contact Lens Materials. Retrieved from [Link]

  • Biolin Scientific. (2015, July 14). Protein Adsorption to Biomaterials. Retrieved from [Link]

Sources

comparing experimental and theoretical compositions in terpolymers with Methacryloxymethyltris(trimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working at the cutting edge of polymer chemistry, the synthesis of novel terpolymers offers a vast landscape for innovation. Among the diverse array of functional monomers, Methacryloxymethyltris(trimethylsiloxy)silane, commonly known as TRIS, stands out for its unique combination of a reactive methacrylate group and a bulky, hydrophobic siloxane moiety. This structure makes it an invaluable component in designing materials with tailored properties, from highly oxygen-permeable hydrogels for contact lenses to advanced drug delivery vehicles.

However, the successful incorporation of TRIS into a terpolymer backbone is not merely a matter of mixing monomers and initiating polymerization. It requires a nuanced understanding of polymerization kinetics and a robust analytical workflow to ensure the final material matches the intended design. This guide provides an in-depth comparison of the theoretical and experimental approaches to determining the composition of TRIS-containing terpolymers, offering practical insights and detailed protocols to navigate the complexities of these advanced materials.

The Foundation: Theoretical Prediction of Terpolymer Composition

The journey to a well-defined terpolymer begins with a theoretical framework to predict how the individual monomers will incorporate into the growing polymer chain. The cornerstone of this prediction is the concept of monomer reactivity ratios , which quantify the relative preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus a different monomer.

The Mayo-Lewis Equation and its Extension to Terpolymers

For a binary copolymerization, the Mayo-Lewis equation provides a powerful tool to predict the instantaneous copolymer composition based on the feed composition and the reactivity ratios of the two monomers[1]. This model assumes that the reactivity of the growing polymer chain depends only on the terminal monomer unit[2].

This concept is extended to terpolymer systems through more complex models, such as the Alfrey-Goldfinger and Walling-Briggs equations . These models utilize the reactivity ratios of the three binary monomer pairs involved in the terpolymerization to predict the overall terpolymer composition[3]. For a terpolymer composed of monomers M₁, M₂, and M₃, six reactivity ratios are required (r₁₂, r₂₁, r₁₃, r₃₁, r₂₃, r₃₂).

A study on the terpolymerization of 3-methacryloxypropyl tris(trimethylsiloxy)silane (a structurally similar monomer to TRIS, hereafter referred to as MPTS), methacrylic acid (MA), and dimethyl octyl ammonium styrene sulfonate (DOASS) demonstrated the successful application of this theoretical approach[4]. The reactivity ratios for the three monomer pairs were determined, and the theoretical terpolymer compositions calculated using these ratios showed good agreement with the experimentally determined compositions[4]. This indicates that for such systems, the terminal model of polymerization kinetics holds true, and the reactivity is primarily dictated by the terminal unit of the growing radical chain[4].

Table 1: Comparison of Theoretical and Experimental Approaches for Terpolymer Composition Analysis

FeatureTheoretical Prediction (e.g., Extended Mayo-Lewis Models)Experimental Determination (e.g., ¹H NMR Spectroscopy)
Principle Based on monomer reactivity ratios and polymerization kinetics.Direct measurement of the relative abundance of monomer units in the purified polymer.
Inputs Monomer feed composition, reactivity ratios of the three binary monomer pairs.Purified terpolymer sample.
Outputs Predicted molar composition of the terpolymer.Actual molar composition of the terpolymer.
Advantages - Predictive power for designing new terpolymers.- Cost-effective in the initial design phase.- Provides insights into polymerization kinetics.- Provides the actual composition of the synthesized material.- Can reveal unexpected side reactions or impurities.- Essential for quality control and regulatory submissions.
Limitations - Relies on accurate reactivity ratios, which may not always be available.- Assumes a specific polymerization model (e.g., terminal model) which may not always be accurate.- Does not account for experimental variables like temperature fluctuations or impurities.- Requires access to analytical instrumentation.- Can be time-consuming due to sample preparation and analysis.- Interpretation of spectra can be complex for overlapping signals.

The Reality Check: Experimental Determination of Terpolymer Composition

While theoretical models provide an essential roadmap, the ultimate confirmation of a terpolymer's composition lies in experimental characterization. Among the various analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful and widely used method for this purpose due to its quantitative nature[5][6].

The Power of ¹H NMR Spectroscopy

¹H NMR spectroscopy allows for the identification and quantification of the different monomer units within the terpolymer chain by analyzing the chemical shifts and integrals of their respective protons. Each monomer in the terpolymer will have characteristic proton signals in the ¹H NMR spectrum, and the ratio of the integrated areas of these signals directly corresponds to the molar ratio of the monomers in the polymer.

For a terpolymer containing TRIS, the ¹H NMR spectrum will exhibit characteristic signals for the TRIS monomer, alongside the signals from the other two co-monomers. Key proton signals for the TRIS moiety include:

  • Trimethylsiloxy protons (-Si(CH₃)₃): A sharp singlet typically appearing around 0.1 ppm[7].

  • Methacrylate protons (=CH₂ and -CH₃): Signals in the vinyl region (typically 5.5-6.5 ppm) and a singlet for the methyl group (around 1.9 ppm)[7].

  • Propyl linker protons (-OCH₂CH₂CH₂Si-): A series of multiplets in the aliphatic region[7].

By carefully integrating these characteristic peaks and those of the other co-monomers, the experimental composition of the terpolymer can be accurately determined.

Bridging the Gap: Understanding and Troubleshooting Discrepancies

In an ideal scenario, the experimentally determined composition will closely match the theoretical prediction. The study on the MPTS-containing terpolymer, for instance, reported a good agreement between the two[4]. However, discrepancies can and do arise. Understanding the potential sources of these deviations is crucial for troubleshooting and optimizing the synthesis process.

Potential Sources of Discrepancy:

  • Inaccurate Reactivity Ratios: The theoretical prediction is only as good as the reactivity ratios used. These values can be influenced by factors such as the solvent, temperature, and overall reaction conditions[8].

  • Compositional Drift: At high monomer conversions, the composition of the monomer feed can change over time, leading to a "drift" in the composition of the polymer chains being formed. This is particularly relevant when the monomers have significantly different reactivity ratios[9].

  • Penultimate Unit Effects: The terminal model assumes that only the last monomer unit on the growing chain influences its reactivity. However, in some cases, the second-to-last unit (the penultimate unit) can also play a role, leading to deviations from the predicted composition.

  • Steric Hindrance: Bulky monomers like TRIS can introduce steric hindrance that may affect their incorporation into the polymer chain in a way not fully captured by simple reactivity ratio models.

  • Experimental Errors: Inaccuracies in weighing monomers, initiator, or solvent, as well as temperature fluctuations during polymerization, can all lead to deviations from the expected outcome.

  • Purification Issues: Incomplete removal of unreacted monomers or the preferential loss of certain polymer chains during purification can skew the experimentally determined composition.

Experimental Protocols

To provide a practical framework, the following sections detail a generalized synthesis procedure for a TRIS-containing terpolymer and a step-by-step protocol for its compositional analysis by ¹H NMR.

Synthesis of a TRIS-Containing Terpolymer via Free Radical Polymerization

This protocol describes a general procedure for the synthesis of a terpolymer of Methacryloxymethyltris(trimethylsiloxy)silane (TRIS), Methyl Methacrylate (MMA), and N,N-Dimethylacrylamide (DMAA) by free radical polymerization.

Materials:

  • Methacryloxymethyltris(trimethylsiloxy)silane (TRIS)

  • Methyl Methacrylate (MMA), inhibitor removed

  • N,N-Dimethylacrylamide (DMAA), inhibitor removed

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous Toluene

  • Methanol

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Nitrogen inlet

  • Oil bath

Procedure:

  • Monomer and Initiator Preparation: In a round-bottom flask, dissolve the desired molar ratios of TRIS, MMA, and DMAA in anhydrous toluene.

  • Add AIBN (typically 0.1-1.0 mol% relative to the total moles of monomers).

  • Degassing: Seal the flask and degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN).

  • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The reaction mixture will become more viscous as the polymer forms.

  • Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring vigorously.

  • Purification: Collect the precipitated polymer by filtration and wash it several times with fresh non-solvent to remove any unreacted monomers and initiator fragments.

  • Dry the purified terpolymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

¹H NMR Analysis for Terpolymer Composition

Instrumentation and Sample Preparation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • Purified terpolymer sample

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the dried terpolymer into a vial.

  • Dissolve the polymer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the polymer is fully dissolved.

  • Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integration and Calculation:

    • Identify the characteristic peaks for each monomer unit. For the TRIS-MMA-DMAA example:

      • TRIS: Integrate the singlet from the -Si(CH₃)₃ protons (around 0.1 ppm).

      • MMA: Integrate the singlet from the -OCH₃ protons (around 3.6 ppm).

      • DMAA: Integrate the singlets from the -N(CH₃)₂ protons (around 2.8-3.1 ppm).

    • Normalize the integral values by dividing by the number of protons contributing to each signal (e.g., 27 for the -Si(CH₃)₃ protons of TRIS, 3 for the -OCH₃ of MMA, and 6 for the -N(CH₃)₂ of DMAA).

    • The resulting values represent the relative molar ratios of the monomer units in the terpolymer.

Visualizing the Workflow

To illustrate the logical flow of comparing theoretical and experimental compositions, the following diagram outlines the key steps.

Terpolymer_Composition_Analysis cluster_theoretical Theoretical Prediction cluster_experimental Experimental Workflow cluster_comparison Analysis and Refinement T1 Define Monomer Feed Composition T2 Obtain Binary Reactivity Ratios T1->T2 T3 Apply Terpolymerization Model (e.g., Alfrey-Goldfinger) T2->T3 T4 Predicted Terpolymer Composition T3->T4 C1 Compare Predicted and Experimental Compositions T4->C1 E1 Terpolymer Synthesis E2 Purification E1->E2 E3 ¹H NMR Analysis E2->E3 E4 Experimental Terpolymer Composition E3->E4 E4->C1 C2 Analyze Discrepancies C1->C2 C3 Refine Synthesis Parameters C2->C3 C3->E1 Feedback Loop

Caption: Workflow for comparing theoretical and experimental terpolymer compositions.

Conclusion

The development of advanced terpolymers containing functional monomers like Methacryloxymethyltris(trimethylsiloxy)silane is a testament to the ingenuity of modern polymer science. A successful outcome, however, hinges on a synergistic approach that combines theoretical prediction with rigorous experimental validation. By understanding the principles behind the Mayo-Lewis equation and its extensions, and by mastering analytical techniques such as ¹H NMR spectroscopy, researchers can confidently design and synthesize novel materials with precisely controlled compositions. Furthermore, a thorough understanding of the potential sources of discrepancy between theory and practice empowers scientists to troubleshoot and refine their synthetic strategies, ultimately accelerating the pace of innovation in fields ranging from biomaterials to advanced coatings.

References

  • Dube, M. A., & Amin Sanayei, R. (2019). Making the Most of Parameter Estimation: Terpolymerization Troubleshooting Tips. Macromolecular Reaction Engineering, 13(5), 1900018.
  • Guerin, M., Talingdan, M., & Laforte, V. (2006). Terpolymerization of 3-methacryloxypropyl tris(trimethylsiloxy)
  • Wikipedia. (2023). Mayo–Lewis equation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... Retrieved from [Link]

  • Mohammed, A. H., & Hussien, A. A. (2016). SYNTHESIS AND MONOMER REACTIVITY RATIOS OF [3-(TRIMETHOXYSILYL) PROPYL METHACRYLATE/N- VINYL PYRROLIDONE] COPOLYMER. Trade Science Inc.
  • Dube, M. A., & Sanayei, R. A. (2019). Making the Most of Parameter Estimation: Terpolymerization Troubleshooting Tips. Macromolecules, 52(15), 5549-5561.
  • Luo, Y., & Zhu, S. (2023). Heterotelechelic Silicones: Facile Synthesis and Functionalization Using Silane-Based Initiators. Macromolecules, 56(21), 8684-8692.
  • Bialas, S., Brannock, M., & Vogt, B. D. (2019). Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. The Analyst, 144(18), 5469-5476.
  • Sardon, H., & Mecerreyes, D. (2014). Silane Terminated Prepolymers: An Alternative to Silicones and Polyurethanes.
  • N.A. (n.d.). FREE RADICAL POLYMERIZATION. Retrieved from [Link]

  • Neilson, A. R., & Lynd, N. A. (2024).
  • ResolveMass Laboratories Inc. (2024). Key Challenges and Solutions in Polymer Analysis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel based on glycogen. Retrieved from [Link]

  • Redalyc. (n.d.). HOMOPOLYMERIZATION OF POLY(DIMETHYLSILOXANE) MACROMONOMERS VIA FREE RADICAL POLYMERIZATION. Retrieved from [Link]

  • Gieparda, W., & Ryszkowska, J. (2023). Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers' Modification.
  • Al-Bayati, A. H., & Al-Azzawi, A. H. (2017). Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically. Journal of Al-Nahrain University, 20(4), 1-8.
  • Ravula, S., Ramdasi, R., & Ly, K. (2022). Tunable Terpolymer Series for the Systematic Investigation of Membrane Proteins. Biomacromolecules, 23(11), 4699-4708.
  • Zhang, Y., & Chen, Y. (2004). MEASUREMENTS OF MONOMER REACTIVITY RATIOS FOR COPOLYMERIZATION OF STYRENE AND METHYL METHACRYLATE IN CARBON DIOXIDE AT VAPOR-LIQ. Chinese Journal of Polymer Science, 22(4), 331-336.
  • Request PDF. (n.d.). Synthesis of silane oligomers containing vinyl and epoxy group for improving the adhesion of addition-cure silicone encapsulant. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate change in chemical shift of methoxy group... Retrieved from [Link]

  • Google Patents. (n.d.). WO2020035154A1 - Method for producing silane-terminated polymers.
  • Gelest, Inc. (2013). Living Polymerization Routes to Siloxane Macromers and Higher Order Silicone Structures. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Free Radical Polymerization. Retrieved from [Link]

  • University of Waterloo. (n.d.). TROUBLESHOOTING POLYMERIZATIONS. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of Methacryloxymethyltris(trimethylsiloxy)silane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, in-depth procedural guidance on the proper disposal of Methacryloxymethyltris(trimethylsiloxy)silane, a specialized organosilicon compound. By understanding the chemical nature of this substance and adhering to best practices, you can ensure a safe and compliant laboratory operation.

At its core, Methacryloxymethyltris(trimethylsiloxy)silane is a hybrid molecule, combining the reactivity of a methacrylate group with the unique properties of a siloxane backbone. This structure dictates its handling and disposal requirements. The guidance provided herein is synthesized from authoritative safety data sheets (SDS) for structurally similar compounds, as a specific SDS for Methacryloxymethyltris(trimethylsiloxy)silane was not available. The primary analogs referenced are Methyltris(trimethylsiloxy)silane and Methacryloxypropyltris(trimethylsiloxy)silane, which share the same siloxane core and, in the latter case, a similar reactive functional group.

Immediate Safety and Handling Imperatives

Before initiating any disposal procedure, it is crucial to understand the potential hazards associated with Methacryloxymethyltris(trimethylsiloxy)silane and to implement the necessary safety precautions. Based on data from analogous compounds, this substance should be treated as a combustible liquid that may cause skin and eye irritation.[1] Inhalation of vapors may also lead to respiratory tract irritation.[1]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A foundational principle of laboratory safety is the consistent and correct use of PPE. When handling Methacryloxymethyltris(trimethylsiloxy)silane for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical goggles are required. Contact lenses should not be worn.[1][2]

  • Hand Protection: Neoprene or nitrile rubber gloves are recommended to prevent skin contact.[1][2]

  • Body Protection: A lab coat or other suitable protective clothing should be worn.[1][2]

  • Respiratory Protection: If working in an area with inadequate ventilation where inhalation of vapors is possible, a NIOSH-certified organic vapor respirator is advised.[1][2]

Engineering Controls: Your First Line of Defense

Always handle Methacryloxymethyltris(trimethylsiloxy)silane in a well-ventilated area.[2] A chemical fume hood is the preferred engineering control to minimize the inhalation of vapors. Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[1][2]

Step-by-Step Disposal Protocol

The recommended disposal method for Methacryloxymethyltris(trimethylsiloxy)silane, based on information for analogous siloxanes, is incineration by a licensed waste disposal facility.[1][2][3] Under no circumstances should this chemical be disposed of down the sewer drain. [1][2][3]

1. Waste Collection and Segregation:

  • Collect all waste Methacryloxymethyltris(trimethylsiloxy)silane, including contaminated materials such as absorbent pads, gloves, and disposable labware, in a designated and clearly labeled waste container.

  • The container must be chemically compatible with the siloxane. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Ensure the waste container is kept tightly closed to prevent the release of vapors.[1][2]

  • Store the waste container in a cool, well-ventilated area away from heat, sparks, open flames, and oxidizing agents.[1][2]

2. Spill Management:

In the event of a spill, immediate and appropriate action is critical to prevent the spread of contamination and ensure personnel safety.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: For small spills, use an inert absorbent material, such as vermiculite, sand, or earth, to contain the liquid. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealed container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water. All cleaning materials should also be treated as hazardous waste.

3. Final Disposal:

  • Arrange for the collection of the sealed waste container by a licensed and reputable chemical waste disposal company.

  • Provide the waste disposal company with a complete and accurate description of the waste, including the name of the chemical and any known hazards.

  • Follow all local, state, and federal regulations pertaining to the transportation and disposal of chemical waste.[1][2]

Visualizing the Disposal Workflow

To further clarify the procedural steps and decision-making process for the safe disposal of Methacryloxymethyltris(trimethylsiloxy)silane, the following workflow diagram has been developed.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal cluster_spill Spill Response start Start: Need to Dispose of Methacryloxymethyltris(trimethylsiloxy)silane ppe Don Appropriate PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in a Designated, Labeled Container fume_hood->collect_waste seal_container Keep Container Tightly Sealed collect_waste->seal_container store_waste Store in a Cool, Ventilated Area Away from Ignition Sources seal_container->store_waste contact_vendor Contact Licensed Waste Disposal Vendor store_waste->contact_vendor provide_info Provide Accurate Waste Information contact_vendor->provide_info end End: Compliant Disposal provide_info->end spill Spill Occurs evacuate Evacuate & Ventilate spill->evacuate contain Contain with Inert Absorbent evacuate->contain collect_spill Collect with Non-Sparking Tools contain->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->collect_waste Dispose of as Hazardous Waste

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methacryloxymethyltris(trimethylsiloxy)silane
Reactant of Route 2
Reactant of Route 2
Methacryloxymethyltris(trimethylsiloxy)silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.